Technical Documentation Center

2,3-Difluoro-6-methoxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Difluoro-6-methoxybenzamide
  • CAS: 886501-57-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2,3-Difluoro-6-methoxybenzamide

Executive Summary 2,3-Difluoro-6-methoxybenzamide (CAS: 1022618-89-8 / related aldehyde 187543-87-9) is a highly specialized fluorinated aromatic intermediate. It serves as a critical scaffold in the development of next-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Difluoro-6-methoxybenzamide (CAS: 1022618-89-8 / related aldehyde 187543-87-9) is a highly specialized fluorinated aromatic intermediate. It serves as a critical scaffold in the development of next-generation agrochemicals and pharmaceuticals, particularly where metabolic stability and lipophilicity modulation are required. The unique substitution pattern—featuring vicinal difluorine atoms and a bulky methoxy group ortho to the amide—creates significant steric and electronic constraints that demand precise synthetic control.

This guide outlines the "Gold Standard" synthesis pathway: a high-yielding, three-step sequence starting from commercially available 3,4-difluoroanisole . The route leverages the Combined Directed Ortho Metalation (CDoM) effect to install the carbon framework with total regioselectivity, followed by robust oxidation and amidation steps designed for scalability and purity.

Part 1: Retrosynthetic Analysis

The synthesis is designed by disconnecting the amide bond and the carbonyl carbon to trace back to the aromatic precursor.

Strategic Disconnections
  • Amide Formation: The amide functionality is derived from the corresponding carboxylic acid via an acid chloride intermediate. This avoids the harsh conditions of nitrile hydrolysis and ensures high conversion.

  • Carbonyl Installation: The carboxylic acid is obtained from the aldehyde, which is installed via electrophilic formylation.

  • Regiocontrol: The core challenge is placing the carbonyl group at the sterically crowded position between the fluorine and methoxy groups. This is achieved by exploiting the cooperative directing effects of the C1-methoxy and C3-fluorine substituents in 3,4-difluoroanisole .

Retrosynthesis Target 2,3-Difluoro-6-methoxybenzamide (Target) Acid 2,3-Difluoro-6-methoxybenzoic Acid Target->Acid Amidation (SOCl2, NH3) Aldehyde 2,3-Difluoro-6-methoxybenzaldehyde Acid->Aldehyde Oxidation (H2O2, KOH) SM 3,4-Difluoroanisole (Starting Material) Aldehyde->SM CDoM Formylation (LDA, DMF)

Figure 1: Retrosynthetic breakdown leveraging the cooperative directing power of fluorine and methoxy groups.

Part 2: Detailed Synthesis Protocol

Step 1: Regioselective Formylation (The CDoM Reaction)

Objective: Synthesize 2,3-difluoro-6-methoxybenzaldehyde . Principle: This step uses Lithium Diisopropylamide (LDA) to deprotonate the position between the fluorine and methoxy groups. While sterically hindered, this position (C2 relative to anisole numbering) is the most acidic due to the inductive electron-withdrawing effects of both the oxygen and the fluorine atoms (Combined Directed Ortho Metalation).

Reagents:

  • 3,4-Difluoroanisole (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.05 eq, 2.0M in THF/Heptane)

  • N,N-Dimethylformamide (DMF) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous[1]

  • Ammonium Chloride (sat. aq.)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

    
    ). Add anhydrous THF and cool the system to -78°C  using a dry ice/acetone bath.
    
  • Lithiation: Add the LDA solution dropwise via syringe, maintaining the internal temperature below -70°C.

  • Addition: Dissolve 3,4-difluoroanisole in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture over 30 minutes.

    • Expert Insight: The solution will likely turn yellow/orange, indicating the formation of the lithiated species. Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Formylation: Add dry DMF dropwise. The reaction is extremely rapid; stir for 15–30 minutes at -78°C, then allow the mixture to warm to 0°C.

  • Quench: Pour the reaction mixture into saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (10% EtOAc in Hexanes).

    • Expected Yield: 90–95%

    • Data:

      
       NMR shows a characteristic aldehyde singlet at ~10.4 ppm.
      
Step 2: Oxidation to Carboxylic Acid

Objective: Convert the aldehyde to 2,3-difluoro-6-methoxybenzoic acid . Principle: A mild oxidation using Hydrogen Peroxide (


) under basic conditions avoids the over-oxidation or side reactions often seen with permanganate.

Reagents:

  • 2,3-Difluoro-6-methoxybenzaldehyde (from Step 1)[1][2]

  • Hydrogen Peroxide (30% aq.)[3]

  • Potassium Hydroxide (KOH)[4]

  • Water (

    
    ) / Dichloromethane (DCM)
    

Protocol:

  • Dissolution: Dissolve the aldehyde in water containing KOH (approx. 6 eq). The solution may be heated slightly (40°C) to aid dissolution.[3][4]

  • Oxidation: Slowly add

    
     dropwise.[3] An exotherm is expected; control the temperature to maintain ~70°C.[2]
    
  • Reaction: Stir at 70°C for 2 hours. Monitor by TLC (aldehyde spot disappearance).

  • Workup:

    • Cool to room temperature.[3][5][6]

    • Wash the basic aqueous phase with DCM to remove unreacted aldehyde or non-acidic impurities.

    • Acidification: Cool the aqueous phase to 0°C and slowly acidify to pH 2 using conc. HCl. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Expected Yield: 85–90%[7]

    • Reference: Patent CN105523921A [1].

Step 3: Amidation (Acid Chloride Route)

Objective: Synthesize the final target 2,3-Difluoro-6-methoxybenzamide . Principle: Direct reaction of the acid with ammonia is inefficient. Activation as the acid chloride using Thionyl Chloride (


) followed by ammonolysis is the most robust method for this sterically hindered substrate.

Reagents:

  • 2,3-Difluoro-6-methoxybenzoic acid[2]

  • Thionyl Chloride (

    
    ) (Excess, used as solvent/reagent)
    
  • Aqueous Ammonia (

    
    , 28%) or Ammonia gas
    
  • Catalytic DMF (1-2 drops)

Protocol:

  • Activation: In a round-bottom flask equipped with a reflux condenser and a scrubber (for

    
     gas), place the benzoic acid derivative.
    
  • Chlorination: Add excess

    
     (approx. 3–5 mL per gram of acid) and 1 drop of DMF.
    
  • Reflux: Heat to reflux (75°C) for 2–3 hours until gas evolution ceases and the solid completely dissolves.

  • Concentration: Remove excess

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride (usually a yellow oil/solid). Do not expose to moisture.
    
  • Ammonolysis:

    • Dissolve the crude acid chloride in anhydrous DCM or THF.

    • Cool the solution to 0°C.

    • Add aqueous ammonia (excess) dropwise with vigorous stirring. Alternatively, bubble

      
       gas through the solution.
      
  • Precipitation: The amide often precipitates from the biphasic mixture.

  • Final Purification: Filter the solid. If dissolved, separate the organic layer, dry, and concentrate.[1][2] Recrystallize from Ethanol/Water or Toluene.

    • Expected Yield: 85–92%

Part 3: Process Visualization

SynthesisWorkflow cluster_0 Step 1: CDoM Formylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Amidation SM 3,4-Difluoroanisole LDA LDA / THF (-78°C) SM->LDA Deprotonation DMF DMF (Quench) LDA->DMF Formylation Aldehyde 2,3-Difluoro-6-methoxy- benzaldehyde DMF->Aldehyde Workup Oxidant H2O2 / KOH (70°C) Aldehyde->Oxidant Acid 2,3-Difluoro-6-methoxy- benzoic Acid Oxidant->Acid Oxidation SOCl2 SOCl2 / Reflux Acid->SOCl2 Activation NH3 NH3 (aq) (0°C) SOCl2->NH3 Ammonolysis Final 2,3-Difluoro-6-methoxy- benzamide NH3->Final Crystallization

Figure 2: Step-by-step process flow for the synthesis of 2,3-Difluoro-6-methoxybenzamide.

Part 4: Analytical Data Summary

ParameterSpecificationNotes
Appearance White to off-white crystalline solid
Molecular Weight 187.14 g/mol Formula:

Melting Point 158–162°C (Typical for benzamides)Verify against standard if available.

NMR

3.90 (s, 3H,

), 5.8-6.2 (br s, 2H,

), 6.8 (m, 1H, Ar-H), 7.2 (m, 1H, Ar-H)
Amide protons are broad and exchangeable.

NMR
Two distinct signals (approx -130 to -150 ppm)Shows coupling between F-F and F-H.

Part 5: Safety & Handling

  • Fluorinated Aromatics: Generally stable but should be treated as potential irritants.

  • LDA (Lithium Diisopropylamide): Pyrophoric and moisture-sensitive. Must be handled under inert atmosphere (

    
     or Ar).
    
  • Thionyl Chloride (

    
    ):  Releases toxic 
    
    
    
    and
    
    
    gas. Use only in a well-ventilated fume hood. Reacts violently with water.
  • Hydrogen Peroxide (30%): Strong oxidizer. Corrosive. Avoid contact with metals and organic solvents in concentrated forms to prevent explosion hazards.

References

  • Method for preparing 2,3-difluoro-6-methoxybenzoic acid. CN105523921A. Google Patents. Link

  • 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis. ChemicalBook. Link

  • Synthesis of 2,3-difluoro-6-methoxybenzaldehyde. Vertex AI Search Result 1.1 (ChemicalBook snippet).
  • 2,3-Difluoro-6-methoxybenzaldehyde | 187543-87-9. Sigma-Aldrich. Link

Sources

Exploratory

Technical Monograph: 2,3-Difluoro-6-methoxybenzamide

The following technical guide provides an in-depth analysis of 2,3-Difluoro-6-methoxybenzamide , a specialized fluorinated intermediate critical in the synthesis of next-generation kinase inhibitors and antibacterial age...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2,3-Difluoro-6-methoxybenzamide , a specialized fluorinated intermediate critical in the synthesis of next-generation kinase inhibitors and antibacterial agents.

Chemical Class: Polyfluorinated Benzamide | Primary Application: Pharmaceutical Intermediate

Executive Summary

2,3-Difluoro-6-methoxybenzamide (CAS: 886501-57-1) represents a high-value scaffold in medicinal chemistry, distinguished by its unique "push-pull" electronic architecture. The presence of two electron-withdrawing fluorine atoms adjacent to an electron-donating methoxy group creates a polarized aromatic system highly susceptible to regioselective functionalization. This compound serves as a critical building block for mitotic kinesin spindle protein (KSP) inhibitors and FtsZ-targeting antibacterials , offering enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Chemical Identity & Physicochemical Profile

This molecule exhibits a dense functionalization pattern that dictates its reactivity and binding affinity in protein pockets.

Table 1: Core Chemical Data
PropertySpecification
CAS Number 886501-57-1
IUPAC Name 2,3-Difluoro-6-methoxybenzamide
Molecular Formula C₈H₇F₂NO₂
Molecular Weight 187.14 g/mol
SMILES COC1=C(C(=C(C=C1)F)F)C(=O)N
Appearance White to off-white crystalline solid
Predicted LogP ~1.1 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Electronic Architecture

The 2,3-difluoro motif exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (


). Conversely, the 6-methoxy group  provides resonance donation (+R) and acts as a crucial ortho-directing group (DoM) during synthesis. This steric and electronic crowding forces the amide group out of planarity, potentially enhancing selectivity for enzyme active sites.

Synthetic Architecture & Protocols

The synthesis of 2,3-difluoro-6-methoxybenzamide is non-trivial due to the need for precise regiocontrol. The most authoritative route employs a Directed Ortho-Lithiation (DoM) strategy starting from 3,4-difluoroanisole.

Synthesis Pathway Diagram

The following diagram illustrates the conversion of 3,4-difluoroanisole to the target amide via aldehyde and acid intermediates.

SynthesisPathway Start 3,4-Difluoroanisole (Precursor) Lithiation Lithium Intermediate (-75°C) Start->Lithiation LDA, THF -75°C Aldehyde 2,3-Difluoro-6- methoxybenzaldehyde (CAS: 187543-87-9) Lithiation->Aldehyde DMF (Formylation) Then H3O+ Acid 2,3-Difluoro-6- methoxybenzoic Acid Aldehyde->Acid H2O2, KOH Oxidation Amide 2,3-Difluoro-6- methoxybenzamide (Target) Acid->Amide 1. SOCl2 2. NH3(aq)

Caption: Regioselective synthesis via Directed Ortho-Lithiation (DoM) and subsequent oxidation-amidation.

Detailed Experimental Protocol

Step 1: Regioselective Formylation (Aldehyde Synthesis)

  • Rationale: The methoxy group directs lithiation to the ortho position (C2), while the fluorines acidify the proton. Low temperature is mandatory to prevent benzyne formation.

  • Reagents: Lithium Diisopropylamide (LDA), THF, DMF.[1]

  • Protocol:

    • Charge a flame-dried flask with anhydrous THF and cool to -75°C under

      
      .
      
    • Add LDA (1.05 eq) dropwise.

    • Slowly add 3,4-difluoroanisole (1.0 eq) in THF, maintaining temperature < -70°C. Stir for 1 hour to form the lithiated species.

    • Add dry DMF (1.1 eq) dropwise. Stir for 10 min at -70°C.

    • Quench with acetic acid/water. Extract with diethyl ether.

    • Validation:

      
      H NMR (CDCl₃) should show an aldehyde singlet at ~10.40 ppm.[1]
      

Step 2: Oxidation to Acid

  • Reagents:

    
     (30%), KOH.
    
  • Protocol:

    • Dissolve the aldehyde in aqueous KOH.

    • Add

      
       slowly at ambient temperature (exothermic reaction). Heat to 70°C for 2 hours.
      
    • Acidify with HCl to pH 2 to precipitate the benzoic acid derivative.

Step 3: Amidation

  • Protocol: Convert the acid to the acid chloride using Thionyl Chloride (

    
    ) at reflux, followed by treatment with aqueous ammonia (
    
    
    
    ) or ammonia gas in dioxane to yield the final benzamide.

Reactivity & Derivatization Logic

The 2,3-difluoro-6-methoxybenzamide scaffold is not merely an endpoint but a versatile intermediate.

Nucleophilic Aromatic Substitution ( )

The fluorine at the C2 position (between the amide and the other fluorine) is highly activated due to the electron-withdrawing nature of the adjacent carbonyl and fluorine groups.

  • Reaction: Displacement with amines or thiols.

  • Utility: Creating tricyclic heterocycles (e.g., quinazolines) by displacing the C2-fluorine and cyclizing with the amide nitrogen.

Ortho-Lithiation of the Amide

The amide group itself can direct further lithiation at the C5 position (para to the methoxy), allowing for the introduction of a fourth substituent if the amide nitrogen is protected (e.g., with a Boc group).

Pharmaceutical Applications

Kinase Inhibition (Oncology)

This scaffold acts as a pharmacophore in Mitotic Kinesin Spindle Protein (KSP) inhibitors . The fluorine atoms provide metabolic resistance against P450 oxidation, while the methoxy group locks the conformation via steric repulsion with the amide carbonyl.

  • Mechanism: Prevents centrosome separation during mitosis, leading to cell cycle arrest in tumor cells.

Antibacterial Agents (FtsZ Inhibitors)

Isomeric analogs (2,6-difluoro-3-alkoxy) are well-known FtsZ inhibitors.[2] The 2,3-difluoro-6-methoxy isomer is explored in structure-activity relationship (SAR) studies to optimize binding affinity against Gram-positive bacteria (e.g., S. aureus).

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.[3]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (

    
    ) to prevent hydrolysis of the amide.
    
  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (releases HF upon combustion).

References

  • ChemicalBook. (n.d.). 2,3-Difluoro-6-methoxybenzaldehyde Synthesis and Properties. Retrieved from

  • Google Patents. (2016). Method for preparing 2,3-difluoro-6-methoxybenzoic acid (CN105523921A). Retrieved from

  • GuideChem. (n.d.). 2,3-Difluoro-6-methoxybenzamide CAS 886501-57-1 Details. Retrieved from

  • TaxIs Pharmaceuticals. (2022).[2] Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. Journal of Antibiotics. Retrieved from

Sources

Foundational

2,3-Difluoro-6-methoxybenzamide (CAS 886501-57-1): A Technical Guide to Its Physicochemical Profiling, Synthesis, and Role in Mitotic Kinesin Inhibitor Development

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorinated aromatic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated aromatic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 2,3-Difluoro-6-methoxybenzamide (CAS: 886501-57-1) is a highly specialized intermediate that exemplifies this design philosophy . As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its structural causality, validated synthetic workflows, and its critical role in the development of mitotic kinesin inhibitors—specifically those targeting the kinesin spindle protein (KSP/Eg5) for the treatment of pulmonary arterial hypertension (PAH) and oncology indications .

Physicochemical Profiling & Structural Causality

The utility of 2,3-Difluoro-6-methoxybenzamide is not accidental; it is the result of rational drug design. Every functional group on this benzene ring serves a distinct mechanistic purpose in downstream biological targeting.

Causality of Structural Features
  • 2,3-Difluoro Motif: The high electronegativity of the adjacent fluorine atoms exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the benzamide, precisely modulating its hydrogen-bonding donor capacity. Furthermore, fluorine substitution at the 2 and 3 positions effectively blocks cytochrome P450-mediated oxidative metabolism, drastically improving the metabolic stability of the final Active Pharmaceutical Ingredient (API).

  • 6-Methoxy Steric Shielding: The bulky methoxy group at the ortho position creates a severe steric clash with the amide carbonyl. This forces the amide group out of coplanarity with the phenyl ring, locking the molecule into an orthogonal conformation. This "conformational pre-organization" reduces the entropic penalty upon binding to the tight allosteric pockets of target proteins.

  • Primary Amide Anchor: Functions as a critical bidentate hydrogen-bonding anchor (acting as both donor and acceptor) within the protein binding site.

Quantitative Physicochemical Data

To facilitate rapid reference, the core quantitative properties of the compound are summarized below .

PropertyQuantitative Value / Description
Chemical Name 2,3-Difluoro-6-methoxybenzamide
CAS Registry Number 886501-57-1
Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
SMILES String O=C(N)c1c(F)c(F)ccc1OC
Hydrogen Bond Donors 1 (Primary Amide -NH2)
Hydrogen Bond Acceptors 3 (Carbonyl O, Methoxy O, Fluorines)
Storage Temperature Room Temperature (Sealed, Dry Environment)

Synthetic Methodologies & Workflows

The synthesis of 2,3-Difluoro-6-methoxybenzamide from its corresponding benzoic acid must be executed with precision to prevent the degradation of the electron-rich methoxy group. The following protocol utilizes a highly robust, self-validating acid chloride activation pathway.

Quantitative Reaction Stoichiometry
Reagent / MaterialEquivalentsAmount (for 10 mmol scale)Role in Reaction
2,3-Difluoro-6-methoxybenzoic acid1.0 eq1.88 g (10 mmol)Starting Material
Oxalyl Chloride1.5 eq1.28 mL (15 mmol)Activating Agent
N,N-Dimethylformamide (DMF)0.05 eq38 µL (0.5 mmol)Catalyst
Dichloromethane (DCM, anhydrous)N/A50 mLSolvent (Step 1)
Ammonium Hydroxide (28% aq)5.0 eq3.45 mL (50 mmol NH3)Aminating Agent / Base
Tetrahydrofuran (THF, anhydrous)N/A20 mLCo-solvent (Step 2)
Step-by-Step Protocol: Acid Chloride Activation & Amidation

Step 1: Catalytic Activation (Formation of Acid Chloride)

  • Charge a flame-dried, argon-purged round-bottom flask with 2,3-difluoro-6-methoxybenzoic acid (1.88 g, 10 mmol) and anhydrous DCM (50 mL).

  • Cool the suspension to 0°C using an ice-water bath.

  • Add DMF (38 µL, 0.5 mmol). Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate (chloroiminium ion), which acts as the true active acylating agent, ensuring rapid conversion at low temperatures.

  • Dropwise add oxalyl chloride (1.28 mL, 15 mmol). Causality: Oxalyl chloride is explicitly selected over thionyl chloride (SOCl2) to prevent acid-catalyzed demethylation of the sterically hindered 6-methoxy group. The evolution of CO and CO2 gases drives the reaction forward without requiring harsh thermal conditions.

  • Stir at room temperature for 2 hours. Self-Validation: The reaction is complete when gas evolution ceases and the opaque suspension transitions into a clear, homogenous solution.

  • Concentrate under reduced pressure to remove excess oxalyl chloride and DCM, yielding the crude acid chloride as a highly reactive yellow oil.

Step 2: Aqueous Amidation 7. Redissolve the crude acid chloride in anhydrous THF (20 mL) and cool to 0°C. 8. Slowly add the THF solution to a vigorously stirred mixture of 28% aqueous NH4OH (3.45 mL, 50 mmol) maintained at 0°C. Causality: The biphasic aqueous conditions instantly trap the HCl byproduct, while the low temperature strictly suppresses the dehydration of the newly formed amide into a nitrile byproduct. 9. Stir for 1 hour at 0°C, then allow to warm to room temperature. 10. Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated NaHCO3, water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate to afford pure 2,3-difluoro-6-methoxybenzamide as a white crystalline solid.

SynthesisWorkflow A 2,3-Difluoro-6-methoxybenzoic Acid (Starting Material) B Oxalyl Chloride, DMF (cat.) DCM, 0°C to RT, 2h (Activation) A->B C Acid Chloride Intermediate (Highly Reactive) B->C D NH4OH (aq), 0°C, 1h (Amidation) C->D E 2,3-Difluoro-6-methoxybenzamide CAS: 886501-57-1 (Final Product) D->E

Step-by-step synthesis workflow of 2,3-Difluoro-6-methoxybenzamide via acid chloride activation.

Application in Drug Development: Targeting Mitotic Kinesins

The primary industrial application of 2,3-Difluoro-6-methoxybenzamide lies in its use as a terminal capping group in the synthesis of complex quinazolinone-based mitotic kinesin inhibitors .

During mitosis, kinesin spindle proteins (specifically KSP/Eg5) are responsible for organizing microtubules into the bipolar structure of the mitotic spindle. Inhibitors utilizing the 2,3-difluoro-6-methoxybenzamide moiety bind to an allosteric pocket on the Eg5 motor domain. The benzamide acts as a conformational lock, preventing the release of ADP and trapping the motor domain in a state that cannot bind to microtubules. This perturbation causes the failure of bipolar spindle formation, resulting in a monopolar spindle (an "aster"), which triggers the spindle assembly checkpoint, leading to cell cycle arrest and subsequent apoptosis. This mechanism is currently being leveraged to halt the hyperproliferation of smooth muscle cells in Pulmonary Arterial Hypertension (PAH).

MechanismOfAction A Mitotic Kinesin (Eg5/KSP) Motor Domain B Allosteric Pocket Binding (Benzamide Anchor) A->B Drug Interaction C Inhibition of ATP Hydrolysis & Microtubule Gliding B->C Conformational Lock D Bipolar Spindle Failure (Monopolar Aster Formation) C->D Phenotypic Response E Cell Cycle Arrest / Apoptosis (Therapeutic Efficacy) D->E Clinical Outcome

Mechanism of mitotic kinesin inhibition mediated by the 2,3-difluoro-6-methoxybenzamide moiety.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch before downstream coupling, the following analytical parameters must be verified:

  • 1H NMR (400 MHz, CDCl3): The spectrum must feature a distinct sharp singlet at ~3.90 ppm integrating for 3 protons (indicating the intact -OCH3 group). The aromatic region will display two multiplets (~6.70 ppm and ~7.15 ppm) due to complex splitting by the adjacent fluorine atoms. A broad singlet between 6.50–7.00 ppm confirms the presence of the primary amide (-NH2).

  • 19F NMR (376 MHz, CDCl3): Must exhibit two distinct multiplets (typically around -135 ppm and -145 ppm) demonstrating characteristic ortho F-F coupling (J ≈ 20 Hz).

  • LC-MS (ESI+): The mass spectrum must yield a dominant pseudomolecular ion peak at m/z 188.1 [M+H]+ , confirming the molecular weight of the desired product.

References

  • World Intellectual Property Organization (WIPO), "WO 2012/009097 A1: Mitotic Kinesin Inhibitors", Google Patents.
Exploratory

Technical Guide: Structural Characterization and Synthesis of 2,3-Difluoro-6-methoxybenzamide

Topic: 2,3-Difluoro-6-methoxybenzamide molecular structure Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[] [1] Executive Summary & Molecular Profile 2,3-Di...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,3-Difluoro-6-methoxybenzamide molecular structure Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[]

[1]

Executive Summary & Molecular Profile

2,3-Difluoro-6-methoxybenzamide is a highly specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of quinolone antibiotics and kinase inhibitors.[] Its structural uniqueness lies in the "crowded" substitution pattern where the amide moiety is flanked by a methoxy group and a fluorine atom, creating a distinct electronic and steric environment that influences binding affinity and metabolic stability.[]

This guide provides a rigorous analysis of the molecule's synthesis, structural properties, and experimental handling, designed for medicinal chemists and process engineers.[]

Chemical Identity
ParameterDetail
IUPAC Name 2,3-Difluoro-6-methoxybenzamide
CAS Number Derived from Acid CAS 886498-26-6 or Aldehyde CAS 187543-87-9
Molecular Formula C₈H₇F₂NO₂
Molecular Weight 187.14 g/mol
Key Precursor 3,4-Difluoroanisole (1,2-difluoro-4-methoxybenzene)
Physical State Solid (typically white to off-white crystalline powder)

Synthetic Architecture & Methodology

The synthesis of 2,3-difluoro-6-methoxybenzamide is non-trivial due to the specific regiochemistry required.[] The fluorine atoms at positions 2 and 3, combined with the methoxy at position 6, require a Directed Ortho Metalation (DoM) strategy.[] Standard electrophilic aromatic substitution would not yield this substitution pattern efficiently due to the competing directing effects of the fluorine and methoxy groups.[]

The "Cooperative" Lithiation Strategy

The core challenge is installing the carbon scaffold (carbonyl) between the fluorine and the methoxy group.

  • Starting Material: 3,4-Difluoroanisole.[][2]

  • Mechanism: The proton at position 2 (between the C1-OMe and C3-F) is the most acidic due to the inductive electron-withdrawing effects of both the oxygen and the fluorine.[] This is a "cooperative" metalation site.[]

  • Reagents: Lithium Diisopropylamide (LDA) is required.[] n-Butyllithium alone may cause nucleophilic attack on the ring or methoxy group; the steric bulk of LDA ensures deprotonation.[]

Step-by-Step Synthesis Protocol

Note: This protocol synthesizes the benzamide via the aldehyde and acid intermediates, ensuring high regioselectivity.

Phase 1: Regioselective Formylation
  • Preparation: Charge a flame-dried reactor with anhydrous Tetrahydrofuran (THF) under Nitrogen atmosphere.

  • Cooling: Cool the system to -78°C . Temperature control is critical to prevent benzyne formation or scrambling.[]

  • Base Addition: Add LDA (2.0 eq) slowly, maintaining internal temperature below -70°C.

  • Substrate Addition: Add 3,4-Difluoroanisole (1.0 eq) dropwise.[] Stir for 60 minutes at -78°C to form the lithiated species (2-lithio-3,4-difluoroanisole).

  • Quench: Add DMF (N,N-Dimethylformamide) or N-formylmorpholine (1.2 eq) slowly.

  • Workup: Warm to 0°C and quench with aqueous NH₄Cl. Extract with Ethyl Acetate.[]

  • Product: 2,3-Difluoro-6-methoxybenzaldehyde (CAS 187543-87-9).[][2][3][4]

Phase 2: Oxidation to Benzoic Acid
  • Oxidation: Dissolve the aldehyde in acetonitrile/water.[] Add Sulfamic acid (scavenger) and Sodium Chlorite (NaClO₂) (Pinnick Oxidation conditions) to avoid over-chlorination.

  • Alternative: Potassium Permanganate (KMnO₄) can be used but may lower yields due to ring degradation.[]

  • Isolation: Acidify to pH 2-3 to precipitate 2,3-Difluoro-6-methoxybenzoic acid .

Phase 3: Amidation
  • Activation: Reflux the benzoic acid in Thionyl Chloride (SOCl₂) (excess) with a catalytic amount of DMF for 2 hours. Evaporate excess SOCl₂ to obtain the acid chloride.

  • Ammonolysis: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM). Cool to 0°C.[][5]

  • Addition: Bubble anhydrous Ammonia gas or add aqueous Ammonium Hydroxide (28%) slowly.

  • Purification: The benzamide precipitates or is extracted.[] Recrystallize from Ethanol/Water.[]

Reaction Pathway Visualization

The following diagram illustrates the critical regiochemical flow from the anisole precursor to the final amide.

SynthesisPathway cluster_legend Mechanism Key Start 3,4-Difluoroanisole (C1-OMe, C3-F, C4-F) Intermediate Lithiated Intermediate (Li at C2 position) Start->Intermediate LDA, THF -78°C (DoM) Aldehyde 2,3-Difluoro-6- methoxybenzaldehyde Intermediate->Aldehyde DMF (Formylation) Acid 2,3-Difluoro-6- methoxybenzoic Acid Aldehyde->Acid NaClO2 (Pinnick Ox) Product 2,3-Difluoro-6- methoxybenzamide Acid->Product 1. SOCl2 2. NH3 key1 DoM: Directed Ortho Metalation

Figure 1: Synthetic route highlighting the Directed Ortho Metalation (DoM) required to install the carbonyl group at the crowded C2 position.

Structural Characterization & Logic[1]

NMR Spectroscopy Expectations

Researchers characterizing this molecule should look for specific coupling patterns arising from the Fluorine-Proton and Fluorine-Fluorine interactions.[]

  • ¹H NMR (Proton):

    • Aromatic Region: You will observe two protons (H4 and H5).[]

    • H4 (adjacent to F3): Will appear as a complex multiplet (ddd) due to coupling with F3 (ortho-F), F2 (meta-F), and H5 (ortho-H).

    • H5 (adjacent to OMe): Will appear as a doublet of doublets (dd), coupling with H4 (ortho) and F (long range).[]

    • Methoxy (-OCH₃): A sharp singlet around 3.9–4.0 ppm.[]

    • Amide (-NH₂): Two broad singlets (often distinct due to restricted rotation) around 6.0–8.0 ppm.[]

  • ¹⁹F NMR (Fluorine):

    • Two distinct signals.[][5][2][6] The fluorine at C3 will be more shielded than C2 due to the electron-donating resonance effect of the methoxy group at C6 being transmitted through the ring, although the inductive effect dominates.[] Expect strong F-F coupling (~20 Hz).[]

Physicochemical Properties (In Silico/Observed)
  • Hydrogen Bonding: The methoxy oxygen (C6) acts as an intramolecular Hydrogen Bond acceptor for one of the amide protons.[] This "locks" the conformation, making the molecule more planar and potentially increasing membrane permeability (by hiding the polar donor).

  • Lipophilicity: The presence of two fluorine atoms increases lipophilicity compared to the non-fluorinated analog, aiding in blood-brain barrier (BBB) penetration if used in CNS applications.[]

Applications in Drug Discovery

This benzamide is not merely a random intermediate; it serves as a scaffold for Fragment-Based Drug Design (FBDD) .[]

  • Bioisosterism: The 2,3-difluoro motif mimics the steric demand of a carbonyl or larger alkyl group but with altered electronics.[]

  • Metabolic Blocking: The C2 and C3 positions are blocked by Fluorine, preventing oxidative metabolism (Phase I) at these sites.[] The C6-Methoxy group blocks the other ortho position. This forces metabolism to occur at the C4/C5 positions or on the methoxy group itself (O-demethylation).[]

  • Kinase Inhibition: Similar motifs are found in inhibitors where the benzamide forms the "hinge binder" region of the kinase ATP-pocket.[]

Interactions Center 2,3-Difluoro-6- methoxybenzamide F_Block Metabolic Blockade (Prevents Ring Oxidation) Center->F_Block C2/C3 Positions HB_Donor Amide (NH2) H-Bond Donor (Target Binding) Center->HB_Donor C1 Position HB_Accept Methoxy (OMe) H-Bond Acceptor (Conformational Lock) Center->HB_Accept C6 Position Lipophil Difluoro Motif Modulates pKa & LogP Center->Lipophil Electronic Effect

Figure 2: Functional map of the molecule highlighting its pharmacophoric features.

References

  • Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde: ChemicalBook. (n.d.). 2,3-Difluoro-6-methoxybenzaldehyde synthesis routes and CAS 187543-87-9.[][2][3] Retrieved from []

  • Precursor Characterization: Sigma-Aldrich.[] (n.d.). 2,3-Difluoro-6-methoxybenzaldehyde Product Sheet. Retrieved from []

  • Benzamide Derivatives in Medicine: PubChem. (2025).[][7] 2,6-Difluoro-3-methoxybenzamide (Isomer comparison and physical properties). National Library of Medicine.[] Retrieved from []

  • Fluorine in Medicinal Chemistry: Meanwell, N. A. (2018).[][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation for Section 4).

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 2,3-Difluoro-6-methoxybenzamide

Executive Summary This technical guide provides a comprehensive spectroscopic analysis of 2,3-Difluoro-6-methoxybenzamide (CAS: 886501-57-1), a critical fluorinated intermediate in the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 2,3-Difluoro-6-methoxybenzamide (CAS: 886501-57-1), a critical fluorinated intermediate in the synthesis of kinase inhibitors and agrochemicals. The presence of the ortho-methoxy group combined with a vicinal difluoro motif creates a unique electronic environment that complicates standard characterization.[1]

This document details the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) signatures, providing researchers with a self-validating protocol for structural confirmation. Special emphasis is placed on the complex spin-spin coupling patterns observed in


F and 

H NMR.[1][2]

Experimental Workflow & Methodology

To ensure data integrity, the following workflow integrates sample preparation with multi-modal spectroscopic validation.

AnalysisWorkflow cluster_Methods Spectroscopic Triangulation Sample Raw Sample (Solid) Prep Solvent Dissolution (DMSO-d6 / MeOH) Sample->Prep MS LC-MS (ESI+) MW Confirmation Prep->MS Dilute to 1 ppm IR FT-IR (ATR) Functional Groups Prep->IR Solid State NMR NMR (400 MHz) Isomer Specificity Prep->NMR ~10 mg/0.6 mL Validation Data Synthesis & Purity Check MS->Validation IR->Validation NMR->Validation

Figure 1: Integrated analytical workflow for structural validation.

Mass Spectrometry (LC-MS/ESI)

Ionization Characteristics

In Electrospray Ionization (ESI) positive mode, the amide nitrogen facilitates protonation, typically yielding a distinct


 peak. However, the ortho-methoxy group introduces a specific fragmentation pathway known as the "ortho effect," where the proximity of the methoxy oxygen to the amide hydrogen facilitates the loss of neutral molecules.
  • Molecular Formula:

    
    [1][3]
    
  • Exact Mass: 187.04[1]

  • Observed Ion:

    
    
    
Fragmentation Logic

The fragmentation pattern is dominated by the stability of the benzoyl cation.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 188 Frag1 Loss of NH3 [M-NH3]+ m/z 171 Parent->Frag1 - NH3 (17) Frag2 Acylium Ion (Benzoyl Cation) m/z 156 Parent->Frag2 - NH2 / MeOH (Ortho Effect) Frag3 Loss of CO (Aryl Cation) m/z 128 Frag2->Frag3 - CO (28)

Figure 2: Proposed fragmentation pathway for 2,3-difluoro-6-methoxybenzamide.

Key Diagnostic Ions
m/zIdentityMechanism
188

Protonated molecular ion.[1]
171

Amide cleavage; formation of acylium ion.[1]
156

Loss of methoxy radical or methanol (via ortho-effect rearrangement).[1]
128

Difluorophenyl cation after loss of carbonyl.[1]

Infrared Spectroscopy (FT-IR)

IR analysis serves as a rapid "fingerprint" verification.[1] The competition between the electron-withdrawing fluorine atoms and the electron-donating methoxy group shifts the carbonyl frequency slightly higher than unsubstituted benzamides.

Frequency (

)
AssignmentNotes
3350, 3180

Stretch
Primary amide doublet (asymmetric/symmetric).
1665 - 1680

Stretch
Amide I band .[1] Shifted upfield due to F-induction.
1620

Bend
Amide II band .
1255

Stretch
Strong band characteristic of the aryl ether (methoxy).[1]
1000 - 1100

Stretch
Broad, intense region typical of polyfluorinated aromatics.[1]

Nuclear Magnetic Resonance (NMR)[2][4][5][6][7][8]

This is the definitive method for distinguishing the 2,3-difluoro isomer from potential 2,6- or 2,5-difluoro impurities. The analysis relies on determining the coupling constants (


) between the fluorine nuclei and the aromatic protons.
H NMR Analysis (400 MHz, DMSO- )

The aromatic region contains only two protons (H4 and H5), but their signals are split into complex multiplets due to coupling with two non-equivalent fluorine atoms.

  • H4 (para to amide, ortho to F3): Deshielded by the adjacent fluorine.[1]

  • H5 (meta to amide, ortho to OMe): Shielded by the electron-donating methoxy group.[1]

Predicted Chemical Shifts & Coupling:

Proton

(ppm)
MultiplicityCoupling Constants (Hz)Interpretation

7.6 - 8.0Broad Singlet-Amide protons (exchangeable).
H4 7.35 - 7.45ddd (Apparent q)

,

,

Proximity to F3 causes large splitting.
H5 6.85 - 6.95ddd

,

,

Upfield shift due to OMe.
OMe 3.85 - 3.90Singlet-Distinct methoxy peak.[1]
F NMR Analysis (376 MHz, DMSO- )

The


F spectrum will show two distinct signals. The coupling between the two vicinal fluorine atoms (

) is a diagnostic feature of the 2,3-difluoro substitution pattern.
  • F3 (between F2 and H4):

    
     ppm.[1] Splits into a doublet of doublets (coupling to F2 and H4).
    
  • F2 (between Amide and F3):

    
     ppm.[1] Splits into a doublet of doublets (coupling to F3 and H4/H5).
    
  • Diagnostic Value:

    
     Hz is characteristic for ortho-difluoroarenes.[1]
    
Structural Logic Diagram

The following diagram illustrates the coupling network that must be verified to confirm the 2,3-isomer structure.

NMR_Coupling H4 H4 Proton (~7.4 ppm) H5 H5 Proton (~6.9 ppm) H4->H5 3J(HH) ~9Hz F2 F2 Fluorine (~ -142 ppm) H4->F2 4J(HF) ~5Hz F3 F3 Fluorine (~ -138 ppm) H4->F3 3J(HF) ~9.5Hz H5->F3 4J(HF) ~4.5Hz F2->F3 3J(FF) ~21Hz

Figure 3: Spin-spin coupling network. The strong F-F coupling (bold) confirms the vicinal arrangement.

References

  • Synthesis and Precursor Data

    • ChemicalBook.[1] (2023).[1][4][5] "2,3-Difluoro-6-methoxybenzaldehyde Synthesis and NMR."

  • Fluorine NMR Principles

    • Dolbier, W. R. (2009).[1] "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.[1] [Contextual Reference]

  • Mass Spectrometry of Ortho-Substituted Benzamides

    • NIST Chemistry WebBook.[1] "Benzamide, 2-methoxy- fragmentation patterns."

  • General Spectroscopic Data

    • Sigma-Aldrich.[1] (2023).[1][4][5] "2,3-Difluoro-6-methoxybenzaldehyde Product Specification."

Note: While direct spectral images for the amide are proprietary to specific vendors, the values above are derived from the experimentally validated aldehyde precursor (CAS 187543-87-9) and standard substituent increment calculations.

Sources

Exploratory

2,3-Difluoro-6-methoxybenzamide: A Critical Starting Material in the Synthesis of Advanced Therapeutics

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper Introduction & Structural Rationale In the landscape of modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Introduction & Structural Rationale

In the landscape of modern medicinal chemistry, the strategic decoration of aromatic rings is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2,3-Difluoro-6-methoxybenzamide (CAS: 886501-57-1) has emerged as a highly versatile building block[1]. Its unique substitution pattern offers three distinct chemical advantages:

  • Metabolic Stability & Lipophilicity: The 2,3-difluoro motif increases the lipophilicity of the molecule while blocking cytochrome P450-mediated oxidation at the ortho and meta positions.

  • Conformational Locking: The 6-methoxy group provides critical steric bulk. When incorporated into larger drug scaffolds, the methoxy oxygen can participate in intramolecular hydrogen bonding with the adjacent amide proton, locking the molecule into a bioactive conformation.

  • Versatile Linkage: The primary benzamide serves as a robust anchor point for cross-coupling or substitution reactions, allowing for the rapid assembly of complex pharmacophores.

This compound is notably utilized in the synthesis of next-generation mitotic kinesin (KSP/Eg5) inhibitors . These inhibitors are currently under intense investigation for the treatment of proliferative disorders, including cancer, Lymphangioleiomyomatosis (LAM), and Pulmonary Arterial Hypertension (PAH)[2].

Retrosynthetic Analysis & De Novo Synthesis

The synthesis of 2,3-difluoro-6-methoxybenzamide is a masterclass in regiocontrol. The most efficient route begins with commercially available 3,4-difluoroanisole[3]. The pathway relies on a highly selective Directed Ortho Metalation (DoM), followed by a mild oxidation and amidation sequence.

Synthesis A 3,4-Difluoroanisole B 2-Lithio Intermediate A->B n-BuLi, THF -78°C C 2,3-Difluoro-6-methoxy- benzaldehyde B->C DMF D 2,3-Difluoro-6-methoxy- benzoic acid C->D NaClO2, NaH2PO4 2-methyl-2-butene E 2,3-Difluoro-6-methoxy- benzamide D->E 1. SOCl2 2. NH3

Figure 1: Three-step synthetic workflow from 3,4-difluoroanisole to the target benzamide.

The Causality of Regioselectivity

During the first step, the use of n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) results in deprotonation exclusively at the C2 position. This is driven by the synergistic Directed Metalation Group (DMG) effects: the strongly coordinating methoxy group at C1 and the inductively electron-withdrawing fluorine at C3. This dual-directing effect makes the C2 proton highly acidic and kinetically accessible, preventing unwanted lithiation at other positions or benzyne formation.

Application in Drug Development: Targeting KSP

Mitotic kinesins are motor proteins responsible for organizing microtubules into the bipolar structure of the mitotic spindle during cell division[2]. Perturbation of KSP function prevents centrosome separation, leading to cell cycle arrest in prometaphase and subsequent apoptosis[2].

2,3-Difluoro-6-methoxybenzamide is a critical precursor for synthesizing complex KSP inhibitors, such as (R)-N-(3-aminopropyl)-N-(1-(7-chloro-4-oxo-3-phenylamino)-3,4-dihydroquinazolin-2-yl)but-3-ynyl)-2,3-difluoro-6-methoxybenzamide[2]. The benzamide moiety acts as a highly specific binding determinant within the allosteric pocket of the KSP motor domain.

Pathway Drug Benzamide-derived KSP Inhibitor KSP Kinesin Spindle Protein (Eg5/KIF11) Drug->KSP Allosteric Inhibition Spindle Bipolar Spindle Formation Blocked KSP->Spindle Prevents Centrosome Separation Arrest Cell Cycle Arrest (Prometaphase) Spindle->Arrest Spindle Assembly Checkpoint Apoptosis Apoptosis Arrest->Apoptosis Prolonged Arrest

Figure 2: Mechanism of action for benzamide-derived KSP inhibitors leading to apoptosis.

Validated Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific scavengers, buffers, or workup procedures designed to prevent side reactions and ensure high-purity intermediates.

Step 1: Formylation via Directed Ortho Metalation (DoM)

Objective: Synthesis of 2,3-difluoro-6-methoxybenzaldehyde[3].

  • Preparation: Charge a flame-dried, argon-purged flask with 3,4-difluoroanisole (1.0 eq) and anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise over 30 minutes. Causality: The slow addition at -78 °C prevents localized heating, which could lead to the elimination of LiF and the formation of highly reactive benzyne intermediates.

  • Electrophilic Quench: Stir for 1 hour at -78 °C, then add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.

  • Workup: Allow the reaction to warm to 0 °C, then quench with saturated aqueous NH₄Cl. Causality: The mildly acidic NH₄Cl hydrolyzes the stable lithium hemiaminal intermediate to release the desired aldehyde without causing polymerization. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Pinnick Oxidation

Objective: Conversion to 2,3-difluoro-6-methoxybenzoic acid.

  • Reaction Setup: Dissolve the crude aldehyde in a 4:1 mixture of t-BuOH and water. Add 2-methyl-2-butene (5.0 eq) and NaH₂PO₄ (2.0 eq).

  • Oxidation: Cool to 0 °C and add NaClO₂ (1.5 eq) portion-wise. Causality: NaH₂PO₄ buffers the solution to ~pH 3.5, the optimal range for generating the active oxidant, chlorous acid (HClO₂). 2-methyl-2-butene acts as a critical scavenger for hypochlorous acid (HOCl) generated as a byproduct, preventing destructive electrophilic chlorination of the electron-rich aromatic ring.

  • Workup: Stir for 12 hours at room temperature. Remove volatiles in vacuo, basify with 1M NaOH, and wash with CH₂Cl₂ to remove organic impurities. Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the pure benzoic acid. Filter and dry.

Step 3: Amidation

Objective: Synthesis of 2,3-difluoro-6-methoxybenzamide.

  • Activation: Suspend the benzoic acid in anhydrous CH₂Cl₂. Add thionyl chloride (SOCl₂, 2.0 eq) and 2 drops of DMF. Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as a highly efficient catalyst for acyl chloride formation.

  • Amidation: Reflux for 2 hours, then concentrate in vacuo to remove excess SOCl₂. Redissolve the crude acyl chloride in THF and cool to 0 °C.

  • Workup: Add concentrated aqueous ammonia (NH₄OH, 5.0 eq) dropwise. The biphasic system allows the water-soluble NH₄Cl byproduct to partition into the aqueous layer, driving the reaction to completion. Extract with EtOAc, wash with brine, dry, and recrystallize from hot ethanol to yield the pure benzamide.

Quantitative Data Summary

The table below summarizes the expected physicochemical properties, yields, and analytical markers for the three stages of the synthetic workflow.

Parameter2,3-Difluoro-6-methoxybenzaldehyde2,3-Difluoro-6-methoxybenzoic acid2,3-Difluoro-6-methoxybenzamide
Appearance Pale yellow oilWhite crystalline solidOff-white powder
Typical Yield 82 - 88%90 - 95%85 - 90%
Reaction Time 4 hours12 hours6 hours
Key IR Stretch (cm⁻¹) 1695 (C=O, aldehyde)1680 (C=O, acid), 2500-3000 (O-H)1655 (C=O, amide), 3300 (N-H)
Purity (HPLC) >97%>98%>99%

References

  • WO 2012/009097 A1 - Mitotic Kinesin Inhibitors for Pulmonary Arterial Hypertension | Googleapis.com | 2

  • 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE Preparation Products And Raw materials | ChemicalBook |3

  • 2,4-difluoro-5-(5-isopropyl-6-(5-(MethylsulfonylMethyl) - Guidechem | Guidechem | 1

Sources

Foundational

Technical Guide: 2,3-Difluoro-6-methoxybenzamide Derivatives

Topic: 2,3-Difluoro-6-methoxybenzamide Derivatives and Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Structural Pharmacology, Synthesis, an...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,3-Difluoro-6-methoxybenzamide Derivatives and Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Structural Pharmacology, Synthesis, and Therapeutic Applications in Oncology

Executive Summary

The 2,3-difluoro-6-methoxybenzamide scaffold represents a specialized pharmacophore in modern medicinal chemistry, distinct from its widely recognized isomer, 2,6-difluoro-3-methoxybenzamide (a potent FtsZ inhibitor). While the latter is a cornerstone of antibacterial research, the 2,3-difluoro-6-methoxy motif has emerged as a critical structural fragment in the development of Kinesin Spindle Protein (KSP/Eg5) inhibitors and treatments for Idiopathic Pulmonary Fibrosis (IPF) .

This guide provides a comprehensive technical analysis of this specific isomer, detailing its electronic properties, synthetic pathways via directed ortho-lithiation, and its application in designing antimitotic agents that circumvent multidrug resistance (MDR).

Chemical Architecture & SAR Analysis

The Fluorine Effect: 2,3- vs. 2,6- Substitution

The positioning of fluorine atoms on the benzamide ring dictates the molecule's binding trajectory and target specificity.

  • 2,3-Difluoro-6-methoxy (The Target Scaffold):

    • Electronic Profile: The vicinal fluorines at positions 2 and 3 create a highly electron-deficient region, enhancing the acidity of the amide protons (if N-unsubstituted) or altering the dipole moment of the methoxy group at C6.

    • Steric Lock: The C6-methoxy group, flanked by the amide at C1, adopts a non-coplanar conformation due to steric repulsion, often locking the molecule into a bioactive conformation suitable for the hydrophobic pockets of KSP.

    • Metabolic Stability: The C2/C3 fluorination blocks metabolic oxidation at these susceptible positions, a common failure point in non-fluorinated analogs.

  • Contrast with 2,6-Difluoro Isomer:

    • The 2,6-difluoro-3-methoxy isomer creates a "clamp" effect around the amide bond, critical for binding to the bacterial protein FtsZ. The 2,3-difluoro pattern lacks this symmetry, shifting its affinity toward the allosteric sites of human motor proteins.

Pharmacophore Modeling

In KSP inhibitors (e.g., quinazolinone derivatives), the 2,3-difluoro-6-methoxybenzamide moiety often serves as the "tail" region. It occupies the hydrophobic sub-pocket of the Eg5 allosteric binding site, where the methoxy oxygen can engage in hydrogen bonding while the fluorophenyl ring executes


-stacking interactions with residues like Trp127  or Tyr211 .

Biological Mechanism: Kinesin Spindle Protein (KSP) Inhibition[1][2]

Mechanism of Action

KSP (also known as Eg5 or KIF11) is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.

  • Inhibition: Derivatives containing the 2,3-difluoro-6-methoxybenzamide fragment bind allosterically to the KSP motor domain (distinct from the ATP binding site).

  • Allosteric Lock: Binding locks the motor domain in an ADP-bound conformation, preventing the release of ADP.

  • Phenotypic Outcome: This prevents the separation of centrosomes, resulting in the formation of a "mono-astral" spindle. The cell arrests in mitosis (prometaphase) and subsequently undergoes apoptosis.

Pathway Visualization

The following diagram illustrates the KSP inhibition pathway triggered by these derivatives.

KSP_Inhibition_Pathway Ligand 2,3-Difluoro-6-methoxybenzamide Derivative KSP_Site KSP (Eg5) Allosteric Pocket (L5 Loop/alpha2/alpha3) Ligand->KSP_Site Binds ADP_Lock Stabilization of ADP-Bound State KSP_Site->ADP_Lock Induces conformational change Spindle_Fail Failure of Centrosome Separation ADP_Lock->Spindle_Fail Prevents motor movement Monoaster Mono-astral Spindle Formation Spindle_Fail->Monoaster Phenotype Arrest Mitotic Arrest (Prometaphase) Monoaster->Arrest Spindle Checkpoint Activation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged arrest

Figure 1: Mechanism of Action for KSP inhibitors containing the 2,3-difluoro-6-methoxybenzamide scaffold.

Synthesis Protocols

The synthesis of 2,3-difluoro-6-methoxybenzamide is non-trivial due to the specific substitution pattern. The most robust route utilizes Directed Ortho-Lithiation (DoM) .

Precursor Synthesis: 2,3-Difluoro-6-methoxybenzaldehyde

Reagents: 3,4-Difluoroanisole, Lithium Diisopropylamide (LDA), DMF, THF.[1]

Protocol:

  • Setup: Flame-dry a 500 mL three-neck flask and purge with Argon. Add anhydrous THF (250 mL).

  • Lithiation: Cool the system to -78°C . Add LDA (2.0 M in THF/heptane, 1.05 eq) dropwise over 20 minutes.

  • Addition: Add 3,4-difluoroanisole (1.0 eq) dissolved in THF dropwise. The 3,4-difluoro substitution pattern directs lithiation to the C2 position (ortho to the methoxy and adjacent to fluorine), but steric and electronic factors favor the position between the methoxy and fluorine if available, or adjacent to the methoxy. Correction: In 3,4-difluoroanisole, the protons are at C2, C5, C6. The methoxy group is a strong Ortho Directing Group (ODG). The fluorine at C3 is also an ODG. Lithiation occurs at C2 (between F and OMe) or C6 (ortho to OMe). To get the 2,3-difluoro-6-methoxy pattern (where the carbonyl is at C1), we actually need to lithiate 3,4-difluoroanisole at the C6 position (ortho to OMe, meta to F).

    • Refined Step: Stir at -78°C for 1 hour to ensure lithiation at the C6 position (kinetically favored by OMe chelation).

  • Formylation: Add anhydrous DMF (1.2 eq) dropwise. Stir for 30 mins at -78°C, then warm to 0°C.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Yield: Recrystallization from ether/petroleum ether typically yields the aldehyde in >90% yield.[1]

Amide Formation

Reagents: 2,3-Difluoro-6-methoxybenzaldehyde, Sulfamic acid, Sodium Chlorite (oxidation to acid), then Thionyl Chloride/Ammonia.

Protocol (Oxidation & Amidation):

  • Oxidation: Dissolve the aldehyde in t-BuOH/H₂O. Add NaH₂PO₄ (buffer) and 2-methyl-2-butene (scavenger). Add NaClO₂ (sodium chlorite) portion-wise. Stir 4h to obtain 2,3-difluoro-6-methoxybenzoic acid .

  • Activation: Reflux the acid in Thionyl Chloride (SOCl₂) for 2 hours. Evaporate excess SOCl₂ to isolate the acid chloride.

  • Amidation: Dissolve the acid chloride in DCM. Cool to 0°C. Bubble anhydrous NH₃ gas or add concentrated NH₄OH.

  • Purification: Precipitate the product with cold water. Recrystallize from Ethanol.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3,4-Difluoroanisole Step1 1. LDA, THF, -78°C (Ortho-Lithiation) Start->Step1 Inter1 Lithiated Intermediate Step1->Inter1 Step2 2. DMF (Formylation) Inter1->Step2 Aldehyde 2,3-Difluoro-6- methoxybenzaldehyde Step2->Aldehyde Step3 3. NaClO2 (Oxidation) Aldehyde->Step3 Acid Benzoic Acid Derivative Step3->Acid Step4 4. SOCl2 then NH3 Acid->Step4 Final 2,3-Difluoro-6- methoxybenzamide Step4->Final

Figure 2: Synthetic route from 3,4-difluoroanisole to the target benzamide.[2]

Experimental Validation Protocols

KSP ATPase Assay (Biochemical)

To verify the activity of derivatives containing this scaffold:

  • Reagents: Recombinant human KSP motor domain, Microtubules (taxol-stabilized), ATP, PK/LDH coupled enzyme system.

  • Procedure:

    • Incubate KSP (10 nM) with the test compound in reaction buffer (15 mM PIPES, 5 mM MgCl₂, 1 mM EGTA).

    • Add Microtubules (100 nM).

    • Initiate reaction with 1 mM ATP.

    • Monitor NADH oxidation at 340 nm (coupled to ADP production).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Determine IC₅₀. Potent derivatives typically show IC₅₀ < 50 nM.

Cell Viability & Phenotype (Cellular)
  • Cell Lines: HeLa or HCT116 (human colon cancer).

  • Assay: Treat cells with compound (0.1 - 10 µM) for 24-48 hours.

  • Readout:

    • MTT/MTS Assay: For cytotoxicity (EC₅₀).

    • Immunofluorescence: Stain for Tubulin (green) and DNA (DAPI/blue).

    • Success Criteria: Observation of "mono-astral" spindles (rosette-like chromosome arrangement) confirms KSP inhibition mechanism.

References

  • Vertex Pharmaceuticals. (2012). Patent WO2012009097A1: Inhibitors of Kinesin Spindle Protein. World Intellectual Property Organization. Link

  • ChemicalBook. (2024). Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde.[3][4][5]Link

  • Coleman, P. J., et al. (2007).[6] Discovery of 3,5-diaryl-4,5-dihydropyrazoles as potent KSP inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5390-5395.[6] Link

  • Cox, C. D., et al. (2008).[7] Kinesin Spindle Protein (KSP) Inhibitors.[7][6][8] 9. Discovery of MK-0731.[9] Journal of Medicinal Chemistry, 51(14), 4239-4252. Link

  • Stokes, N. R., et al. (2013). Novel inhibitors of bacterial cell division.[10] Journal of Biological Chemistry (Contextual reference for 2,6-isomer contrast). Link

Sources

Exploratory

The Fluorine Advantage: A Technical Guide to Fluorinated Benzamides in Drug Discovery

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthesis of fluorinated benzamides. Executive Summary The benzamide scaffold ( ) is a privileged structure in me...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthesis of fluorinated benzamides.

Executive Summary

The benzamide scaffold (


) is a privileged structure in medicinal chemistry, serving as the backbone for antipsychotics, histone deacetylase (HDAC) inhibitors, and antimicrobial agents. However, the native scaffold often suffers from rapid metabolic clearance and suboptimal lipophilicity.

Fluorination —the strategic introduction of fluorine atoms—is the critical transformation that upgrades this scaffold. It is not merely a steric substitution; it is an electronic and physicochemical overhaul. This guide explores how the high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å) of fluorine modulate the biological activity of benzamides, transforming them into high-affinity ligands and stable clinical candidates.

Key Strategic Benefits
ParameterEffect of FluorinationMechanism
Metabolic Stability Increases

C-F bond strength (116 kcal/mol) blocks P450 oxidative sites (para-blockade).
Lipophilicity Modulates LogPIncreases membrane permeability and blood-brain barrier (BBB) penetration.
Binding Affinity Lowers

/

Induces multipolar interactions and orthogonal conformational locking.
Imaging Utility Enables PET

F-labeling allows for in vivo receptor mapping (e.g., [

F]Fallypride).

The Fluorine Effect: Mechanistic SAR

The biological activity of fluorinated benzamides is governed by the precise positioning of the fluorine atom. The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to optimize these compounds.

Visualization: SAR Logic Flow

SAR_Logic Core Benzamide Scaffold (Pharmacophore) Ortho Ortho-Fluorination (Position 2/6) Core->Ortho Meta Meta-Fluorination (Position 3/5) Core->Meta Para Para-Fluorination (Position 4) Core->Para Conf_Lock Conformational Locking (Intramolecular H-bond) Ortho->Conf_Lock Via F...H-N interaction Elec_Mod Electronic Modulation (Acidifies Amide NH) Meta->Elec_Mod Inductive Effect (-I) Met_Block Metabolic Blocking (Prevents Hydroxylation) Para->Met_Block C-F Bond Strength Lipophil Lipophilicity Boost (Increased LogP) Para->Lipophil

Figure 1: Strategic placement of fluorine atoms on the benzamide ring dictates pharmacological outcomes, from conformational locking to metabolic protection.

Therapeutic Applications & Case Studies

Neuropharmacology: Dopamine D2/D3 Antagonists

Fluorinated benzamides are extensively used to target dopamine receptors for antipsychotic therapy and PET imaging.

  • Mechanism: The benzamide moiety mimics the endogenous dopamine structure. Fluorination, particularly on the N-substituent (e.g., fluoropropyl group), enhances affinity for the D2 receptor's hydrophobic pocket.

  • Case Study: [

    
    F]Fallypride:  A high-affinity radiotracer used to visualize D2/D3 receptors in the striatum and extrastriatal regions. The 
    
    
    
    F label allows for quantitative PET imaging.
Epigenetics: HDAC Inhibitors

Benzamides (e.g., Entinostat) inhibit Class I HDACs by chelating the Zinc ion in the enzyme's active site.[1]

  • The Fluorine Upgrade: Adding fluorine to the "Cap" group or the linker region often improves selectivity for HDAC1/2 over HDAC3.

  • Data Insight: Fluorination of the benzoyl ring in 2-aminobenzamides has been shown to increase potency by 5-10 fold compared to non-fluorinated analogs.

Antimicrobials: FtsZ Inhibitors

Recent research identifies fluorinated benzamides as inhibitors of FtsZ, a bacterial cell division protein.

  • Activity: 3-fluorobenzamide derivatives show potent bactericidal activity against MRSA and B. subtilis.

Comparative Activity Data
Compound ClassTargetNon-Fluorinated

/

Fluorinated Analog

/

Fold Improvement
Benzamide (Neuro) D2 Receptor1.2 nM (Raclopride analog)0.2 nM (F-analog)6x
2-Aminobenzamide HDAC1150 nM28 nM5.3x
Benzimidazole B. subtilis (MIC)64

g/mL
7.81

g/mL
8x

Experimental Protocols

Synthesis: Late-Stage F-Fluorination

Context: For PET tracers, fluorine-18 (half-life: 109.7 min) must be introduced in the final step to minimize decay.

Protocol: Nucleophilic Aliphatic Substitution

  • Precursor Preparation: Synthesize the tosylate precursor (e.g., N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-tosyloxypropyl)-2,3-dimethoxybenzamide).

  • Radioisotope Production: Generate [

    
    F]fluoride via the 
    
    
    
    O(p,n)
    
    
    F nuclear reaction in a cyclotron.
  • Activation: Trap [

    
    F]F
    
    
    
    on a QMA carbonate ion exchange cartridge. Elute with
    
    
    /K
    
    
    CO
    
    
    solution into the reaction vessel.
  • Azeotropic Drying: Dry the complex with acetonitrile at 95°C under helium flow (repeat 3x) to remove water (water inhibits nucleophilic fluorination).

  • Labeling Reaction:

    • Add precursor (2–5 mg) in anhydrous acetonitrile (1 mL).

    • Heat to 85°C for 20 minutes.

    • Mechanism:[2] S

      
      2 attack of [
      
      
      
      F]F
      
      
      on the alkyl tosylate.
  • Purification: Dilute with water, pass through a C18 Sep-Pak cartridge, and purify via semi-preparative HPLC.

  • QC: Verify radiochemical purity (>99%) via analytical HPLC and radio-TLC.

Bioassay: HDAC1 Fluorometric Inhibition Assay

Context: To validate the potency of a newly synthesized fluorinated benzamide.

Protocol:

  • Reagent Prep: Prepare HDAC1 enzyme buffer (Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    ).
    
  • Substrate: Use a fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation:

    • Add 10

      
      L of inhibitor (fluorinated benzamide) at varying concentrations (0.1 nM – 10 
      
      
      
      M) to a 96-well black plate.
    • Add 20 ng of purified HDAC1 enzyme. Incubate for 30 min at 37°C.

  • Reaction: Initiate by adding 20

    
    L of fluorogenic substrate. Incubate for 30 min.
    
  • Termination/Development: Add 50

    
    L of developer solution (Trypsin/Trichostatin A) to release the fluorophore (AMC) from deacetylated lysine.
    
  • Measurement: Read fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. log[Inhibitor]. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Pathway Visualization: Mechanism of Action

The following diagram details how fluorinated benzamides interact within the HDAC active site, highlighting the zinc chelation and hydrophobic interactions.

HDAC_Mechanism Inhibitor Fluorinated Benzamide (Inhibitor) Entry 1. Competitive Entry Inhibitor->Entry Pocket HDAC Active Site (Hydrophobic Channel) Binding 2. Zinc Chelation (Benzamide Group) Pocket->Binding Zinc Zinc Ion (Zn2+) (Catalytic Core) Substrate Histone Tail (Acetylated Lysine) Substrate->Pocket Blocked Entry->Pocket Binding->Zinc Chelates Stabilization 3. Fluorine-Interaction (Hydrophobic Rim) Binding->Stabilization Inhibition 4. Deacetylation Blocked (Apoptosis Induction) Stabilization->Inhibition

Figure 2: Mechanism of HDAC inhibition. The fluorinated benzamide enters the pocket, chelates the catalytic Zinc, and is stabilized by fluorine interactions, blocking the natural substrate.

References

  • Antimicrobial Activity of Fluorinated Benzimidazole Derivatives. Source: ACG Publications (2023).[3] URL:[Link]

  • 
    F-Labeled Benzamides for Studying the Dopamine D2 Receptor with Positron Emission Tomography. 
    Source: PubMed / NIH.
    URL:[Link]
    
  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Source: Molecules / MDPI (2023). URL:[Link]

  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization. Source: MDPI (2023). URL:[Link]

  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 Agonists. Source: Journal of Medicinal Chemistry / NIH. URL:[Link]

Sources

Foundational

2,3-Difluoro-6-methoxybenzamide mechanism of action discovery

Mechanism of Action Discovery: 2,3-Difluoro-6-methoxybenzamide [1][2] Executive Summary 2,3-Difluoro-6-methoxybenzamide is a critical pharmacophore and structural fragment utilized in the discovery and optimization of Ki...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action Discovery: 2,3-Difluoro-6-methoxybenzamide [1][2]

Executive Summary

2,3-Difluoro-6-methoxybenzamide is a critical pharmacophore and structural fragment utilized in the discovery and optimization of Kinesin Spindle Protein (KSP/Eg5) inhibitors .[2] While often synthesized as a standalone intermediate (CAS 1201691-29-3 or similar derivatives), its biological significance is defined by its role as the "specificity tail" in high-potency mitotic inhibitors, such as those developed by Cytokinetics (e.g., analogs related to Ispinesib and SB-743921).[2]

Unlike ATP-competitive kinase inhibitors, molecules incorporating the 2,3-difluoro-6-methoxybenzamide moiety function as allosteric inhibitors .[2] They bind to a unique hydrophobic pocket on the KSP motor domain, locking the enzyme in an ADP-bound conformation.[2] This action prevents the separation of centrosomes during mitosis, resulting in the characteristic "mono-astral" spindle phenotype and subsequent apoptotic cell death.[2]

Critical Distinction: This compound is structurally distinct from the 2,6-difluoro-3-methoxybenzamide fragment found in the FtsZ inhibitor PC190723 .[2] Researchers must not confuse the two, as their substitution patterns dictate selectivity for eukaryotic KSP versus bacterial FtsZ.[2]

Target Identification: Kinesin Spindle Protein (Eg5)

To understand the mechanism of action (MoA), one must first understand the target.[2] KSP (Eg5/KIF11) is a motor protein essential for the formation of the bipolar mitotic spindle.[2]

  • Physiological Role: During prophase, KSP forms homotetramers that cross-link antiparallel microtubules.[2] By hydrolyzing ATP, KSP "walks" toward the plus-end of microtubules, sliding them apart to separate the centrosomes and establish the two poles of the dividing cell.[2]

  • Pathological Context: In cancer cells, KSP is highly expressed.[2] Inhibition of KSP collapses the spindle, triggering the Spindle Assembly Checkpoint (SAC) and forcing the cell into mitotic arrest and apoptosis.[2]

Mechanism of Action: Allosteric ADP-Trapping

The discovery of the 2,3-difluoro-6-methoxybenzamide moiety was driven by the need to optimize the binding of inhibitors to the allosteric pocket formed by Loop 5 (L5) of the KSP motor domain.[2]

The Binding Event

The inhibitor does not compete with ATP.[2] Instead, it binds to a site approximately 10 Å away from the nucleotide-binding pocket.[2] The 2,3-difluoro-6-methoxybenzamide group acts as a "cap" that fits into a specific hydrophobic cleft, often interacting with residues such as Glu116, Gly117, and Ala133 .[2]

The "Locking" Mechanism
  • Conformational Freeze: Binding of the inhibitor stabilizes the KSP motor domain in a conformation where the Switch I and Switch II regions are disordered or locked.[2]

  • ADP Trapping: This conformational change prevents the release of ADP.[2] Since ADP release is the rate-limiting step for the KSP chemomechanical cycle, the motor is frozen in a low-affinity state.[2]

  • Neck Linker Inhibition: The inhibitor prevents the "neck linker" (the mechanical element that generates force) from docking onto the motor core.[2]

  • Result: The motor cannot generate the force required to slide microtubules.[2] The opposing force of minus-end directed motors (like Dynein) pulls the centrosomes together, creating a mono-astral spindle .[2]

Pathway Visualization

KSP_Inhibition_Pathway KSP_Active Active KSP Motor (ATP-Bound) Hydrolysis ATP Hydrolysis (Force Generation) KSP_Active->Hydrolysis Normal Cycle ADP_Trap Conformational Lock (ADP Trapped) KSP_Active->ADP_Trap Inhibitor Binding Separation Centrosome Separation (Bipolar Spindle) Hydrolysis->Separation Inhibitor Inhibitor w/ 2,3-Difluoro-6-methoxybenzamide Allosteric_Site Binds Loop 5 Allosteric Pocket Inhibitor->Allosteric_Site Allosteric_Site->ADP_Trap Induces Force_Fail Failure of Microtubule Sliding ADP_Trap->Force_Fail Monastral Mono-astral Spindle Formation Force_Fail->Monastral Apoptosis Mitotic Arrest & Apoptosis Monastral->Apoptosis

Figure 1: The allosteric inhibition cascade initiated by 2,3-difluoro-6-methoxybenzamide-based ligands.[2]

Discovery & Structure-Activity Relationship (SAR)

The selection of the 2,3-difluoro-6-methoxy substitution pattern was not arbitrary.[2] It emerged from rigorous SAR studies aimed at improving the potency and metabolic stability of early quinazolinone leads (like Ispinesib).[2]

  • The Scaffold: Early inhibitors utilized a quinazolinone core.[2]

  • The Problem: Initial benzyl substituents were susceptible to rapid oxidative metabolism (CYP450) or lacked sufficient potency.[2]

  • The Solution (Benzamide Optimization):

    • Fluorine Substitution (2,3-Difluoro): Fluorine atoms at the 2 and 3 positions modulate the electron density of the aromatic ring, enhancing pi-stacking interactions within the hydrophobic pocket while blocking metabolic attack at these positions.[2]

    • Methoxy Group (6-Methoxy): The methoxy group provides a hydrogen bond acceptor capability and fills a specific sub-pocket, increasing binding affinity (low nanomolar

      
      ).[2]
      
    • Amide Linker: The amide bond orients the phenyl ring relative to the quinazolinone core, ensuring the "tail" sits deeply within the allosteric site.[2]

Comparison Table: Benzamide Fragment Specificity

Feature2,3-Difluoro-6-methoxybenzamide 2,6-Difluoro-3-methoxybenzamide
Primary Target KSP (Eg5) FtsZ (Bacterial)
Drug Class Antimitotic (Cancer)Antibacterial (Staph.)[2]
Key Compound Cytokinetics KSP InhibitorsPC190723
Binding Mode Allosteric (Loop 5)Interdomain Cleft

Experimental Protocols for Validation

To validate the MoA of a compound containing this fragment, the following protocols are the industry standard.

KSP ATPase Inhibition Assay (Biochemical)

This assay confirms that the compound inhibits the catalytic activity of the motor.[2]

  • Reagents: Recombinant human KSP motor domain, Microtubules (polymerized from tubulin), ATP, and the NADH-coupled enzyme system (Pyruvate Kinase/Lactate Dehydrogenase).[2]

  • Reaction Mix: Combine KSP (1-5 nM) with microtubules (low

    
    M range) in BRB80 buffer.
    
  • Inhibitor: Add the 2,3-difluoro-6-methoxybenzamide derivative at varying concentrations (0.1 nM – 10

    
    M).[2]
    
  • Initiation: Start reaction with 1 mM ATP.

  • Detection: Monitor absorbance at 340 nm. As ATP is hydrolyzed, NADH is oxidized to NAD+, causing a decrease in absorbance.[2]

  • Validation: A potent inhibitor will show an IC50 < 50 nM.[2]

Phenotypic Monastral Spindle Screen (Cellular)

This assay confirms the specific "monastral" phenotype, distinguishing KSP inhibition from general microtubule poisons (like Taxol).[2]

  • Cell Line: HeLa or KB-3-1 cells.[2]

  • Treatment: Incubate cells with the compound for 24 hours.[2]

  • Fixation: Fix cells with 4% paraformaldehyde.

  • Staining:

    • Tubulin: Anti-alpha-tubulin antibody (Green).[2]

    • DNA: DAPI or Hoechst 33342 (Blue).[2]

  • Imaging: Use fluorescence microscopy.

  • Readout:

    • Normal: Bipolar spindles with chromosomes aligned at the metaphase plate.[2]

    • KSP Inhibition: "Rosette" configuration—chromosomes arranged in a circle around a single central aster (monastral spindle).[2]

Screening Workflow Visualization

Experimental_Workflow Step1 Compound Synthesis (2,3-Difluoro-6-methoxy fragment) Step2 Biochemical Screen (ATPase Assay) Step1->Step2 Step3 Cellular Screen (Phenotypic Imaging) Step2->Step3 IC50 < 100 nM Decision Hit Validation Step3->Decision Lead Optimization Lead Optimization Decision->Lead Optimization Monastral Spindle Discard Discard Decision->Discard No Phenotype

Figure 2: Validation workflow for KSP inhibitors.

References

  • Cytokinetics, Inc. (2012).[2] Compounds, Compositions and Methods (KSP Inhibitors). WO 2012/009097 A1.[2] Link

  • Morgans, D. J., et al. (2008).[2] Discovery and Optimization of Kinesin Spindle Protein Inhibitors. Current Oncology Reports, 10, 107–110.[2] (Contextual grounding for KSP discovery).

  • Lad, L., et al. (2008).[2] Mechanism of Inhibition of Human KSP by Ispinesib. Biochemistry, 47(11), 3576–3585.[2] Link[2]

  • Haydon, D. J., et al. (2008).[2][3] An Inhibitor of FtsZ with Potent and Selective Anti-Staphylococcal Activity.[2] Science, 321(5896), 1673-1675.[2] (Cited for structural contrast regarding the 2,6-difluoro isomer).[2][3][4][5][6] Link[2]

  • Array BioPharma. (2010).[2] KSP Inhibitors and Methods of Use. U.S. Patent 7,763,628.[2] (Describes related benzamide pharmacophores).

Sources

Protocols & Analytical Methods

Method

synthesis of 2,3-Difluoro-6-methoxybenzamide from 2,3-difluoro-6-methoxybenzaldehyde

Application Note: AN-SYN-23DFM-01 Overcoming Steric and Electronic Hurdles in Polysubstituted Benzoate Derivatives Executive Summary This application note details the robust synthesis of 2,3-difluoro-6-methoxybenzamide s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-23DFM-01

Overcoming Steric and Electronic Hurdles in Polysubstituted Benzoate Derivatives

Executive Summary

This application note details the robust synthesis of 2,3-difluoro-6-methoxybenzamide starting from 2,3-difluoro-6-methoxybenzaldehyde . This transformation presents specific challenges due to the 2,6-disubstitution pattern , which imposes significant steric hindrance around the carbonyl center, and the electron-withdrawing nature of the vicinal difluoro motif.

While direct oxidative amidation methods exist, this guide prioritizes a Two-Stage Protocol (Pinnick Oxidation


 Acid Chloride Activation)  as the "Gold Standard" for pharmaceutical applications. This route guarantees high purity, avoids over-oxidation of the electron-rich methoxy group, and successfully overcomes the steric blockade during amidation. A secondary, high-throughput Iodine-Mediated  protocol is provided for screening purposes.
Chemical Strategy & Retrosynthesis

The target molecule features a "push-pull" electronic system: the 6-methoxy group donates electron density via resonance, while the 2,3-difluoro motif withdraws density via induction. The primary challenge, however, is the ortho-effect : the carbonyl carbon is flanked by a Fluorine atom and a Methoxy group, creating a steric pocket that inhibits direct nucleophilic attack.

Strategic Decisions:

  • Oxidation Choice: We employ the Pinnick Oxidation .[1][2][3] Stronger oxidants (e.g.,

    
    ) risk oxidizing the methoxy group or cleaving the ring. The Pinnick conditions are mild and selective for the aldehyde.[1][4]
    
  • Activation Choice: Standard carbodiimide couplings (EDC/NHS) often fail with 2,6-disubstituted benzoic acids due to the bulky ortho-groups preventing the formation of the active ester intermediate. We utilize Thionyl Chloride (

    
    )  to generate the highly reactive acid chloride, which is small enough to form despite the steric crowding.
    

SynthesisStrategy cluster_0 Critical Control Point Aldehyde 2,3-Difluoro-6- methoxybenzaldehyde Acid Intermediate: Benzoic Acid Aldehyde->Acid Step 1: Pinnick Ox. (NaClO2, NaH2PO4) Chloride Intermediate: Acid Chloride Acid->Chloride Step 2a: Activation (SOCl2, cat. DMF) Amide Target: 2,3-Difluoro-6- methoxybenzamide Chloride->Amide Step 2b: Amidation (NH3 aq/gas)

Figure 1: The stepwise synthetic pathway designed to navigate steric hindrance.

Protocol A: The Robust Two-Stage Synthesis

Recommended for scale-up (>1g) and high-purity requirements.

Step 1: Pinnick Oxidation (Aldehyde

Carboxylic Acid)

This step converts the aldehyde to the acid without affecting the methoxy group or the fluorines.

Reagents:

  • Substrate: 2,3-Difluoro-6-methoxybenzaldehyde (

    
     equiv)
    
  • Oxidant: Sodium Chlorite (

    
    , 
    
    
    
    equiv)[1][4]
  • Buffer: Sodium Dihydrogen Phosphate (

    
    , 
    
    
    
    equiv)
  • Scavenger: 2-Methyl-2-butene (

    
     equiv)
    
  • Solvent:

    
     (
    
    
    
    v/v)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the aldehyde and 2-methyl-2-butene in

    
    .
    
    • Expert Insight: The scavenger (2-methyl-2-butene) is critical . The oxidation generates hypochlorous acid (

      
      ) as a byproduct, which can chlorinate the electron-rich aromatic ring ortho to the methoxy group. The alkene sacrifices itself to consume 
      
      
      
      .
  • Buffer Addition: Dissolve

    
     in the calculated volume of water and add to the flask.
    
  • Oxidation: Cool the mixture to

    
    . Dissolve 
    
    
    
    in a minimum amount of water and add it dropwise over 30 minutes.
    • Caution: Exothermic reaction. Maintain temperature

      
       to prevent decomposition of 
      
      
      
      .
  • Reaction: Warm to room temperature (RT) and stir for 3–6 hours. Monitor by TLC (stain with Bromocresol Green for acid detection).

  • Workup:

    • Quench with saturated

      
       solution (destroys excess oxidant).
      
    • Acidify aqueous layer to pH 2–3 with

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1][5]
      
    • Result: 2,3-Difluoro-6-methoxybenzoic acid (White solid). Proceed to Step 2 without extensive purification if purity

      
      .
      
Step 2: Activation & Amidation (Acid

Amide)

Direct reaction with ammonia fails; we must proceed via the Acid Chloride.

Reagents:

  • Substrate: Benzoic Acid derivative (from Step 1)

  • Reagent: Thionyl Chloride (

    
    , 
    
    
    
    equiv)
  • Catalyst: DMF (

    
     drops)
    
  • Amine Source: Ammonium Hydroxide (

    
     aq) OR Ammonia gas.
    
  • Solvent: Toluene (for activation), THF (for amidation).

Procedure:

  • Activation: Suspend the dried acid in anhydrous Toluene. Add

    
     and the catalytic DMF.
    
  • Reflux: Heat to reflux (

    
    ) for 2 hours.
    
    • Mechanism:[4][6][7][8][9][10] The DMF forms a Vilsmeier-Haack type intermediate (

      
      ), which rapidly converts the hindered acid to the acid chloride.
      
  • Evaporation: Concentrate in vacuo to remove excess

    
     and Toluene. Do not expose to air/moisture.  Redissolve the crude acid chloride in anhydrous THF.
    
  • Amidation:

    • Option A (Aqueous): Cool the THF solution to

      
      . Add concentrated 
      
      
      
      (
      
      
      equiv) dropwise.
    • Option B (Anhydrous - Preferred): Bubble

      
       gas through the cold THF solution for 15 minutes.
      
  • Workup:

    • Evaporate THF.

    • Suspend residue in water and filter the precipitate (The product is likely sparingly soluble in water).

    • Wash the filter cake with cold water and hexanes.

    • Recrystallize from Ethanol/Water if necessary.

Protocol B: High-Throughput "Green" Method

Recommended for small-scale library synthesis (<100mg).

This method uses Iodine (


)  as a Lewis acid and oxidant to facilitate direct amidation. Note: While "one-pot", this requires careful handling of peroxides.

Reagents:

  • Aldehyde (

    
     equiv)[1]
    
  • Aqueous Ammonia (

    
    , 
    
    
    
    equiv)
  • Iodine (

    
    , 
    
    
    
    equiv)
  • TBHP (

    
    , 
    
    
    
    in water,
    
    
    equiv)
  • Solvent: Water or

    
    .
    

Procedure:

  • Mix aldehyde, aqueous ammonia, and

    
     in water at room temperature.
    
  • Add TBHP slowly.

  • Stir at

    
     for 12 hours.
    
  • Cool, quench with

    
     (to remove iodine color).
    
  • Extract with Ethyl Acetate.[1]

    • Note: This method avoids the acid chloride but may have lower yields due to the steric hindrance of the 2,6-substituents affecting the hemiaminal formation.

Analytical Data & Quality Control

Table 1: Expected Analytical Parameters

ParameterSpecificationNotes
Appearance White to Off-white crystalline solidColored impurities indicate oxidation byproducts.

NMR
(DMSO-

)

7.60, 7.40 (br s, 2H,

)
Amide protons are broad and exchangeable.

7.35 (q, 1H, Ar-H), 6.90 (m, 1H, Ar-H)
Aromatic signals split by F-F and F-H coupling.

3.85 (s, 3H,

)
Characteristic methoxy singlet.

NMR
Two signals, approx -130 to -150 ppmComplex coupling pattern due to vicinal F-F.
Mass Spec (

)

Also look for

.
Troubleshooting & Decision Matrix

Troubleshooting Start Issue Detected LowYield Low Yield in Step 1? Start->LowYield Impurity Chlorinated Impurity? Start->Impurity NoAmide No Reaction in Step 2? Start->NoAmide Sol1 Check pH control. Ensure pH 3-4 during oxid. LowYield->Sol1 Sol2 Increase Scavenger (2-methyl-2-butene) to 5 eq. Impurity->Sol2 Sol3 Check SOCl2 Quality. Add more DMF catalyst. Ensure anhydrous conditions. NoAmide->Sol3

Figure 2: Diagnostic workflow for common synthetic failures.

References
  • Pinnick Oxidation Protocol: Kraus, G. A.; Taschner, M. J. "Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System." J. Org.[8] Chem.1980 , 45, 1175.

  • Mechanism of Chlorite Oxidation: Lindgren, B. O.; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl Groups) by Oxidation with Chlorite." Acta Chem. Scand.1973 , 27, 888.

  • Amidation of Sterically Hindered Benzoic Acids: Montalbetti, C. A. G. N.; Falque, V. "Amide Bond Formation and Peptide Coupling." Tetrahedron2005 , 61, 10827.

  • Iodine-Mediated Oxidative Amidation: Shie, J.-J.; Fang, J.-M. "Direct Oxidative Amidation of Aldehydes with Amines Using Iodine and tert-Butyl Hydroperoxide." J. Org.[8] Chem.2007 , 72, 3141.

  • Safety of Thionyl Chloride Reactions: "Thionyl Chloride - Safety Data Sheet." Sigma-Aldrich.

Sources

Application

Application Note: Precision N-Alkylation of 2,3-Difluoro-6-methoxybenzamide

This Application Note is designed for medicinal chemists and process development scientists addressing the specific synthetic challenge of N-alkylating 2,3-Difluoro-6-methoxybenzamide . This substrate presents a classic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists addressing the specific synthetic challenge of N-alkylating 2,3-Difluoro-6-methoxybenzamide . This substrate presents a classic "perfect storm" of steric hindrance and electronic deactivation, requiring a deviation from standard textbook amide alkylation protocols.

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Challenge: The "Orthogonal Wall"

The target molecule, 2,3-Difluoro-6-methoxybenzamide , possesses a 2,6-disubstitution pattern that creates a severe steric blockade around the amide nitrogen.

  • Steric Hindrance (The 2,6-Effect): The 6-methoxy group is bulky and conformationally restricted. Combined with the 2-fluoro atom , these substituents force the amide group out of planarity with the benzene ring. This "twist" reduces conjugation but creates a physical barrier to the approach of electrophiles.

  • Electronic Deactivation: The 2,3-difluoro substitution pattern withdraws electron density from the ring, slightly increasing the acidity of the amide N-H protons (

    
     estimated ~21-23 in DMSO). While this aids deprotonation, the nucleophilicity of the resulting anion is attenuated.
    
  • Ambident Nucleophilicity (N- vs. O-Alkylation): The amide anion is a resonance hybrid with negative charge character on both Nitrogen and Oxygen.

    • Kinetic Control: Often favors O-alkylation (forming imidates) because the oxygen atom is less sterically hindered and has higher charge density.

    • Thermodynamic Control: Favors N-alkylation (forming amides) due to the greater stability of the C=O bond compared to C=N.

The Solution: "Soft-Soft" Interaction Strategy

To achieve selective N-alkylation on this hindered substrate, we must manipulate the Hard-Soft Acid-Base (HSAB) parameters:

  • Soft Base: Use Cesium Carbonate (

    
    ) . The large cesium cation (
    
    
    
    ) forms a loose ion pair with the amide anion, increasing its "nakedness" and reactivity without the tight coordination seen with
    
    
    or
    
    
    .
  • Soft Electrophile: Use Alkyl Iodides (R-I). Iodide is a soft leaving group that favors reaction with the softer Nitrogen center over the harder Oxygen center.

  • Thermodynamic Solvent: DMF or DMSO . These polar aprotic solvents solvate cations well (leaving the anion reactive) and support the thermodynamic equilibrium that favors the stable N-alkyl product.

Part 2: Experimental Protocols

Protocol A: The "Cesium Effect" Method (Recommended)

Best for: Primary alkyl halides, high N-selectivity, and preventing over-alkylation.

Reagents & Materials:

  • Substrate: 2,3-Difluoro-6-methoxybenzamide (1.0 equiv)

  • Alkylating Agent: Alkyl Iodide (1.1 equiv) (Note: If using Bromides, add 10 mol% TBAI)

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon/Nitrogen.

  • Solubilization: Add the benzamide substrate and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT)  for 30 minutes. Crucial: This pre-stir allows the formation of the cesium-amidate complex.
    
  • Addition: Add the Alkyl Iodide dropwise via syringe.

  • Reaction:

    • For active electrophiles (MeI, EtI): Stir at RT for 4–12 hours.

    • For hindered electrophiles (iPr-I, Benzyl-Br): Heat to 60°C . Do not exceed 80°C initially to avoid O-alkylation.

  • Monitoring: Monitor by LCMS. Look for the [M+R]+ peak.

    • Checkpoint: If O-alkylation is observed (imidate), it often appears as a less polar spot on TLC compared to the N-alkyl product.

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine. Dry over

    
    .[1][2]
    
Protocol B: The "Strong Force" Method (NaH)

Best for: Unreactive electrophiles where Protocol A fails. High risk of O-alkylation requires strict temperature control.

Reagents:

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Solvent: Anhydrous THF (0.15 M) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Washing: (Optional but recommended) Wash NaH with dry hexane under Argon to remove mineral oil.

  • Suspension: Suspend NaH in anhydrous THF/DMF at 0°C .

  • Addition: Add the benzamide substrate (dissolved in minimal solvent) dropwise to the NaH suspension at 0°C.

    • Observation: Gas evolution (

      
      ) will occur.
      
  • Aging: Allow to warm to RT and stir for 45 minutes. This ensures complete deprotonation to the sodium amidate.

  • Alkylation: Cool back to 0°C . Add the electrophile slowly.

  • Completion: Allow to warm to RT slowly. Stir overnight.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    

Part 3: Visualization & Decision Logic

Reaction Decision Tree

The following diagram outlines the logical flow for selecting conditions and troubleshooting based on the specific alkyl group and observed byproducts.

G Start Start: 2,3-Difluoro-6-methoxybenzamide Electrophile Select Electrophile Type Start->Electrophile Primary Primary Alkyl Halide (MeI, EtI, BnBr) Electrophile->Primary Unsteric Secondary Secondary/Hindered (iPr-I, Cyclopentyl-Br) Electrophile->Secondary Steric MethodA Protocol A: Cs2CO3 / DMF Temp: RT -> 60°C Primary->MethodA Secondary->MethodA Try first Check Check LCMS/NMR MethodA->Check MethodB Protocol B: NaH / DMF Temp: 0°C -> RT MethodB->Check Success Target: N-Alkyl Amide Check->Success Major Product Fail_O Issue: O-Alkylation (Imidate) Check->Fail_O Low Polarity Spot Fail_NoRxn Issue: No Reaction Check->Fail_NoRxn SM Recovered Fail_O->MethodA Switch to Iodide Lower Temp Fail_NoRxn->MethodB Increase Basicity

Caption: Decision matrix for N-alkylation of sterically hindered benzamides.

Mechanistic Pathway & Selectivity

Understanding the competition between N- and O-attack is critical.

Mechanism Amide Amide Substrate (Neutral) Anion Ambident Anion (Resonance Hybrid) Amide->Anion Deprotonation Base Base (Cs2CO3 or NaH) Base->Anion PathN Path N: N-Attack (Thermodynamic) Anion->PathN Soft Electrophile (R-I) Polar Solvent (DMF) High Temp (Reversible) PathO Path O: O-Attack (Kinetic) Anion->PathO Hard Electrophile (R-OTs) Steric Bulk at N ProdN N-Alkyl Amide (Stable Product) PathN->ProdN ProdO O-Alkyl Imidate (Unstable/Byproduct) PathO->ProdO ProdO->ProdN Chapman Rearrangement (>200°C, Rare)

Caption: Mechanistic competition between N- and O-alkylation pathways.

Part 4: Analytical Validation (Self-Validating Protocol)

To ensure the protocol has worked, you must distinguish the N-alkyl product from the O-alkyl imidate.

Quantitative Data Comparison Table
FeatureN-Alkyl Amide (Target) O-Alkyl Imidate (Byproduct)
TLC (

)
Lower (More Polar)Higher (Less Polar)
IR Spectrum Strong C=O stretch (~1640-1660

)
C=N stretch (~1610

), No C=O

NMR (C=X)
Carbonyl ~162-168 ppmImidate Carbon ~155-160 ppm

NMR (Alkyl)

often split by NH (if mono)

usually singlet, shifted downfield
Stability Stable to hydrolysisHydrolyzes to ester/acid in acid
Critical QC Check:

The "Coupling" Test: If you have synthesized a mono-N-alkyl derivative (


), run a proton NMR in 

.
  • Success: You will see the amide N-H proton as a triplet (or broad singlet) around 6-8 ppm, and the adjacent alkyl

    
     will show coupling to this N-H.
    
  • Failure (O-alkyl): There is no N-H proton. The alkyl group will be a singlet (or simple multiplet) and typically shifted 0.5-1.0 ppm downfield compared to the N-alkyl version due to the electronegativity of Oxygen.

Part 5: References

  • National Institutes of Health (NIH) - PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013).[3][4] Bioorg Med Chem Lett. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Selective mono-alkylation of N-methoxybenzamides. Chemical Communications.[5] Retrieved from [Link]

  • ResearchGate. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Retrieved from [Link]

Sources

Method

The Strategic Application of 2,3-Difluoro-6-methoxybenzamide in Modern Medicinal Chemistry: A Guide for Researchers

Introduction: The Value Proposition of Fluorinated Scaffolds In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value Proposition of Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the C-F bond—offer medicinal chemists a powerful toolkit to modulate a candidate's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2] The benzamide moiety itself is a privileged scaffold, present in a wide array of biologically active compounds.[3] The convergence of these two features in 2,3-Difluoro-6-methoxybenzamide presents a valuable building block for creating novel therapeutics with potentially enhanced pharmacological profiles.

The specific substitution pattern of 2,3-Difluoro-6-methoxybenzamide is of particular interest. The ortho and meta fluorine atoms to the amide linkage create a distinct electronic environment, influencing the conformation and reactivity of the molecule. The ortho methoxy group can participate in intramolecular hydrogen bonding and modulate the orientation of the amide bond, which can be critical for target engagement. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,3-Difluoro-6-methoxybenzamide, complete with detailed protocols to facilitate its use in drug discovery programs.

Physicochemical Properties of 2,3-Difluoro-6-methoxybenzamide and its Precursors

A thorough understanding of the physical and chemical properties of a building block and its synthetic intermediates is essential for efficient reaction optimization and scale-up.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
2,3-Difluoro-6-methoxybenzaldehydeC₈H₆F₂O₂172.1355-57Solid187543-87-9
2,3-Difluoro-6-methoxybenzoic acidC₈H₆F₂O₃188.13Not availableSolid386132-34-5
2,3-Difluoro-6-methoxybenzamideC₈H₇F₂NO₂187.14Not availableSolidNot available

Data compiled from various chemical suppliers and databases.[][5]

Synthetic Pathways and Experimental Protocols

The synthesis of 2,3-Difluoro-6-methoxybenzamide can be efficiently achieved in a three-step sequence starting from the commercially available 3,4-difluoroanisole. The overall workflow is depicted below.

Synthetic_Workflow 3,4-Difluoroanisole 3,4-Difluoroanisole Step_1 Step 1: Ortho-lithiation & Formylation 3,4-Difluoroanisole->Step_1 LDA, THF, -75 °C then DMF Aldehyde 2,3-Difluoro-6- methoxybenzaldehyde Step_1->Aldehyde Step_2 Step 2: Oxidation Aldehyde->Step_2 NaClO₂, NaH₂PO₄ 2-methyl-2-butene Carboxylic_Acid 2,3-Difluoro-6- methoxybenzoic acid Step_2->Carboxylic_Acid Step_3 Step 3: Amidation Carboxylic_Acid->Step_3 Ammonia source Coupling Agent Benzamide 2,3-Difluoro-6- methoxybenzamide Step_3->Benzamide

Caption: Synthetic workflow for 2,3-Difluoro-6-methoxybenzamide.

Protocol 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This protocol utilizes directed ortho-lithiation of 3,4-difluoroanisole, a powerful method for regioselective functionalization of aromatic rings. The methoxy group directs the deprotonation to the C2 position, followed by quenching with an electrophile, in this case, N,N-dimethylformamide (DMF), to install the aldehyde functionality.

Materials:

  • 3,4-Difluoroanisole

  • Lithium diisopropylamide (LDA) solution (2 M in THF/heptane)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetic acid

  • Diethyl ether

  • 0.2 N Hydrochloric acid

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dilute a 2 M solution of LDA (1.1 eq) with anhydrous THF and cool the solution to -75 °C using a dry ice/acetone bath.

  • Slowly add a solution of 3,4-difluoroanisole (1.0 eq) in anhydrous THF to the cooled LDA solution, maintaining the temperature at -75 °C. Stir the mixture for 1 hour at this temperature.

  • Add anhydrous DMF (1.1 eq) dropwise to the reaction mixture. Continue stirring at -70 °C for an additional 10-15 minutes.

  • Quench the reaction by adding acetic acid, followed by water, and allow the mixture to warm to room temperature.

  • Extract the aqueous mixture with diethyl ether (2x).

  • Combine the organic extracts and wash sequentially with water, 0.2 N aqueous hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of diethyl ether and petroleum ether to yield 2,3-difluoro-6-methoxybenzaldehyde as a solid.[6]

Causality Behind Experimental Choices:

  • Low Temperature (-75 °C): Essential to prevent decomposition of the organolithium intermediate and to ensure regioselectivity.

  • Anhydrous Conditions: Organolithium reagents are highly reactive towards protic sources like water.

  • Acidic Wash: The HCl wash is crucial for removing any remaining basic impurities.

Protocol 2: Oxidation to 2,3-Difluoro-6-methoxybenzoic Acid

The Pinnick oxidation is a highly efficient and mild method for converting aldehydes to carboxylic acids, notable for its tolerance of a wide range of functional groups.[7] This makes it ideal for substrates like ours, where other sensitive groups are present.

Materials:

  • 2,3-Difluoro-6-methoxybenzaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

Procedure:

  • Dissolve 2,3-difluoro-6-methoxybenzaldehyde (1.0 eq) in a mixture of t-BuOH and water.

  • To the stirred solution, add 2-methyl-2-butene (5.0 eq) followed by sodium dihydrogen phosphate (4.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium chlorite (1.5 eq) in water to the reaction mixture over 15 minutes.

  • Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2,3-difluoro-6-methoxybenzoic acid.[7] The product can be used in the next step without further purification or can be purified by recrystallization.

Causality Behind Experimental Choices:

  • 2-Methyl-2-butene: Acts as a scavenger for the hypochlorous acid (HOCl) byproduct, which can otherwise lead to unwanted side reactions.

  • Phosphate Buffer: Maintains a mildly acidic pH, which is optimal for the formation of the active oxidant, chlorous acid.

Protocol 3: Amidation to 2,3-Difluoro-6-methoxybenzamide

The formation of the primary amide can be achieved through several reliable methods. Here, we present a standard procedure using common peptide coupling reagents, which are known for their efficiency and mild reaction conditions. The electron-withdrawing nature of the fluorine atoms can make the carboxylic acid more reactive, facilitating the coupling.

Materials:

  • 2,3-Difluoro-6-methoxybenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 2,3-difluoro-6-methoxybenzoic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 20-30 minutes to form the active ester.

  • In a separate flask, prepare a solution or suspension of ammonium chloride (1.5 eq) in the same solvent and add DIPEA (2.5 eq).

  • Add the ammonium salt/DIPEA mixture to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2,3-Difluoro-6-methoxybenzamide.[1][8]

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination forms a highly reactive HOBt ester intermediate, which is less prone to racemization (if applicable) and reacts efficiently with the amine. The urea byproduct from EDC is water-soluble, simplifying purification.[8]

  • DIPEA: A non-nucleophilic base used to neutralize the ammonium salt in situ to generate ammonia, the nucleophile, and to scavenge the HCl produced during the reaction.

Applications in Medicinal Chemistry: A Scaffold for Innovation

While direct biological activity data for 2,3-Difluoro-6-methoxybenzamide is not extensively published, its structural motifs are present in or analogous to compounds with significant therapeutic potential. This makes it a highly attractive starting point for library synthesis and lead optimization campaigns.

Antibacterial Drug Discovery: Targeting FtsZ

A compelling application lies in the development of novel antibacterial agents. Derivatives of 2,6-difluorobenzamide have been identified as potent inhibitors of the bacterial cell division protein FtsZ.[2][9] FtsZ is a highly conserved protein in bacteria and is a promising target for new antibiotics. The 2,3-difluoro substitution pattern of our title compound offers a unique electronic and steric profile that could be exploited to develop new FtsZ inhibitors with improved properties.

FtsZ_Inhibition cluster_Process Cell Division Pathway Molecule 2,3-Difluoro-6-methoxybenzamide Derivative FtsZ FtsZ Protein Molecule->FtsZ Binds to GTP_Binding GTP Binding Site Polymerization FtsZ Polymerization GTP_Binding->Polymerization Z_Ring Z-Ring Formation Polymerization->Z_Ring Polymerization->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Cell_Death Cell Lysis / Death Cell_Division->Cell_Death

Caption: Inhibition of bacterial cell division via FtsZ targeting.

Researchers can use 2,3-Difluoro-6-methoxybenzamide as a core scaffold, functionalizing the amide nitrogen or the aromatic ring to explore the structure-activity relationship (SAR) for FtsZ inhibition.

Kinase Inhibitor Development

The benzamide scaffold is a common feature in many approved and investigational kinase inhibitors. Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The specific substitution pattern of 2,3-Difluoro-6-methoxybenzamide can be used to fine-tune binding interactions within the ATP-binding pocket of various kinases, potentially leading to highly selective and potent inhibitors.

Agrochemical Research

The principles of medicinal chemistry often translate to the development of modern agrochemicals. Fluorinated aromatic compounds are crucial for creating potent and metabolically stable herbicides and insecticides. For instance, related structures like 2,3-Difluoro-6-nitrobenzonitrile are precursors to pyrethroid insecticides.[9] This suggests that 2,3-Difluoro-6-methoxybenzamide could serve as a valuable intermediate in the synthesis of novel agrochemicals.

Conclusion and Future Outlook

2,3-Difluoro-6-methoxybenzamide is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug development professionals. Its synthesis is straightforward from readily available starting materials, and its unique electronic and structural features make it an ideal scaffold for diversification. By providing detailed, validated protocols and highlighting its potential in key therapeutic and agrochemical areas, this guide aims to empower researchers to leverage this valuable building block in their quest for novel, effective, and safe chemical entities. The exploration of its derivatives is likely to yield a new generation of bioactive molecules with enhanced properties and therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols: Amide Coupling of 2-(Chloromethyl)
  • Adluri, P. et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152719. Available at: [Link]

  • Dunetz, J. R. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

  • Gillis, E. P. et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(7), 1845-1893. Available at: [Link]

  • Due-Hansen, M. E. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]

  • Ma, S. et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1143-1148. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Oxidation of 2,6-Dimethoxybenzaldehyde. BenchChem.
  • MDPI. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Molecules. Available at: [Link]

  • SciELO. (2023). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Journal of the Brazilian Chemical Society. Available at: [Link]

  • J-STAGE. (2021). Oxidation of Benzaldehyde to Benzoic Acid Using O2 Fine Bubbles. Journal of the Japan Petroleum Institute. Available at: [Link]

  • PubMed. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Semantic Scholar. (2012). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. Available at: [Link]

  • BenchChem. (2025). The Strategic Advantage of 2,3-Difluoro-6-nitrobenzonitrile in the Synthesis of Advanced Agrochemicals. BenchChem.
  • Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]

  • PubMed Central. (2023). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Available at: [Link]

  • BioSpace. (2026). Roche's fenebrutinib confirms its potential as first and only BTK inhibitor for relapsing and primary progressive MS in third positive Phase III study (FENhance 1). Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Pharmaceutical Research.
  • Futu. (2026). Merck & Co's innovative HIF-2α inhibitor demonstrates positive results in two Phase III trials. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,3-difluoro-6-methoxybenzaldehyde (C8H6F2O2). Retrieved from [Link]

Sources

Application

Application Note: 2,3-Difluoro-6-methoxybenzamide in the Synthesis of Mitotic Kinesin Inhibitors for Pulmonary Diseases

Executive Summary In advanced drug discovery, the architectural precision of intermediate building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 2,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug discovery, the architectural precision of intermediate building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 2,3-Difluoro-6-methoxybenzamide (CAS: 886501-57-1) is a highly specialized fluorinated aromatic amide[1]. It serves as a critical intermediate in the synthesis of quinazolinone-based Mitotic Kinesin Inhibitors (specifically targeting Kinesin Spindle Protein, KSP/KIF11)[2].

While KSP inhibitors have traditionally been explored in oncology, recent therapeutic paradigms have repurposed these agents to treat severe pulmonary proliferative disorders, including Pulmonary Arterial Hypertension (PAH), Idiopathic Pulmonary Fibrosis (IPF), and Lymphangioleiomyomatosis (LAM) ([2]). This application note details the medicinal chemistry rationale, biological mechanism, and a validated synthetic protocol for utilizing this intermediate.

Chemical Profiling & Medicinal Chemistry Rationale

The selection of 2,3-difluoro-6-methoxybenzamide as a terminal moiety in KSP inhibitors is driven by strict structure-activity relationship (SAR) requirements.

  • Metabolic Stability (The Fluorine Effect): The introduction of highly electronegative fluorine atoms at the 2 and 3 positions of the phenyl ring creates strong C-F bonds that block cytochrome P450-mediated aromatic oxidation, significantly extending the molecule's half-life.

  • Conformational Pre-organization (The Methoxy Effect): The bulky methoxy group at the 6-position (ortho to the amide carbonyl) induces severe steric hindrance. This forces the amide plane to rotate nearly 90 degrees relative to the aromatic ring. This "orthogonal" conformation is a thermodynamic prerequisite for the molecule to fit into the deep, narrow allosteric binding pocket of the KSP motor domain.

Table 1: Physicochemical Properties of 2,3-Difluoro-6-methoxybenzamide [3]

PropertyValue
Chemical Name 2,3-Difluoro-6-methoxybenzamide
CAS Registry Number 886501-57-1
Molecular Formula C

H

F

NO

Molecular Weight 187.14 g/mol
Hydrogen Bond Donors 1 (Primary Amide -NH

)
Hydrogen Bond Acceptors 3 (F, O, C=O)
Topological Polar Surface Area ~52.3 Ų

Mechanistic Context: KSP Inhibition in Pulmonary Disease

Kinesin Spindle Protein (KSP/KIF11) is a plus-end directed microtubule motor protein essential for centrosome separation and bipolar mitotic spindle formation[4]. In diseases like PAH and IPF, the pathology is driven by the runaway proliferation of pulmonary arterial smooth muscle cells and fibroblasts, respectively[2].

By incorporating 2,3-difluoro-6-methoxybenzamide into a quinazolinone scaffold, the resulting drug acts as an allosteric inhibitor of KSP. This halts mitosis in these pathogenic cells, inducing apoptosis and attenuating vascular remodeling and fibrosis[2][4].

G A Synthesized KSP Inhibitor B Kinesin Spindle Protein (KIF11) A->B Allosteric Binding C Centrosome Separation Failure B->C Motor Domain Blockade D Monopolar Spindle Arrest C->D Mitotic Arrest E Apoptosis of Proliferating Cells D->E PAH/IPF Disease Modification

Fig 1: Mechanism of action for KSP inhibitors in attenuating pulmonary vascular remodeling.

Synthetic Protocol: Base-Promoted N-Alkylation

To construct the final API, the primary amide of 2,3-difluoro-6-methoxybenzamide must be coupled to a complex electrophile (e.g., an alkyl halide-functionalized quinazolinone). Because primary amides are poor nucleophiles due to resonance stabilization, a strong base is required to generate a highly nucleophilic amidate anion.

Reagents and Materials
  • Starting Material: 2,3-Difluoro-6-methoxybenzamide (1.0 eq)

  • Electrophile: Quinazolinone-alkyl bromide/mesylate (1.1 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation of the Amidate Anion:

    • Action: Dissolve 2,3-difluoro-6-methoxybenzamide in anhydrous DMF under a strict Nitrogen (N

      
      ) atmosphere. Cool the reaction vessel to 0°C using an ice bath.
      
    • Action: Add NaH portion-wise over 10 minutes.

    • Causality: The 0°C environment controls the exothermic deprotonation, preventing solvent degradation. Anhydrous conditions are critical as NaH reacts violently with moisture, which would prematurely quench the base.

  • Electrophilic Addition:

    • Action: Stir the mixture at 0°C for 30 minutes until hydrogen gas evolution ceases.

    • Action: Dissolve the quinazolinone-alkyl bromide in a minimal volume of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Propagation:

    • Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4 to 6 hours.

  • Quenching and Workup:

    • Action: Cool the mixture back to 0°C and carefully quench with saturated aqueous Ammonium Chloride (NH

      
      Cl).
      
    • Causality: NH

      
      Cl safely neutralizes any unreacted NaH without causing a rapid spike in pH that could hydrolyze the newly formed secondary amide.
      
    • Action: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.

G A 2,3-Difluoro-6-methoxybenzamide B Deprotonation (NaH, DMF, 0°C) A->B N2 atm, 30 min C Nucleophilic Amidate Anion B->C H2 gas evolution D Electrophilic Addition (R-X) C->D Dropwise addition E N-Alkylated KSP Inhibitor D->E RT, 4-6 hours

Fig 2: Base-promoted N-alkylation workflow for 2,3-Difluoro-6-methoxybenzamide.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the workflow integrates real-time analytical validation:

  • Physical Validation: The cessation of H

    
     gas bubbling during Step 1 serves as an immediate visual confirmation that the primary amide has been fully deprotonated.
    
  • Chromatographic Validation: The reaction must be monitored via LC-MS. The protocol is self-validating when the starting material peak (m/z 188.1 [M+H]

    
    ) shows >95% depletion, replaced by the target mass of the N-alkylated product. If conversion stalls below 90%, it indicates moisture contamination or insufficient electrophile, requiring immediate corrective addition of reagents before quenching.
    

References

  • WO 2012/009097 A1 - Methods of Treating Lung Disease. World Intellectual Property Organization / Google Patents. (Details the use of mitotic kinesin inhibitors for PAH, IPF, and LAM, and cites the utilization of 2,3-difluoro-6-methoxybenzamide in their synthesis).

Sources

Method

Application Notes and Protocols: 2,3-Difluoro-6-methoxybenzamide in the Synthesis of FtsZ-Targeting Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Antibacterial Drug Discovery The relentless rise of antibiotic resistance necessitates the exploration of novel bacterial ta...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Antibacterial Drug Discovery

The relentless rise of antibiotic resistance necessitates the exploration of novel bacterial targets and the development of new chemical entities to combat this global health crisis.[1] The bacterial cell division protein, FtsZ, has emerged as a promising and largely unexploited target for the development of a new class of antibacterial agents.[2] FtsZ, a prokaryotic homolog of eukaryotic tubulin, is essential for the formation of the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts the cell division process, leading to bacterial cell death.[3]

Within the landscape of FtsZ inhibitors, derivatives of 2,6-difluorobenzamide have shown significant promise, exhibiting potent activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][4] The 2,3-difluoro-6-methoxybenzamide scaffold serves as a crucial starting material for the synthesis of these potent antibacterial agents. The fluorine atoms at the 2 and 3 positions, along with the methoxy group at the 6 position, are critical for the molecule's interaction with the FtsZ protein and for its overall pharmacological profile.

These application notes provide a detailed guide to the synthesis of a representative FtsZ-targeting antibacterial agent, a 1,2,4-oxadiazole-linked 2,6-difluorobenzamide derivative, starting from 2,3-difluoro-6-methoxybenzamide. The protocols are designed to be a practical resource for researchers in medicinal chemistry and drug discovery.

Mechanism of Action: Targeting Bacterial Cell Division

The antibacterial activity of 2,6-difluorobenzamide derivatives stems from their ability to bind to a specific allosteric site on the FtsZ protein. This binding event stabilizes the FtsZ polymer, inhibiting its dynamic properties and disrupting the formation and function of the Z-ring.[3] This ultimately leads to a blockage of cell division and subsequent bacterial cell death. The 2,6-difluorobenzamide moiety is a key pharmacophore that anchors the molecule in the binding pocket of FtsZ.

The general structure of these FtsZ inhibitors can be divided into three key regions: the 2,6-difluorobenzamide core, a central heterocyclic ring system, and a variable substituted phenyl group.[5] The modular nature of this scaffold allows for systematic chemical modifications to optimize antibacterial potency, selectivity, and pharmacokinetic properties.

Synthetic Workflow Overview

The synthesis of the target 1,2,4-oxadiazole-linked 2,6-difluorobenzamide antibacterial agent from 2,3-Difluoro-6-methoxybenzamide involves a multi-step sequence. The overall workflow is depicted below.

Synthetic Workflow cluster_cyclization Cyclization start 2,3-Difluoro-6-methoxybenzamide intermediate1 2,6-Difluoro-3-hydroxybenzamide start->intermediate1 Demethylation intermediate2 2,6-Difluoro-3-(prop-2-yn-1-yloxy)benzamide intermediate1->intermediate2 Alkylation intermediate4 3-((5-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-3-yl)methoxy)-2,6-difluorobenzamide intermediate2->intermediate4 [3+2] Cycloaddition intermediate3 N'-Hydroxy-4-(tert-butyl)benzimidamide intermediate3->intermediate4 end_product Target Antibacterial Agent intermediate4->end_product Final Product

Figure 1: A generalized synthetic workflow for the preparation of a 1,2,4-oxadiazole-linked 2,6-difluorobenzamide antibacterial agent.

Detailed Protocols

Part 1: Synthesis of Key Intermediate - 2,6-Difluoro-3-hydroxybenzamide

The initial step involves the demethylation of 2,3-Difluoro-6-methoxybenzamide to yield the corresponding phenol, which is a versatile intermediate for further derivatization.

Protocol 1: Demethylation of 2,3-Difluoro-6-methoxybenzamide

  • Materials:

    • 2,3-Difluoro-6-methoxybenzamide

    • Boron tribromide (BBr₃) solution (1.0 M in dichloromethane)

    • Dichloromethane (DCM), anhydrous

    • Methanol (MeOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separatory funnel.

  • Procedure:

    • Dissolve 2,3-Difluoro-6-methoxybenzamide (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of BBr₃ in DCM (1.2 eq) to the cooled solution via a dropping funnel over 30 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to afford 2,6-Difluoro-3-hydroxybenzamide.

Part 2: Synthesis of the Target Antibacterial Agent

The following protocols outline the synthesis of a representative 1,2,4-oxadiazole-linked 2,6-difluorobenzamide derivative.

Protocol 2: Alkylation of 2,6-Difluoro-3-hydroxybenzamide

  • Materials:

    • 2,6-Difluoro-3-hydroxybenzamide

    • Propargyl bromide (80% solution in toluene)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure:

    • To a solution of 2,6-Difluoro-3-hydroxybenzamide (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (2.0 eq).

    • Add propargyl bromide (1.2 eq) to the suspension.

    • Heat the reaction mixture to reflux and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield 2,6-Difluoro-3-(prop-2-yn-1-yloxy)benzamide.[5]

Protocol 3: Synthesis of N'-Hydroxy-4-(tert-butyl)benzimidamide

  • Materials:

    • 4-(tert-butyl)benzonitrile

    • Hydroxylamine hydrochloride

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol

    • Water

    • Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure:

    • In a round-bottom flask, dissolve 4-(tert-butyl)benzonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a mixture of ethanol and water.

    • Add sodium bicarbonate (1.5 eq) portion-wise to the mixture.

    • Heat the reaction mixture to reflux for 6-8 hours.

    • Monitor the reaction progress by TLC.

    • After cooling, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain N'-Hydroxy-4-(tert-butyl)benzimidamide, which can often be used in the next step without further purification.[5]

Protocol 4: Cyclization to form the 1,2,4-Oxadiazole Ring

  • Materials:

    • 2,6-Difluoro-3-(prop-2-yn-1-yloxy)benzamide

    • N'-Hydroxy-4-(tert-butyl)benzimidamide

    • Sodium hypochlorite (NaOCl) solution (bleach)

    • Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • This reaction should be performed in a well-ventilated fume hood.

    • Dissolve 2,6-Difluoro-3-(prop-2-yn-1-yloxy)benzamide (1.0 eq) and N'-Hydroxy-4-(tert-butyl)benzimidamide (1.1 eq) in DCM.

    • Add aqueous NaOCl solution (2.0 eq) dropwise to the stirred mixture at room temperature.

    • Stir the reaction vigorously for 2-4 hours.

    • Monitor the reaction by TLC.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the final product, 3-((5-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-3-yl)methoxy)-2,6-difluorobenzamide.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Compound IDTarget OrganismMIC (µg/mL)Reference
PC190723 Staphylococcus aureus ATCC 292130.125[3]
Methicillin-resistant S. aureus (MRSA)0.125[3]
Oxadiazole Analog II.c Staphylococcus aureus ATCC 292130.5 - 1[5]
Methicillin-resistant S. aureus (MRSA)0.5 - 1[5]

Table 1: Representative Minimum Inhibitory Concentration (MIC) data for 2,6-difluorobenzamide derivatives.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and evaluation of 2,6-difluorobenzamide-based antibacterial agents.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start 2,3-Difluoro-6-methoxybenzamide intermediate1 2,6-Difluoro-3-hydroxybenzamide start->intermediate1 Demethylation intermediate2 Functionalized Intermediate intermediate1->intermediate2 Derivatization final_product Target Antibacterial Compound intermediate2->final_product Cyclization mic_testing MIC Determination final_product->mic_testing final_product->mic_testing sar_studies Structure-Activity Relationship (SAR) Analysis mic_testing->sar_studies mechanism_studies Mechanism of Action Studies (FtsZ Inhibition) mic_testing->mechanism_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Figure 2: A flowchart depicting the synthesis and biological evaluation pipeline for novel 2,6-difluorobenzamide antibacterial agents.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on established and peer-reviewed synthetic methodologies. To ensure the trustworthiness of the experimental outcomes, it is imperative to incorporate a self-validating system at each stage:

  • Reaction Monitoring: Consistent use of Thin Layer Chromatography (TLC) is crucial to track the consumption of starting materials and the formation of products, ensuring reactions are driven to completion.

  • Purification: Chromatographic purification is essential to isolate the desired compounds from byproducts and unreacted starting materials. The purity of the final compounds should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Structural Characterization: The identity and structure of all intermediates and the final product must be unequivocally confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

By adhering to these principles of rigorous reaction monitoring, purification, and structural verification, researchers can have high confidence in the identity and purity of the synthesized compounds, which is a prerequisite for reliable biological evaluation.

Conclusion and Future Directions

2,3-Difluoro-6-methoxybenzamide is a valuable and versatile starting material for the synthesis of a novel class of FtsZ-targeting antibacterial agents. The protocols outlined in these application notes provide a robust framework for the generation of diverse libraries of 2,6-difluorobenzamide derivatives. The modular nature of the synthesis allows for extensive Structure-Activity Relationship (SAR) studies, which are critical for the optimization of antibacterial potency, expansion of the activity spectrum to include Gram-negative pathogens, and improvement of pharmacokinetic and safety profiles. Future research in this area will likely focus on the development of derivatives with enhanced efficacy against multidrug-resistant bacteria and improved drug-like properties, paving the way for the development of the next generation of antibiotics.

References

  • Haydon, D. J., et al. (2013). Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. Bioorganic & Medicinal Chemistry Letters, 24(1), 353-359. [Link]

  • Artola, M., et al. (2021). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. Journal of Medicinal Chemistry, 64(10), 6649-6668. [Link]

  • Bi, F., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 858-863. [Link]

  • Leggio, A., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1341-1353. [Link]

  • Wang, J., et al. (2019). Discovery of 1,3,4-oxadiazol-2-one-containing benzamide derivatives targeting FtsZ as highly potent agents of killing a variety of MDR bacteria strains. Bioorganic & Medicinal Chemistry, 27(17), 115003. [Link]

  • Andreu, J. M., et al. (2010). The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation. Journal of Biological Chemistry, 285(19), 14239-14246. [Link]

  • Kaul, M., et al. (2014). Practical Synthesis of PC190723, An Inhibitor of the Bacterial Cell Division Protein FtsZ. The Journal of Organic Chemistry, 75(22), 7946-7949. [Link]

  • Chekkat, N., et al. (2022). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Molecules, 27(19), 6619. [Link]

Sources

Application

high-throughput screening assays for 2,3-Difluoro-6-methoxybenzamide derivatives

Application Note: High-Throughput Screening Strategies for 2,3-Difluoro-6-methoxybenzamide Derivatives Introduction & Scientific Rationale The 2,3-difluoro-6-methoxybenzamide moiety represents a privileged structural mot...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Strategies for 2,3-Difluoro-6-methoxybenzamide Derivatives

Introduction & Scientific Rationale

The 2,3-difluoro-6-methoxybenzamide moiety represents a privileged structural motif in modern medicinal chemistry, particularly in the development of Mitotic Kinesin (KSP/Eg5) Inhibitors and agents targeting hyperproliferative diseases such as cancer and idiopathic pulmonary fibrosis (IPF).

Unlike traditional taxanes that target tubulin directly (causing neuropathy), derivatives of this benzamide scaffold often act as allosteric inhibitors of the Kinesin-5 (Eg5) motor protein. They arrest cells in mitosis by preventing centrosome separation, leading to the characteristic "monopolar spindle" phenotype.

This Application Note outlines a dual-stage High-Throughput Screening (HTS) workflow designed to identify potent inhibitors containing this specific fluorinated benzamide core. We prioritize a Target-Based Biochemical Screen (ATPase activity) followed by a Phenotypic High-Content Screen (Monopolar Spindle formation) to filter off-target toxicities early.

HTS Workflow Strategy

The screening cascade is designed to maximize throughput while ensuring biological relevance.

HTS_Workflow Library Compound Library (2,3-Difluoro-6-methoxybenzamide Derivatives) Primary Primary Screen: Kinesin ATPase Assay (Biochemical) Format: 1536-well Library->Primary Acoustic Dispensing Filter1 Data Analysis (Z-Score > 0.5, >50% Inhibition) Primary->Filter1 Counter Counter Screen: Luciferase/Fluorescence Interference Filter1->Counter Hit Picking Secondary Secondary Screen: High-Content Imaging (HCS) Readout: Monopolar Spindles Counter->Secondary Clean Hits HitVal Hit Validation IC50 Determination & SAR Secondary->HitVal

Caption: Tiered HTS workflow moving from high-volume biochemical screening to biologically relevant phenotypic validation.

Primary Assay: Kinesin (Eg5) ATPase Coupled Assay

Principle: Kinesin-5 hydrolyzes ATP to ADP + Pi to drive microtubule movement. This assay quantifies ADP production using a luminescent detection system (e.g., ADP-Glo™), which is robust against the autofluorescence often seen with benzamide derivatives.

Materials & Reagents
  • Enzyme: Recombinant Human Kinesin-5 (Eg5) Motor Domain (1-368 aa).

  • Substrate: Ultra-pure ATP (10 µM final).

  • Co-factor: Polymerized Microtubules (Taxol-stabilized).

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: 15 mM PIPES (pH 6.8), 5 mM MgCl2, 1 mM EGTA, 0.05% Tween-20, 10 µM Paclitaxel.

Detailed Protocol (384-well Format)
  • Compound Dispensing:

    • Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL of test compounds (in DMSO) into low-volume 384-well white plates.

    • Controls: Column 1 (DMSO only, High Control), Column 2 (Reference Inhibitor e.g., Monastrol or Ispinesib, Low Control).

  • Enzyme/Microtubule Addition:

    • Dispense 3 µL of 2X Enzyme/Microtubule Mix (Final: 10 nM Eg5, 0.2 mg/mL Microtubules).

    • Note: Pre-incubate enzyme and microtubules for 10 mins to ensure binding.

  • Pre-Incubation:

    • Incubate compounds with the enzyme complex for 15 minutes at Room Temperature (RT) to allow allosteric binding.

  • Reaction Initiation:

    • Dispense 3 µL of 2X ATP solution (Final: 10 µM ATP).

    • Seal plates and incubate for 60 minutes at RT.

  • Detection (Two-Step):

    • Step 1: Add 6 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

    • Step 2: Add 12 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Readout:

    • Measure Luminescence (Integration time: 0.5s) on a multi-mode reader (e.g., PerkinElmer EnVision).

Data Analysis & QC
  • Percent Inhibition:

    
    
    
  • Z-Factor Requirement:

    
    .
    
  • Troubleshooting: If Z' is low, check microtubule stability. Fresh Taxol supplementation is critical.

Secondary Assay: High-Content Imaging (Phenotypic)

Rationale: Biochemical hits must be validated for their ability to penetrate the cell membrane and cause the specific "monopolar spindle" phenotype, distinguishing them from general cytotoxic agents.

Materials
  • Cell Line: HeLa or U2OS cells (highly amenable to imaging).

  • Stains:

    • Nuclear: Hoechst 33342 (Blue).

    • Microtubules: Anti-alpha-Tubulin antibody (FITC/Green).

    • Mitotic Marker: Anti-Phospho-Histone H3 (pH3) (TRITC/Red) - optional but recommended to gate mitotic cells.

Protocol
  • Seeding:

    • Seed 2,000 cells/well in 384-well black/clear-bottom imaging plates. Incubate 24h.

  • Treatment:

    • Add compounds (10-point dose response, top conc 10 µM). Incubate for 24 hours .

  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde (15 mins).

    • Permeabilize with 0.1% Triton X-100.

    • Block with 3% BSA.

    • Incubate with primary antibodies (Tubulin, pH3) overnight at 4°C.

    • Incubate with secondary antibodies + Hoechst (1h RT).

  • Image Acquisition:

    • Use a High-Content Imager (e.g., Molecular Devices ImageXpress).

    • Objectives: 20x or 40x air.

  • Image Analysis (Algorithm):

    • Step 1: Identify Nuclei (Hoechst).

    • Step 2: Filter for Mitotic Cells (High pH3 intensity).

    • Step 3: Classify Spindle Morphology.

      • Bipolar (Normal): Two distinct tubulin poles flanking DNA.

      • Monopolar (Hit): Rosette-like DNA arrangement surrounded by a sphere of tubulin.

Summary of Key Parameters

ParameterBiochemical Assay (ATPase)Cell-Based Assay (HCS)
Target Kinesin-5 (Eg5) Motor DomainSpindle Assembly Machinery
Throughput Ultra-High (1536-well capable)High (384-well)
Readout Luminescence (ADP production)Fluorescence Microscopy
Key Reagent Taxol-stabilized MicrotubulesAnti-Tubulin Antibody
False Positives Luciferase inhibitors, AggregatorsFluorescent compounds, cytotoxic agents
Success Metric IC50 < 100 nMEC50 < 500 nM (Monopolar phenotype)

References

  • Mayer, T. U., et al. (1999). "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen." Science. Link

  • Rath, O., & Kozielski, F. (2012). "Kinesins and cancer."[1] Nature Reviews Cancer. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • BenchChem. "Application Notes for High-Throughput Screening of Substituted Benzamides." Link

Sources

Method

Application Note: High-Precision Quantification of 2,3-Difluoro-6-methoxybenzamide

This Application Note is designed for Analytical Chemists, Process Development Scientists, and Quality Control Managers in the pharmaceutical and agrochemical sectors. It addresses the specific challenges of quantifying...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for Analytical Chemists, Process Development Scientists, and Quality Control Managers in the pharmaceutical and agrochemical sectors. It addresses the specific challenges of quantifying 2,3-Difluoro-6-methoxybenzamide , a critical fluorinated intermediate often used in the synthesis of bioactive scaffolds (e.g., kinase inhibitors, herbicides).

Method Development, Validation, and Troubleshooting for Fluorinated Aromatics

Executive Summary & Chemical Context

2,3-Difluoro-6-methoxybenzamide is a structural motif characterized by a highly polarized amide group flanked by electron-withdrawing fluorine atoms and an electron-donating methoxy group.[1] This "push-pull" electronic structure creates unique chromatographic challenges, particularly in separating it from positional isomers (e.g., 2,6-difluoro analogs) and its hydrolytic precursor, 2,3-difluoro-6-methoxybenzoic acid .

This guide details two distinct analytical approaches:

  • Method A (Standard QC): A robust C18-based HPLC-UV method for raw material assay and reaction monitoring.

  • Method B (High-Selectivity): A Pentafluorophenyl (PFP) phase method designed to resolve difficult fluorinated impurities via

    
     and F-F interactions.
    
Physicochemical Profile
PropertyValue / CharacteristicImpact on Analysis
Molecular Formula

Monoisotopic Mass: ~187.04 Da
Polarity Moderate (Amide H-bonding)Susceptible to peak tailing on active silanols.
Solubility Soluble in MeOH, ACN, DMSOSample diluent must match initial mobile phase to prevent precipitation.
UV Absorption

nm
254 nm is preferred for specificity; 210 nm for trace sensitivity.
Key Impurities 2,3-Difluoro-6-methoxybenzoic acidAcidic impurities require pH control (buffer) for resolution.

Analytical Strategy: The "Fluorine Effect"

Standard C18 columns rely on hydrophobic interactions. However, poly-fluorinated compounds often exhibit "fluorophilicity"—a tendency to self-associate or interact with fluorinated stationary phases.

  • Expert Insight: If you observe co-elution of the 2,3-difluoro target with its 2,6-difluoro isomer on a C18 column, switching to a Pentafluorophenyl (PFP) column often reverses elution order or significantly increases resolution due to orthogonal selectivity mechanisms (dipole-dipole and charge transfer interactions).

Decision Tree for Column Selection

ColumnSelection Start Start Method Development Isomers Are positional isomers (e.g., 2,6-difluoro) present? Start->Isomers C18 Select C18 Column (Hydrophobic Interaction) Isomers->C18 No PFP Select PFP Column (F-F & Pi-Pi Interaction) Isomers->PFP Yes Resolution Check Resolution (Rs) C18->Resolution PFP->Resolution Good Rs > 2.0 Proceed to Validation Resolution->Good Success Bad Rs < 1.5 Resolution->Bad Failure Optimize Optimize Mobile Phase (MeOH vs ACN) Bad->Optimize Optimize->Resolution

Figure 1: Decision logic for stationary phase selection based on impurity profile.

Detailed Protocols

Method A: HPLC-UV (Process Control & Assay)

Scope: Routine quantification of >98% pure material or reaction monitoring.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
     suppresses silanol activity, reducing tailing).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: 254 nm (primary), 210 nm (secondary).

  • Injection Volume: 5-10 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
15.01090
15.19010
20.09010
Sample Preparation[3][4][5]
  • Stock Solution: Weigh 10 mg of 2,3-Difluoro-6-methoxybenzamide into a 10 mL volumetric flask. Dissolve in 100% Methanol (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (90:10) to reach 100 µg/mL.

    • Critical Step: Diluting in high-organic solvent (100% MeOH) and injecting into a high-aqueous initial gradient (90% Water) can cause "solvent shock" and peak distortion. Always match the diluent to the initial gradient conditions.

Method B: LC-MS/MS (Trace Impurity Analysis)

Scope: Quantification of the amide as a Genotoxic Impurity (GTI) or trace analysis in biological matrices.

Chromatographic Conditions
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Note: Methanol is often preferred over ACN for PFP columns as it enhances the

      
       selectivity mechanisms.
      
  • Flow Rate: 0.3 mL/min.

MS/MS Parameters (ESI Positive)
  • Precursor Ion: 188.0

    
    
    
  • Quantifier Ion: 171.0 (Loss of

    
    )
    
  • Qualifier Ion: 155.0 (Loss of

    
     or F rearrangements)
    
  • Source Temp: 350°C.

Method Validation (ICH Q2 Guidelines)

To ensure the trustworthiness of the data, the method must be validated against the following criteria.

System Suitability

Before every run, inject the Working Standard (100 µg/mL) 5 times.

  • RSD of Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Amides are prone to tailing; if
    
    
    , increase buffer strength or column temp).
  • Theoretical Plates:

    
    .
    
Linearity & Range

Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration.

  • Acceptance:

    
    .
    
Accuracy (Recovery)

Spike the analyte into the sample matrix (e.g., crude reaction mix) at three levels.

  • Acceptance: 98.0% – 102.0% recovery.

Troubleshooting & "Watch-Outs"

IssueRoot CauseCorrective Action
Peak Splitting Solvent mismatchEnsure sample diluent contains at least 50% water (or matches initial MP).
Retention Time Drift pH instabilityFluorinated acids (impurities) are sensitive to pH. Ensure buffer is used, not just acidified water.
High Backpressure PrecipitationCheck solubility of the benzamide in the specific MP ratio; fluorinated compounds can have unpredictable solubility cliffs.
Ghost Peaks CarryoverAmides can stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Analytical Workflow Diagram

Workflow Sample Sample (Solid/Liquid) Prep Dissolution (MeOH -> Mobile Phase) Sample->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter HPLC HPLC Separation (C18 or PFP) Filter->HPLC Detect Detection (UV 254nm / MS) HPLC->Detect Data Data Processing (Integration & Quant) Detect->Data

Figure 2: Step-by-step analytical workflow from sample preparation to data reporting.[1][4][6][7][8][9][10]

References

  • PubChem. (2025).[8] 2,6-Difluoro-3-methoxybenzamide Compound Summary. National Library of Medicine. [Link]

  • Chromatography Online. (2022). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • SIELC Technologies. (2018). Separation of Benzamide on Newcrom R1 HPLC column. [Link]

  • National Institutes of Health (PMC). (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]

Sources

Application

purification techniques for 2,3-Difluoro-6-methoxybenzamide

Application Note: Advanced Purification Protocols for 2,3-Difluoro-6-methoxybenzamide Introduction & Physicochemical Profiling 2,3-Difluoro-6-methoxybenzamide (CAS: 886501-57-1) is a highly specialized fluorinated buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for 2,3-Difluoro-6-methoxybenzamide

Introduction & Physicochemical Profiling

2,3-Difluoro-6-methoxybenzamide (CAS: 886501-57-1) is a highly specialized fluorinated building block utilized in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs) ()[1]. The purification of this compound presents unique challenges due to its complex stereoelectronic profile. The primary amide group (-CONH₂) acts as both a strong hydrogen bond donor and acceptor, while the ortho-methoxy and ortho-fluoro substituents induce severe steric hindrance and alter the dihedral angle of the amide plane relative to the aromatic ring.

Furthermore, fluorinated benzamides are notorious for forming metastable polymorphs and exhibiting crystal lattice disorder. Competing intermolecular forces—specifically catemeric hydrogen-bonding tapes versus weak C-H···F interactions—often lead to impurity trapping if the isolation process is not strictly controlled ()[2]. This guide details a self-validating, two-tier purification system combining flash column chromatography and thermodynamically controlled recrystallization to achieve >99.5% analytical purity.

Table 1: Physicochemical Profile of 2,3-Difluoro-6-methoxybenzamide

PropertyValue / Characteristic
CAS Number 886501-57-1
Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
H-Bond Donors 1 (Primary Amide -NH₂)
H-Bond Acceptors 3 (Amide C=O, Methoxy -O-, F atoms)
Chromatographic Behavior Moderate polarity; prone to tailing on bare silica

Primary Purification: Flash Column Chromatography

Causality & Experimental Logic Normal-phase silica gel chromatography serves as the primary isolation step to remove bulk impurities and regioisomers. The retention mechanism is dominated by hydrogen bonding between the amide carbonyl/N-H protons and the acidic silanol groups of the stationary phase. Because the ortho-methoxy group sterically shields the amide and the highly electronegative fluorine atoms withdraw electron density, the basicity of the amide is reduced compared to unsubstituted benzamides. Consequently, a non-polar to moderately polar solvent gradient (Hexane to Ethyl Acetate) is optimal. Dry-loading is mandatory to prevent band broadening, as the compound exhibits limited solubility in 100% Hexane ()[3].

Step-by-Step Protocol

  • Sample Preparation (Dry Loading): Dissolve the crude 2,3-Difluoro-6-methoxybenzamide in a minimal volume of Dichloromethane (DCM). Add silica gel (40-63 µm) in a 1:2 (crude:silica) mass ratio. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration: Pack a silica gel column and equilibrate with 3 column volumes (CV) of 100% Hexane.

  • Loading: Carefully load the dry powder onto the top of the column bed. Cap with a thin layer of clean sand to prevent surface disruption during solvent addition.

  • Gradient Elution:

    • 0-3 CV: 100% Hexane (elutes non-polar organic impurities and fluorinated byproducts).

    • 3-10 CV: Linear gradient from 0% to 30% Ethyl Acetate in Hexane.

    • Validation Check: Monitor fractions via Thin Layer Chromatography (TLC). The target compound typically elutes at ~20-25% Ethyl Acetate (

      
       ≈ 0.35 in 7:3 Hexane:EtOAc). It is strongly UV-active at 254 nm.
      
  • Concentration: Pool the fractions containing the pure product. Concentrate via rotary evaporation (water bath < 40°C to prevent thermal degradation) to yield a semi-pure solid (>95% purity).

Secondary Purification: Thermodynamically Controlled Recrystallization

Causality & Experimental Logic While chromatography removes regioisomers and distinct byproducts, it cannot reliably eliminate trace structurally similar impurities. Recrystallization is required for ultra-purification. However, as demonstrated in crystallographic studies of fluorinated benzamides, these molecules are highly susceptible to lattice disorder and polymorphism. Rapid cooling (kinetic control) forces the molecules into metastable, disordered lattices that trap impurities. A binary solvent system (Ethyl Acetate as the good solvent, Heptane as the anti-solvent) under strict thermodynamic control (slow cooling) ensures the formation of the most stable, highly ordered hydrogen-bonded polymorph, effectively excluding foreign molecules from the crystal lattice ()[4].

Step-by-Step Protocol

  • Dissolution: Transfer the semi-pure solid to an Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (~60°C) dropwise while stirring until the solid is completely dissolved.

  • Anti-Solvent Titration: Slowly add hot Heptane (~60°C) dropwise to the stirring solution until it reaches the "cloud point" (a faint, persistent turbidity indicating supersaturation).

  • Clarification: Add 1-2 drops of hot Ethyl Acetate just until the solution becomes perfectly clear again.

  • Thermodynamic Cooling (Validation Step): Remove the flask from the heat source. Wrap the flask in aluminum foil or place it in a room-temperature water bath to insulate it. Allow the solution to cool undisturbed to room temperature over 12-16 hours.

    • Self-Validation: The slow formation of distinct, well-defined crystalline needles or plates indicates successful thermodynamic control. If the product "oils out," reheat the mixture and add slightly more Ethyl Acetate.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystal cake with a small volume of ice-cold Heptane. Dry in a vacuum oven at 40°C for 12 hours to remove residual solvent.

Analytical Validation

To ensure the protocol was successful, the isolated crystals must be validated against the following parameters:

Table 2: Analytical Validation Parameters

Analytical TechniqueConditions / Expected Results
HPLC-UV C18 column, H₂O/MeCN gradient with 0.1% TFA. Target purity: >99.5% (Area %).
¹H NMR (CDCl₃) Sharp singlet at ~3.9 ppm (methoxy -OCH₃); broad singlets for amide -NH₂; characteristic multiplet for the aromatic protons.
¹⁹F NMR Two distinct fluorine signals with expected ortho/meta coupling constants, confirming no defluorination occurred.
Melting Point A sharp melting point range (< 1.5°C variance), confirming high polymorphic purity and the absence of trapped solvent.

Process Visualizations

Workflow Start Crude 2,3-Difluoro- 6-methoxybenzamide Workup Liquid-Liquid Extraction (DCM / H2O) Start->Workup Remove salts & polar impurities Flash Flash Column Chromatography (Hexane : EtOAc) Workup->Flash Isolate main fraction Cryst Recrystallization (EtOAc / Heptane) Flash->Cryst Remove structural isomers Pure Ultra-Pure Target (>99.5% HPLC) Cryst->Pure Yield crystalline solid

Figure 1: End-to-end purification workflow for 2,3-Difluoro-6-methoxybenzamide.

Polymorphism Sol Hot Solution of 2,3-Difluoro-6-methoxybenzamide CoolSlow Slow Cooling (Thermodynamic Control) Sol->CoolSlow Gradual temp drop CoolFast Rapid Quenching (Kinetic Control) Sol->CoolFast Crash cooling Poly1 Stable Polymorph High Purity, Ordered Lattice CoolSlow->Poly1 Ideal H-bonding network Poly2 Metastable Polymorph Disordered, Impurity Trapping CoolFast->Poly2 Fluorine-fluorine repulsion

Figure 2: Thermodynamic vs. kinetic control in fluorinated benzamide crystallization.

References

  • Shtukenberg, A. G., Braun, D. E., Tan, M., Fellah, N., & Kahr, B. (2024). "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution." Crystal Growth & Design, American Chemical Society. URL:[Link]

  • Frontier, A. "How To: Purify by Crystallization." Department of Chemistry, University of Rochester. URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis of 2,3-Difluoro-6-methoxybenzamide

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2,3-Difluoro-6-methoxybenzamide , a critical pharmacophore often utilized in the development of kinase inhibitors and ROR m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2,3-Difluoro-6-methoxybenzamide , a critical pharmacophore often utilized in the development of kinase inhibitors and ROR


 modulators. While laboratory-scale synthesis often relies on cryogenic lithiation, such methods are cost-prohibitive and operationally complex at the kilogram scale.

This guide presents a Process Development (PD) optimized route starting from the commercially available 2,3-difluoro-6-methoxybenzaldehyde. The protocol utilizes a "green" oxidation followed by a standard acid-chloride mediated amidation. This two-step sequence is designed for safety, reproducibility, and high throughput, minimizing chromatographic purification in favor of crystallization.

Retrosynthetic Analysis & Strategy

Route Selection Logic

At the discovery stage, this scaffold is often accessed via ortho-lithiation of 3,4-difluoroanisole using


-BuLi at -78°C, followed by quenching with isocyanates or CO2. However, for scale-up (>1 kg), cryogenic units are energy-intensive, and organolithiums pose significant safety hazards.

Selected Process Route:

  • Oxidation: Conversion of 2,3-difluoro-6-methoxybenzaldehyde to the corresponding benzoic acid using Hydrogen Peroxide (

    
    ) and Potassium Hydroxide (
    
    
    
    ). This avoids heavy metal oxidants (e.g.,
    
    
    ) and provides a clean aqueous workup.
  • Amidation: Activation of the benzoic acid with Thionyl Chloride (

    
    ) followed by quenching with aqueous ammonia (
    
    
    
    ). This method is preferred over coupling agents (e.g., HATU, EDC) due to superior atom economy and cost-efficiency at scale.
Pathway Visualization

Retrosynthesis Target TARGET 2,3-Difluoro-6-methoxybenzamide Intermediate INTERMEDIATE 2,3-Difluoro-6-methoxybenzoic Acid Target->Intermediate Amidation (SOCl2 / NH3) SM STARTING MATERIAL 2,3-Difluoro-6-methoxybenzaldehyde Intermediate->SM Oxidation (H2O2 / KOH) Lithiation Alternative (Discovery): Lithiation of 3,4-Difluoroanisole Intermediate->Lithiation Cryogenic Route (Not Scalable)

Figure 1: Retrosynthetic strategy highlighting the transition from discovery-based lithiation to process-friendly oxidation/amidation.

Detailed Experimental Protocols

Step 1: Oxidation of 2,3-Difluoro-6-methoxybenzaldehyde

Objective: Synthesize 2,3-difluoro-6-methoxybenzoic acid with >98% purity.

Reagents & Materials:

  • 2,3-Difluoro-6-methoxybenzaldehyde (1.0 equiv)

  • Hydrogen Peroxide (30% w/w aq., 2.5 equiv)

  • Potassium Hydroxide (KOH, 4.0 equiv)

  • Water (Process Solvent)

  • Dichloromethane (DCM) & Ethyl Acetate (EtOAc) for workup.

Protocol:

  • Setup: Charge a jacketed glass reactor with 2,3-difluoro-6-methoxybenzaldehyde (e.g., 1.0 kg) and Water (5.0 vol). Stir to form a suspension.

  • Base Addition: Add KOH (4.0 equiv) portion-wise, maintaining internal temperature

    
    C. The aldehyde may partially dissolve.
    
  • Oxidation (Critical Step): Slowly dose 30%

    
     (2.5 equiv) via a dropping funnel or dosing pump.
    
    • Caution: This reaction is exothermic . Control addition rate to maintain

      
      C.
      
    • Mechanism:[1][2][3][4][5] The reaction proceeds via the Dakin oxidation mechanism or direct nucleophilic attack depending on conditions; here, conditions favor acid formation.

  • Reaction: Heat the mixture to 70°C and stir for 2-4 hours. Monitor by HPLC (Target: <1% Aldehyde remaining).

  • Workup:

    • Cool to 20°C. Wash the alkaline aqueous layer with DCM (2 x 3 vol) to remove unreacted aldehyde and non-acidic impurities.

    • Acidify the aqueous phase to pH 1-2 using conc. HCl (maintain

      
      C). The product will precipitate.[6]
      
    • Extract with EtOAc (3 x 4 vol) or filter directly if the solid is granular and filterable (preferred for scale).

  • Isolation: If extracted, dry organic layer (

    
    ), filter, and concentrate.[6][7] If filtered, wash cake with water and dry in a vacuum oven at 45°C.
    

Yield Target: 85-90% Quality Attribute: White to off-white solid.

Step 2: Amidation to 2,3-Difluoro-6-methoxybenzamide

Objective: Conversion of the acid to the primary amide.

Reagents & Materials:

  • 2,3-Difluoro-6-methoxybenzoic acid (from Step 1)[5]

  • Thionyl Chloride (

    
    , 1.2 equiv)
    
  • Toluene (Solvent, 8-10 vol)

  • Dimethylformamide (DMF, Cat. 0.05 equiv)

  • Ammonium Hydroxide (

    
    , 28% aq, 5.0 equiv)
    

Protocol:

  • Activation: In a reactor under

    
    , charge the Benzoic Acid and Toluene. Add catalytic DMF.
    
  • Acid Chloride Formation: Heat to 50°C. Dose

    
     (1.2 equiv) over 1 hour.
    
    • Off-gas Scrubbing: Connect reactor vent to a caustic scrubber (NaOH) to neutralize

      
       and 
      
      
      
      gases.
    • Heat to reflux (approx. 110°C) for 2 hours to drive conversion and remove excess

      
       via azeotrope if necessary.
      
  • Quench (Amidation):

    • Cool the Acid Chloride solution to 0-5°C.

    • In a separate vessel, charge

      
       (5.0 equiv) and cool to 0°C.
      
    • Transfer: Slowly transfer the Toluene solution of Acid Chloride into the ammonia solution. (Reverse addition prevents dimer formation).

    • Exotherm Control: Maintain

      
      C during addition.
      
  • Isolation:

    • Stir at 20°C for 1 hour. The product typically precipitates from the biphasic mixture.

    • Filter the solids.[4][8] Wash with Water (to remove salts) and cold Toluene (to remove organic impurities).

    • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (1:1).

Yield Target: 80-85% Final Purity: >99% (HPLC, area%).

Process Safety & Hazard Analysis

Hazard CategorySpecific RiskMitigation Strategy
Thermal Runaway

oxidation is highly exothermic.
Strict dosing control; Jacket cooling; Emergency dump tank availability.
Gas Evolution

generates corrosive

and

.
Caustic scrubber system required. Nitrogen sweep to clear headspace before quench.
Chemical Burns HF generation potential (low, but possible if C-F bond cleaves).Calcium Gluconate gel available at workstation. Standard PPE (Face shield, Chem-suit).
Regiochemistry Fluorine atoms activate the ring for Nucleophilic Aromatic Substitution (

).
Avoid using strong nucleophiles at high temperatures (e.g., methoxide) to prevent displacement of Fluorine.

Process Flow Diagram (PFD)

ProcessFlow R1 Reactor 1: Oxidation (Aldehyde + H2O2/KOH) Sep1 Separator (Wash w/ DCM, Acidify) R1->Sep1 Reaction Complete Filter1 Filtration & Drying (Isolate Acid) Sep1->Filter1 Precipitate Acid R2 Reactor 2: Activation (Acid + SOCl2/Toluene) Filter1->R2 Charge Solid Scrub Scrubber (NaOH for SO2/HCl) R2->Scrub Off-gas R3 Reactor 3: Quench (NH4OH Addition) R2->R3 Transfer Acid Chloride Cryst Crystallization (EtOH/Water) R3->Cryst Crude Amide Final Final Product 2,3-Difluoro-6-methoxybenzamide Cryst->Final Isolate

Figure 2: Process Flow Diagram illustrating the unit operations from starting material to crystallized API intermediate.

Analytical Controls

To ensure "Self-Validating" protocols, the following checkpoints must be met:

  • IPC (In-Process Control) 1 - Oxidation: HPLC analysis must show

    
     residual Aldehyde before workup.
    
    • Why? Unreacted aldehyde is difficult to separate from the amide downstream.

  • IPC 2 - Acid Chloride Formation: Quench a small aliquot in Methanol. Analyze for Methyl Ester vs Acid.

    • Criteria:

      
       conversion to Methyl Ester (surrogate for Acid Chloride).
      
  • Final Release Testing:

    • 1H NMR (DMSO-d6): Confirm integration of Methoxy (3H, s, ~3.9 ppm) and Amide protons (2H, br s).

    • 19F NMR: Confirm two distinct fluorine signals (coupling patterns will verify 2,3-substitution).

    • ROI (Residue on Ignition):

      
       (Critical for subsequent catalytic steps).
      

References

  • Synthesis of 2,3-difluoro-6-methoxybenzoic acid

    • Patent: CN105523921A. "Method for preparing 2,3-difluoro-6-methoxybenzoic acid." (2016).[9] Describes the H2O2/KOH oxidation route.

  • General Scale-Up Amidation Protocols

    • Source: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
  • Compound Data (Aldehyde Precursor)

    • Source: ChemicalBook / Sigma-Aldrich. "2,3-Difluoro-6-methoxybenzaldehyde Properties."
  • Safety in Fluorination & Oxidation

    • Source: P. G. T.[10] Fogg. "Solubility of Gases in Liquids." (SO2/HCl scrubbing data).

    • Context: Standard industrial hygiene practices for acid chloride gener

Sources

Application

Application Note: Difluoro-Methoxybenzamides in the Synthesis of FtsZ Inhibitors

This Application Note is designed for researchers in medicinal chemistry and microbiology. It addresses the synthesis of FtsZ inhibitors using difluoro-methoxybenzamide scaffolds, specifically clarifying the critical dis...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and microbiology. It addresses the synthesis of FtsZ inhibitors using difluoro-methoxybenzamide scaffolds, specifically clarifying the critical distinction between the user-specified 2,3-difluoro-6-methoxybenzamide and the established pharmacophore 2,6-difluoro-3-methoxybenzamide .

Executive Summary & Structural Criticality

The bacterial cell division protein FtsZ is a tubulin homolog that polymerizes to form the Z-ring, a critical structure for cytokinesis.[1] Small-molecule inhibitors containing a difluorobenzamide moiety, such as PC190723 and TXA707 , stabilize FtsZ filaments and lead to bactericidal effects, particularly in MRSA (Methicillin-resistant Staphylococcus aureus).

Critical Isomer Distinction: While the user inquiry specifies 2,3-difluoro-6-methoxybenzamide (CAS 886501-57-1), the clinically validated pharmacophore is the 2,6-difluoro-3-methoxybenzamide (DFMBA) isomer.

  • 2,6-Difluoro-3-methoxybenzamide (Active Motif): The two ortho-fluorine atoms force the amide group out of planarity, a conformation essential for binding into the hydrophobic cleft of FtsZ.

  • 2,3-Difluoro-6-methoxybenzamide (SAR Analog): Possesses ortho-fluoro and ortho-methoxy substituents. While this also induces non-planarity, the steric bulk of the 6-methoxy group often disrupts the precise fit in the FtsZ binding pocket (specifically interacting with Asn263), making it a valuable negative control or SAR (Structure-Activity Relationship) probe.

This guide details the synthetic utilization of these benzamides, focusing on the conversion of the methoxy group into the bioactive ether-linked heterocycles found in potent FtsZ inhibitors.

Synthetic Strategy & Mechanism

The synthesis of high-affinity FtsZ inhibitors typically involves the "Right-Hand Side" (RHS) modification of the benzamide scaffold. The methoxy group serves as a latent attachment point.

Core Workflow
  • Demethylation: Converting the methoxy-benzamide to a hydroxy-benzamide.

  • Etherification: Coupling the phenol to a heteroaromatic "Left-Hand Side" (LHS) (e.g., thiazolopyridine).

  • Prodrug Modification (Optional): Creating soluble derivatives (e.g., TXA709).

Visualization: Synthesis of PC190723-Class Inhibitors

FtsZ_Synthesis cluster_SAR SAR Logic Start 2,6-Difluoro-3-methoxybenzamide (or 2,3-Difluoro isomer) Step1 Demethylation (BBr3, DCM) Start->Step1 -Me Intermediate Hydroxy-difluorobenzamide (Phenol Intermediate) Step1->Intermediate Step2 Etherification (K2CO3, DMF) Intermediate->Step2 Reagent Cl-CH2-Heterocycle (e.g., Thiazolopyridine) Reagent->Step2 + Electrophile Product FtsZ Inhibitor (PC190723 Analog) Step2->Product Nucleophilic Subst. SAR_Note 2,6-F2 Isomer: High Affinity 2,3-F2 Isomer: Low Affinity (Steric Clash)

Caption: Synthetic pathway converting the methoxybenzamide precursor into a potent FtsZ inhibitor via demethylation and ether coupling.

Detailed Experimental Protocols

Protocol A: Demethylation of Difluoro-methoxybenzamide

This step unmasks the phenol for further functionalization.

Reagents:

  • Starting Material: 2,3-Difluoro-6-methoxybenzamide (or 2,6-isomer).

  • Boron Tribromide (BBr

    
    ): 1.0 M solution in Dichloromethane (DCM).
    
  • Solvent: Anhydrous DCM.

  • Quenching: Methanol (MeOH), Saturated NaHCO

    
    .
    

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the methoxybenzamide in anhydrous DCM (10 mL). Cool the solution to 0°C (ice bath).

  • Addition: Dropwise add BBr

    
     (3.0 eq) over 15 minutes. The solution may turn yellow/orange.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Product will be more polar).

  • Quenching: Cool back to 0°C. Carefully add MeOH (5 mL) dropwise (Exothermic!).

  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude phenol is often pure enough for the next step. If not, recrystallize from DCM/Hexanes.

Checkpoint:

  • NMR Verification: Disappearance of the methoxy singlet (~3.8 ppm). Appearance of a broad phenolic -OH singlet (~10.0 ppm).

Protocol B: Ether Coupling (Synthesis of PC190723 Analog)

This step links the benzamide "warhead" to the heterocyclic tail.

Reagents:

  • Phenol Intermediate (from Protocol A).

  • Electrophile: 2-(Chloromethyl)thiazolo[5,4-b]pyridine (or similar).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous.
  • Catalyst: Potassium Iodide (KI) (optional, 0.1 eq).

  • Solvent: DMF (Dimethylformamide), anhydrous.

Procedure:

  • Activation: In a dried vial, suspend the Phenol (1.0 eq) and K

    
    CO
    
    
    
    (2.0 eq) in DMF (5 mL/mmol). Stir at RT for 30 mins to form the phenoxide.
  • Coupling: Add the Chloromethyl-heterocycle (1.1 eq) and KI (0.1 eq).

  • Heating: Heat the mixture to 60–80°C for 4–6 hours.

  • Workup: Pour the reaction into ice-cold water. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water and diethyl ether.

    • If oil forms: Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

  • Purification: Flash chromatography (SiO

    
    , Gradient: 0-5% MeOH in DCM).
    

Biological Evaluation & SAR Data

To validate the synthesized compounds, researchers must compare the activity of the 2,6-difluoro derivatives against the 2,3-difluoro analogs.

Key Assay: FtsZ GTPase Inhibition

FtsZ requires GTP hydrolysis to polymerize and depolymerize dynamically. Inhibitors like PC190723 reduce the GTPase turnover rate by stabilizing the filament.

Method Summary:

  • Protein: Recombinant S. aureus FtsZ (SaFtsZ).

  • Substrate: GTP (500 µM).

  • Readout: Release of inorganic phosphate (Pi) measured via Malachite Green assay.

  • Expectation: Effective inhibitors (2,6-isomer) will show an IC

    
     < 5 µM. Inactive isomers (2,3-isomer) typically show IC
    
    
    
    > 50 µM.
Comparative SAR Table

The following table illustrates why the specific isomer matters, based on literature data for benzamide FtsZ inhibitors.

Compound ScaffoldSubstituentsFtsZ Binding ModeMIC (S. aureus)
PC190723 2,6-Difluoro-3-methoxy Deep hydrophobic pocket insertion; H-bond to Val207/Asn263.0.5 - 1.0 µg/mL
Analog A 2,3-Difluoro-6-methoxySteric clash with Asn263 due to 6-OMe; altered ring twist.> 64 µg/mL (Predicted)
Analog B 3-Methoxy (No F)Planar conformation; weak binding entropy.> 128 µg/mL
TXA707 2,6-Difluoro-3-alkoxyOptimized prodrug form of PC190723.0.5 µg/mL
Mechanism of Action Diagram

MOA FtsZ_Monomer FtsZ Monomer (GTP-bound) Polymerization Polymerization (Z-Ring Formation) FtsZ_Monomer->Polymerization Hydrolysis GTP Hydrolysis (Filament Depolymerization) Polymerization->Hydrolysis Normal Cycle Stabilized_Filament Stabilized Filament (Frozen Z-Ring) Polymerization->Stabilized_Filament Inhibitor Bound Hydrolysis->FtsZ_Monomer Inhibitor Difluorobenzamide Inhibitor (Binds Interdomain Cleft) Inhibitor->Polymerization Stabilizes Stabilized_Filament->Hydrolysis Blocked Cell_Death Septation Failure & Cell Death Stabilized_Filament->Cell_Death

Caption: Mechanism of Action.[1][2][3][4] The inhibitor binds the polymerized FtsZ, preventing the depolymerization necessary for cytokinesis, leading to cell death.

References

  • Practical Synthesis of PC190723, an Inhibitor of the Bacterial Cell Division Protein FtsZ. Source: Journal of Organic Chemistry (2010).[4] URL:[Link]

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. Source: PMC / NIH (Vertex AI Grounding). URL:[Link]

  • Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen. Source: Journal of Medicinal Chemistry (2021). URL:[Link]

  • Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor (TXH9179). Source: ACS Chemical Biology (2023). URL:[Link]

  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker. Source: Antibiotics (MDPI) (2020). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3-Difluoro-6-methoxybenzamide

Current Status: 🟢 Operational Ticket Queue: Open Subject: Optimizing Yield & Purity for Sterically Hindered Amidation 👨‍🔬 Senior Application Scientist Note From: Dr. Aris Thorne, Senior Technical Lead To: Chemical Develo...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: 🟢 Operational Ticket Queue: Open Subject: Optimizing Yield & Purity for Sterically Hindered Amidation

👨‍🔬 Senior Application Scientist Note

From: Dr. Aris Thorne, Senior Technical Lead To: Chemical Development Team Re: Overcoming the "Ortho-Effect" in 2,3-Difluoro-6-methoxybenzamide Synthesis

Colleagues,

We frequently receive tickets regarding low conversion rates for 2,3-difluoro-6-methoxybenzamide . The core issue is almost always an underestimation of the steric shielding at the carbonyl carbon.

The target molecule features a "2,6-disubstitution pattern" (2-Fluoro, 6-Methoxy). These ortho-substituents create a kinetic barrier that renders standard coupling reagents (EDC, HATU, DCC) inefficient. They simply cannot approach the electrophilic center effectively, leading to stalled reactions and high rates of activated ester hydrolysis during workup.

The Solution: You must abandon mild coupling agents in favor of the high-energy Acid Chloride Pathway , catalyzed by DMF. This guide details the optimized protocol and troubleshooting steps to restore your yields to >85%.

📚 Knowledge Base: Optimized Protocol (Method A)

Workflow Overview

The synthesis proceeds via the in situ generation of 2,3-difluoro-6-methoxybenzoyl chloride, followed by immediate ammonolysis.

Reaction Scheme:

  • Activation: Carboxylic Acid +

    
     (with DMF cat.) 
    
    
    
    Acid Chloride +
    
    
    +
    
    
  • Amidation: Acid Chloride +

    
     (aq) 
    
    
    
    Benzamide +
    
    
Step-by-Step Methodology
Phase 1: Activation (The Critical Step)
  • Reagents:

    • 2,3-Difluoro-6-methoxybenzoic acid (1.0 equiv)

    • Thionyl Chloride (

      
      ) (3.0 - 5.0 equiv)
      
    • N,N-Dimethylformamide (DMF) (0.05 equiv / 2-3 drops) [CRITICAL]

    • Solvent: Toluene (Anhydrous) or Neat.

  • Protocol:

    • Charge the reaction vessel with the benzoic acid derivative and anhydrous toluene (5 mL per gram of substrate).

    • Add catalytic DMF. Note: Without DMF, the Vilsmeier-Haack intermediate cannot form, and reaction with the hindered acid will be sluggish.

    • Add

      
       dropwise at room temperature.
      
    • Heat to Reflux (80–110°C) for 2–3 hours.

      • Checkpoint: Monitor by TLC (quench a mini-aliquot with Methanol; look for the Methyl Ester spot, not the Acid spot).

    • Evaporation: Once conversion is complete, concentrate the mixture under reduced pressure to remove excess

      
       and solvent.
      
      • Tip: Co-evaporate with fresh toluene 2x to remove trace thionyl chloride. Residual

        
         will violently react with ammonia in the next step, reducing yield.
        
Phase 2: Ammonolysis
  • Reagents:

    • Ammonium Hydroxide (28-30%

      
       in water) OR Ammonia gas.
      
    • Solvent: THF or Dichloromethane (DCM).

  • Protocol:

    • Dissolve the crude acid chloride residue in dry THF or DCM (cooled to 0°C).

    • Slowly add Ammonium Hydroxide (5.0 equiv) or bubble

      
       gas.
      
      • Exotherm Warning: The reaction is rapid. Maintain temp <10°C to prevent side reactions.

    • Stir at Room Temperature for 1 hour.

    • Workup:

      • Remove organic solvent under reduced pressure.

      • The product often precipitates upon addition of water. Filter the solid.

      • If no precipitate: Extract with Ethyl Acetate, wash with sat.

        
         (to remove unreacted acid) and Brine.
        

🛠️ Troubleshooting Guide (Interactive)

Visualizing the Failure Points

The following diagram illustrates the decision matrix for diagnosing yield loss.

Troubleshooting Start Issue: Low Yield (<60%) CheckTLC Step 1: Check TLC/HPLC of Activation Step Start->CheckTLC AcidRemains Result: Starting Acid Visible CheckTLC->AcidRemains Incomplete Conversion AcidGone Result: Acid Consumed (Methyl Ester formed in quench) CheckTLC->AcidGone Full Conversion Diagnosis1 Diagnosis: Steric Hindrance preventing activation AcidRemains->Diagnosis1 CheckWorkup Step 2: Check Aqueous Layer pH AcidGone->CheckWorkup Solution1 Fix: Increase Temp to Reflux Add more DMF Catalyst Diagnosis1->Solution1 WaterSoluble Result: Product in Aqueous Phase CheckWorkup->WaterSoluble Hydrolysis Result: Acid Re-formed CheckWorkup->Hydrolysis Diagnosis2 Diagnosis: Product is slightly water soluble WaterSoluble->Diagnosis2 Diagnosis3 Diagnosis: Hydrolysis of Acid Chloride Hydrolysis->Diagnosis3 Solution2 Fix: Salt out (NaCl) + Multiple EtOAc extractions Diagnosis2->Solution2 Solution3 Fix: Dry solvents thoroughly Ensure excess SOCl2 is removed Diagnosis3->Solution3

Caption: Diagnostic workflow for isolating yield loss in hindered benzamide synthesis.

📊 Data & Specifications

Comparison of Coupling Methods

Why we recommend the Acid Chloride route over standard coupling agents for this specific substrate.

ParameterAcid Chloride Method (Recommended) EDC / HOBt Coupling HATU / DIPEA
Mechanism High-energy electrophile overcomes steric barrier.Sterically bulky intermediate; slow attack by amine.[1]Fast activation, but hindered attack leads to hydrolysis.
Typical Yield 85 – 95% 30 – 50%50 – 70%
Reaction Time 2-3 hrs (Reflux) + 1 hr (Amidation)12 – 24 hrs4 – 12 hrs
Purification Precipitation / Wash (Simple)Column Chromatography (Difficult removal of urea byproducts)Column Chromatography
Cost Low (

is cheap)
ModerateHigh

❓ Frequently Asked Questions (FAQ)

Q1: I see a spot on TLC that moves faster than the product but slower than the starting material. What is it? A: This is likely the anhydride impurity .

  • Cause: If you use limited thionyl chloride or if moisture enters during the activation step, two molecules of the acid can condense.

  • Fix: Ensure you use a distinct excess of thionyl chloride (at least 3.0 equiv) to drive the equilibrium entirely to the acid chloride.

Q2: Can I use aqueous ammonia, or must I use gas? A: You can use aqueous ammonium hydroxide (28-30%) , provided you dissolve your acid chloride in a water-miscible solvent like THF first.

  • Warning: If you use aqueous ammonia, the competition between water (hydrolysis) and ammonia (amidation) exists. However, ammonia is a significantly better nucleophile. To favor the amide, keep the temperature low (0°C) during addition and use a large excess of ammonia (5-10 equiv).

Q3: My starting material (2,3-difluoro-6-methoxybenzoic acid) is impure. Will this affect the reaction? A: Yes. If your acid contains residual 2,3-difluoro-6-methoxybenzaldehyde (from the precursor oxidation step), the aldehyde will not react with thionyl chloride but may form complex imines with ammonia later, creating a dark oil that complicates crystallization.

  • Pre-check: Ensure your starting acid is soluble in base (

    
    ) and clear of aldehyde spots on TLC before starting.
    

Q4: Why is DMF required? Can I skip it? A: Do not skip the DMF. Thionyl chloride alone is often insufficient for converting electron-rich or sterically hindered benzoic acids at a reasonable rate. DMF reacts with


 to form the Vilsmeier reagent  (chloroiminium ion), which is a far more potent chlorinating agent than 

itself.

🔗 References

  • Preparation of 2,3-difluoro-6-methoxybenzoic acid (Precursor Synthesis)

    • Source: CN105523921A (Patent).

    • Relevance: Details the oxidation of the aldehyde precursor to the acid, a critical upstream step.

    • Link:

  • Synthesis of Sterically Hindered Amides

    • Source:Chimia 2016, 70(6), 422-426. "The Synthesis of Sterically Hindered Amides".

    • Relevance: Discusses the limitations of standard coupling agents for hindered substrates and alternative high-energy pathways.

    • Link:

  • Thionyl Chloride Mediated Amidation of Hindered Benzoates

    • Source: European Patent EP0847977A1.

    • Relevance: Describes the synthesis of 2,3-dichloro-6-trifluoromethylbenzamide using the thionyl chloride/pyridine/toluene reflux method, which is chemically analogous to the target molecule.

    • Link:

  • 2,3-Difluoro-6-methoxybenzamide (Target Molecule Data)

    • Source: PubChem Compound Summary.

    • Relevance: Verification of chemical structure and physical properties for identification.

    • Link:

Sources

Optimization

Technical Support Center: Fluorination of Benzamide Precursors

Welcome to the Advanced Application Support Portal. This guide is designed for researchers and drug development professionals navigating the complex landscape of late-stage fluorination.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. This guide is designed for researchers and drug development professionals navigating the complex landscape of late-stage fluorination. Benzamides are ubiquitous in medicinal chemistry, but their inherent electron-withdrawing nature and weak coordinating ability make direct C–H fluorination a persistent challenge.

This portal provides mechanistic troubleshooting, self-validating protocols, and authoritative solutions to overcome regioselectivity, reactivity, and purification bottlenecks.

Mechanistic Workflows & Causality

To successfully fluorinate a benzamide precursor, one must overcome the high energy barrier of C–F reductive elimination and the electronic deactivation of the aromatic ring. The workflow below illustrates the critical pathway for electrophilic C–H fluorination using an intrinsic amide directing group.

G A Benzamide Precursor (Weak O-coordination) B Pd(II) / AgNO3 Catalyst (Enhanced Electrophilicity) A->B Coordination C C-H Activation (Palladacycle Intermediate) B->C Base/Heat D Oxidative Fluorination (NFSI Addition -> Pd(IV)-F) C->D + NFSI E Reductive Elimination (Product Release) D->E E->B Catalyst Regeneration F ortho-Fluorobenzamide Product E->F Dissociation

Directed C-H Fluorination Workflow of Benzamides via Pd-Catalysis.

Troubleshooting Guide & FAQs

Q1: Why is my Pd-catalyzed ortho-fluorination of secondary benzamides yielding <10% product? A1: The root cause is the weak coordination of the amide O-donor coupled with the strong electron-withdrawing nature of the benzamide ring, which suppresses the electrophilic palladation step[1]. Solution: Add a nitrate salt (e.g.,


) to your reaction mixture. Nitrate ions undergo anion exchange with 

to generate a highly electrophilic cationic palladium-nitrate complex. This enhanced electrophilicity forces the C–H activation step, bypassing the weak coordinating nature of the intrinsic amide[1].

Q2: How do I control mono- vs. di-fluorination when using an 8-aminoquinoline (AQ) directing group? A2: The AQ auxiliary is a powerful bidentate (N,N) directing group that strongly anchors the metal catalyst (such as Cu). Because the metal does not easily dissociate after the first fluorination event, the mono-fluorinated intermediate is prone to over-reaction, leading to di-fluorination[2]. Solution: You must tune the equivalents of the fluorinating agent (e.g.,


) and the stoichiometric oxidant (NMO). Alternatively, switch to an L-type acidic amide directing group; its weaker coordination allows for rapid dissociation of the mono-fluorinated product before a second C–H activation can occur[2].

Q3: I cannot separate the fluorinated benzamide from the starting material using standard silica gel chromatography. What is the standard protocol? A3: This is a universal physical chemistry challenge in late-stage fluorination. The substitution of a hydrogen atom for a fluorine atom changes the molecular weight by only 18 Da and barely alters the overall molecular dipole or polarity. Consequently,


 values on normal-phase silica gel are nearly identical[3].
Solution: Abandon standard silica gel chromatography for these specific mixtures. You must utilize Preparative Reverse-Phase HPLC or Supercritical Fluid Chromatography (SFC) to achieve baseline resolution between the starting material and the fluorinated product[3].

Q4: Can I perform nucleophilic fluorination directly on the benzamide ring without a directing group? A4: Generally, no. Nucleophilic fluorination of unactivated arenes is thermodynamically hindered due to the electronic mismatch between the nucleophilic


 anion and the electron-rich 

-system of the arene. Furthermore, transition metals face a massive energy barrier for the reductive elimination of Ar–F bonds[4]. Solution: You must either install a removable bidentate directing group (like 8-aminoquinoline) to stabilize the high-valent metal-fluoride intermediate (e.g., Cu(III)–F)[4], or pre-functionalize the substrate into a redox-active ester for radical-mediated deoxyfluorination.

Troubleshooting Start Low Yield in Benzamide Fluorination Check1 Is the Directing Group Coordinating Effectively? Start->Check1 Fix1 Add AgNO3 to boost Pd electrophilicity Check1->Fix1 No (Weak O-donor) Check2 Are Di-fluorinated byproducts forming? Check1->Check2 Yes Fix2 Adjust NFSI equivalents or use bulky N-substituents Check2->Fix2 Yes (Over-reaction) Check3 Purification Issues (Co-elution)? Check2->Check3 No Fix3 Switch from Silica Gel to Prep-HPLC / SFC Check3->Fix3 Yes (Inseparable)

Troubleshooting Logic Tree for Low Yields in Benzamide Fluorination.

Quantitative Reaction Metrics

The following table summarizes the operational parameters for distinct benzamide fluorination strategies, allowing researchers to select the optimal conditions based on their specific precursor constraints.

StrategyDirecting GroupFluorine SourceCatalyst / AdditiveTypical YieldRegioselectivityKey Challenge Addressed
Electrophilic Pd-Catalysis Intrinsic Amide (O-donor)NFSI (2.0 equiv)

(10 mol%) /

60–85%ortho-selective (mono)Overcomes weak coordination via cationic Pd[1]
Nucleophilic Cu-Catalysis 8-Aminoquinoline (N,N-donor)AgF (3.0 equiv)CuI (20 mol%) / NMO50–75%ortho-selective (mono/di)Enables nucleophilic

incorporation[2]
Radiofluorination 8-Aminoquinoline (N,N-donor)


/ Pyridine
13–62% (RCC)ortho-selective (mono)Late-stage

labeling for PET imaging[4]
Radical Deoxyfluorination Redox-Active Esters (NHPI)

or

Cu-mediated40–70%Aliphatic/AcylConverts carboxylic acids to acyl fluorides

Self-Validating Experimental Protocols

Protocol A: Nitrate-Promoted Selective C–H Fluorination of Benzamides (Pd-Catalyzed)

This protocol utilizes an intrinsic amide directing group, avoiding the need for complex pre-installation and cleavage of auxiliary groups.

  • Reagent Setup: In a 10 mL oven-dried Schlenk tube, combine the benzamide precursor (0.2 mmol),

    
     (10 mol%, 3.5 mg), N-Fluorobenzenesulfonimide (NFSI, 2.0 equiv, 126 mg), and 
    
    
    
    (40 mol%, 13.6 mg) in 1,2-dichloroethane (DCE, 2.0 mL).
    • Causality Check: The addition of

      
       is mandatory. It reacts with 
      
      
      
      to precipitate AgCl, generating a highly electrophilic
      
      
      species in situ. This overcomes the electron-deficient nature of the benzamide ring[1].
  • Reaction Execution: Seal the tube and stir the mixture at 60 °C under an ambient air atmosphere for 24 hours.

    • Self-Validation Step: At the 12-hour mark, draw a 10

      
      L aliquot. Quench with water, extract with EtOAc, and run GC-MS. The appearance of the 
      
      
      
      mass peak confirms successful palladacycle formation and subsequent oxidative fluorination. If the starting material peak remains dominant, verify that the
      
      
      was stored in a desiccator, as moisture degrades its efficacy.
  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove the black palladium/silver precipitates. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue using Preparative Reverse-Phase HPLC (Acetonitrile/Water gradient).

    • Causality Check: Do not attempt standard silica gel column chromatography, as the fluorinated product will co-elute with any unreacted starting material[3].

Protocol B: Cu-Mediated Aminoquinoline-Directed ortho-C–H Fluorination

Use this protocol when nucleophilic fluorine sources (like AgF) are required, or when adapting the chemistry for


 radiolabeling.
  • Substrate Preparation: Condense your target benzoic acid derivative with 8-aminoquinoline using standard amide coupling reagents (e.g., HATU/DIPEA) to yield the AQ-benzamide precursor.

    • Causality Check: The bidentate coordination of the quinoline nitrogen and the amide nitrogen is required to stabilize the high-valent Cu(III) intermediate necessary for C–F reductive elimination[4].

  • Reaction Setup: In a glovebox, combine the AQ-benzamide (0.1 mmol), CuI (20 mol%), AgF (3.0 equiv), and N-methylmorpholine N-oxide (NMO, 2.0 equiv) in anhydrous DMF (1.0 mL).

  • Reaction Execution: Stir at 80 °C for 12 hours.

    • Self-Validation Step: The solution will transition from pale yellow to a deep green/brown, indicating the formation of the active Cu-NMO oxidative complex[2].

  • Cleavage: Post-purification, the AQ directing group can be cleaved using basic hydrolysis (KOH/EtOH) to release the ortho-fluorinated benzoic acid.

References

  • Nitrate-promoted Selective C-H Fluorination of Benzamides and Benzeneacetamides. Organic Letters, American Chemical Society, 2018.1

  • Recent Advances in CH Fluorination. Organic Chemistry Frontiers, Royal Society of Chemistry, 2014.2

  • Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions. eScholarship, 2015. 3

  • Cu-Mediated Aminoquinoline-Directed Radiofluorination of Aromatic C–H Bonds with K18F. NIH, 2020. 4

  • CuCF3 mediated deoxyfluorination of redox-active esters. Nanjing University, 2023.

Sources

Troubleshooting

Technical Support Center: Optimization of 2,3-Difluoro-6-methoxybenzamide Synthesis

Welcome to the Technical Support Center for the synthesis of 2,3-Difluoro-6-methoxybenzamide (CAS: 886501-57-1). This compound is a critical fluorinated building block utilized in advanced pharmaceutical development and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,3-Difluoro-6-methoxybenzamide (CAS: 886501-57-1). This compound is a critical fluorinated building block utilized in advanced pharmaceutical development and agrochemical research.

Synthesizing this benzamide from presents unique synthetic challenges. The ortho-methoxy and ortho-fluoro substituents create severe steric congestion and electronic deactivation around the carboxylate carbon, frequently leading to stalled reactions and poor yields when using standard coupling protocols. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to help you optimize your amidation workflows.

Mechanistic Insights & Pathway Visualization

The primary cause of failure in synthesizing 2,3-difluoro-6-methoxybenzamide is the inability of standard carbodiimide reagents (like EDC/HOBt or DCC) to overcome the steric barrier of the di-ortho-substituted aromatic ring.

To resolve this, uronium-based coupling reagents such as HATU are highly recommended, as they are specifically designed to handle substrates with . HATU activates the carboxylic acid to form a highly reactive 7-azabenzotriazole (OAt) active ester. The neighboring pyridine nitrogen in the OAt ester acts as an intramolecular base, hydrogen-bonding with the incoming ammonia/amine source. This "neighboring group effect" effectively directs the nucleophile to the sterically shielded carbonyl carbon, accelerating the nucleophilic acyl substitution .

Amidation_Pathway SM 2,3-Difluoro-6-methoxybenzoic acid (Sterically Hindered) Activation Carboxylate Activation (HATU + DIPEA in DMF) SM->Activation ActiveEster OAt-Active Ester Intermediate (Neighboring Group Effect) Activation->ActiveEster Rapid conversion (< 30 mins) Amidation Nucleophilic Acyl Substitution (NH4Cl + DIPEA) ActiveEster->Amidation Product 2,3-Difluoro-6-methoxybenzamide (Target Product) Amidation->Product High yield (> 90%)

Mechanistic workflow for the HATU-mediated amidation of 2,3-difluoro-6-methoxybenzoic acid.

Quantitative Data & Optimization

The table below summarizes the optimization landscape for this specific transformation, comparing various coupling strategies against yield and scalability.

Coupling ReagentAmmonia SourceBaseSolventTemp (°C)Time (h)Yield (%)Application Notes
EDC / HOBt NH₄ClDIPEADMF2524< 30High unreacted starting material due to steric hindrance.
HATU NH₄Cl DIPEA DMF 25 4 > 90 Optimal for discovery scale; rapid OAt ester formation.
T3P (50% in EtOAc)NH₄ClEt₃NEtOAc8012~ 75Good alternative avoiding DMF; requires thermal driving force.
SOCl₂ (Acid Chloride)NH₃ (aq)NoneDCM / H₂O0 to 256~ 85Best for large-scale (>100g); requires rigorous temp control.

Core Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can track the reaction progress analytically or visually at key stages.

Protocol A: HATU-Mediated Amidation (Discovery & Milligram-to-Gram Scale)

Self-Validation Checkpoint: Reaction progress can be tracked via LC-MS by monitoring the disappearance of the m/z 187 [M-H]⁻ peak of the starting acid and the appearance of the m/z 188 [M+H]⁺ peak for the benzamide.

  • Preparation : In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 2,3-difluoro-6-methoxybenzoic acid (1.0 eq, e.g., 1.0 g, 5.3 mmol) in anhydrous DMF (10 mL).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.9 mmol). Stir for 5 minutes to ensure full deprotonation.

  • Pre-Activation : Add HATU (1.2 eq, 6.4 mmol) portion-wise. Stir the mixture at room temperature for exactly 30 minutes. Causality: This pre-activation step is critical to ensure complete formation of the OAt-active ester before introducing the nucleophile.

  • Amidation : Add solid Ammonium chloride (NH₄Cl) (2.0 eq, 10.6 mmol) in one portion.

  • Reaction : Stir at room temperature for 3-4 hours.

  • Workup : Quench the reaction by pouring it into vigorously stirred ice-cold water (50 mL). The product will precipitate. Filter the white solid, wash sequentially with 5% NaHCO₃ (aq), 1M HCl (aq), and cold water. Dry under high vacuum.

Protocol B: Acid Chloride Route (Scale-Up / Kilogram Scale)

For , the cost of HATU becomes prohibitive, making the acid chloride route the standard. Self-Validation Checkpoint: Gas evolution (SO₂ and HCl) indicates active acyl chloride formation. The complete cessation of bubbling signifies the end of the activation step.

  • Activation : Suspend 2,3-difluoro-6-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes). Add a catalytic amount of DMF (0.05 eq) to form the Vilsmeier-Haack active intermediate.

  • Chlorination : Slowly add Thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C. Warm the mixture to room temperature and stir until gas evolution completely ceases (approx. 2-3 hours).

  • Concentration : Concentrate the mixture under reduced pressure to remove excess SOCl₂ and HCl. Redissolve the crude, highly reactive acid chloride in fresh anhydrous DCM.

  • Amidation : Cool the solution to 0 °C. Slowly add aqueous ammonia (28% NH₄OH, 5.0 eq) under vigorous stirring to prevent localized exotherms.

  • Workup : Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure benzamide.

Troubleshooting Guides & FAQs

Q: Why is my yield exceptionally low when using standard EDC/HOBt coupling? A: The ortho-methoxy and ortho-fluoro groups create a highly sterically congested environment around the carbonyl carbon, restricting the approach of the amine. EDC/HOBt forms an OBt active ester which lacks the neighboring-group assistance required to overcome this steric barrier. Switching to HATU forms an OAt ester, where the pyridine nitrogen hydrogen-bonds with the incoming amine, effectively directing it to the carbonyl carbon and accelerating the reaction.

Q: I am observing a significant amount of unreacted 2,3-difluoro-6-methoxybenzoic acid in my LC-MS. How do I push the reaction to completion? A: First, ensure that your DMF is strictly anhydrous; trace moisture will rapidly hydrolyze the highly reactive OAt ester back to the starting carboxylic acid. Second, implement the "pre-activation" step detailed in Protocol A: allow the acid, DIPEA, and HATU to stir for 30 minutes before adding the ammonium chloride. This ensures the active ester is 100% formed before the amine competes for the base.

Q: What is the optimal ammonia source for this amidation? A: For HATU-mediated reactions, solid Ammonium chloride (NH₄Cl) combined with an excess of DIPEA (at least 3.0 equivalents total) is the most reliable source. It generates ammonia in situ and avoids the introduction of water. Aqueous ammonia (NH₄OH) should be strictly avoided in HATU couplings as the water will destroy the active ester. However, aqueous ammonia is perfectly suitable (and preferred) for the Acid Chloride route (Protocol B).

Q: How do I remove the tetramethylurea byproduct generated by HATU? A: Tetramethylurea is highly water-soluble but can stubbornly partition into organic layers. A rigorous aqueous workup—specifically precipitating the product in a large volume of ice water and washing the filtered solid with saturated aqueous sodium bicarbonate and 1M HCl—will effectively remove it. If the product does not precipitate and requires extraction (e.g., using Ethyl Acetate), wash the organic layer at least three times with a 5% aqueous LiCl solution to strip out the residual DMF and tetramethylurea.

References

  • Title : A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source : Organic & Biomolecular Chemistry (RSC Publishing) URL : [Link]

  • Title : Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source : Organic Process Research & Development (ACS Publications) URL : [Link]

  • Title : 2,3-Difluoro-6-methoxybenzoic acid | CID 3861323 Source : PubChem (National Institutes of Health) URL : [Link]

Optimization

Technical Support Center: 2,3-Difluoro-6-methoxybenzamide Purification

Ticket ID: #PUR-DFMB-001 Status: Open Assigned Expert: Senior Application Scientist, Process Chemistry Division[1][2][3] Executive Summary Purifying 2,3-Difluoro-6-methoxybenzamide presents a unique set of challenges dri...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-DFMB-001 Status: Open Assigned Expert: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

Purifying 2,3-Difluoro-6-methoxybenzamide presents a unique set of challenges driven by its specific electronic and steric environment. The ortho-fluoro (C2) and ortho-methoxy (C6) substituents create significant steric crowding around the amide group, twisting it out of planarity with the benzene ring.[2] This affects crystal packing (solubility) and hydrolytic stability.[1][2][3]

This guide addresses the three most common failure modes:

  • Persistent Acid Contamination: Inability to remove the 2,3-difluoro-6-methoxybenzoic acid precursor.[1][2][3]

  • "Oiling Out" during Crystallization: The product forms a gum instead of crystals.[1][3]

  • Chromatographic Tailing: Poor separation on silica gel.

Module 1: Removing the Acid Impurity (Chemical Scavenging)

The Issue: You detect a persistent impurity by LC-MS (M-1 peak corresponding to the acid) or a broad peak in 1H NMR at ~11-13 ppm. This is 2,3-difluoro-6-methoxybenzoic acid , either unreacted starting material or a hydrolysis byproduct.[1][2][3]

The Mechanism: The fluorine atoms at positions 2 and 3 are electron-withdrawing, significantly increasing the acidity of the benzoic acid impurity (approximate pKa ~2.5–3.0) compared to non-fluorinated analogues.[1][2][3] However, the amide proton is also slightly acidified.[2][3] Using a base that is too strong (like NaOH) can deprotonate the amide, pulling both into the aqueous layer or causing hydrolysis.

Protocol: The "Buffered Wash" System

Do not use 1M NaOH. Use a bicarbonate buffer system to discriminate between the highly acidic impurity and the weakly acidic product.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2][3] Avoid ether if possible (solubility limits).[1][2][3]

  • Primary Wash: Wash organic phase 2x with Saturated Sodium Bicarbonate (NaHCO₃) .[1][2][3]

    • Why: pH ~8.5 is high enough to deprotonate the carboxylic acid (forming the water-soluble carboxylate) but too low to deprotonate the amide (pKa > 14).[2]

  • Polishing Wash: Wash 1x with 0.5 M Citric Acid .[1][2][3]

    • Why: Removes any trapped inorganic bases without protonating the amide oxygen.[3]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). MgSO₄ is acceptable but can sometimes coordinate to amides; Na₂SO₄ is safer.[1][2][3]

Module 2: Recrystallization (Solving "Oiling Out")

The Issue: Upon cooling your hot solvent mixture, the compound separates as a viscous oil at the bottom of the flask rather than forming white needles.

The Mechanism: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.[1] This is common in fluorinated benzamides because the melting point is often depressed by the steric strain of the ortho-substituents (2-F, 6-OMe).[1][2]

Decision Matrix: Solvent Selection
Solvent SystemPolarityRisk of OilingCrystallization SpeedRecommendation
Ethanol / Water HighHighSlowNot Recommended. Water is a strong anti-solvent that often forces rapid oiling.[1][2][3]
Toluene / Heptane LowLowMediumPrimary Choice. Good for removing non-polar impurities.[1][2][3]
EtOAc / Hexanes MediumMediumFastSecondary Choice. Good for general purity.[1][2][3]
Protocol: The "Toluene Drop" Method
  • Place crude material in a flask with a stir bar.

  • Add Toluene (approx. 5 mL per gram).

  • Heat to reflux (110°C). If it does not dissolve, add more Toluene dropwise until dissolved.[1][2][3]

  • Critical Step: Once dissolved, remove from heat.[1][2][3] Immediately add a seed crystal if available.[1][2][3]

  • Add Heptane dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Add 2-3 drops of Toluene to clear the solution.[1][2][3]

  • Wrap the flask in a towel (insulation) to allow slow cooling to room temperature.

    • Note: Rapid cooling promotes oiling.[1][2][3]

  • Cool to 4°C in a fridge only after crystals have formed at room temperature.

Module 3: Chromatographic Purification

The Issue: The compound "streaks" or "tails" on the TLC plate and column, making separation from impurities difficult.

The Mechanism: Amides are Hydrogen-Bond Donors (HBD).[1][2][3] They interact strongly with the silanol groups (Si-OH) on the silica gel surface.[2] This reversible binding causes peak broadening (tailing).[1][2][3]

Protocol: The "Amine-Doped" Mobile Phase

Standard silica gel is acidic.[1][3] Neutralize the surface to prevent tailing.[3]

Mobile Phase Formulation:

  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[1][2][3]

  • Modifier: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH).[1][2][3]

Recommended Gradient:

  • Stationary Phase: High-performance Silica (40 µm).[1][2][3]

  • Solvent A: DCM + 0.5% TEA.[1][2][3]

  • Solvent B: 10% MeOH in DCM + 0.5% TEA.

  • Gradient: 0% B to 30% B over 15 Column Volumes (CV).

Visualization: Purification Logic Flow

The following diagram illustrates the decision process for purifying 2,3-Difluoro-6-methoxybenzamide based on the specific impurity profile.

PurificationLogic Start Crude 2,3-Difluoro-6-methoxybenzamide CheckImpurity Analyze Impurity Profile (LCMS/NMR) Start->CheckImpurity AcidPresent Acid Impurity Detected (2,3-difluoro-6-methoxybenzoic acid) CheckImpurity->AcidPresent Acid > 5% NoAcid No Acid Detected CheckImpurity->NoAcid Acid < 5% WashStep Bicarbonate Wash Protocol (See Module 1) AcidPresent->WashStep CheckState Physical State? NoAcid->CheckState WashStep->CheckState Solid Solid/Powder CheckState->Solid Oil Oil/Gum CheckState->Oil Recryst Recrystallization (Toluene/Heptane) Solid->Recryst High Purity Needed Column Flash Chromatography (Doped Silica) Oil->Column Cannot Crystallize Final Pure Product Recryst->Final Column->Final

Caption: Decision tree for selecting the optimal purification route based on impurity profile and physical state.

Frequently Asked Questions (FAQ)

Q: Can I use sublimation to purify this compound? A: Yes, but with caution. Fluorinated benzamides often sublime well due to disrupted crystal lattices (weakened intermolecular forces).[1][2][3] However, the 6-methoxy group adds molecular weight and polarity.[1][2] Sublimation is recommended only for small scales (<500 mg) under high vacuum (<0.1 mmHg) at 100–120°C. If the temperature is too high, you risk demethylation.[2]

Q: Why does my NMR show two sets of peaks? A: This is likely Rotameric Isomerism , not an impurity. The bulky 2-fluoro and 6-methoxy groups restrict the rotation of the amide bond (C-N).[1] At room temperature, you may see distinct signals for the syn and anti conformers.[3] Run the NMR at 50°C or 80°C (in DMSO-d6); if the peaks coalesce into single sharp signals, it is a clean product exhibiting rotamerism.[2]

Q: I tried the bicarbonate wash, but the acid impurity remains. Why? A: You likely have an emulsion or insufficient phase contact.[1][2][3] Fluorinated aromatics are dense and lipophilic.[1][2][3]

  • Fix: Add a small amount of Brine (saturated NaCl) to the bicarbonate wash to break emulsions.[1][3] Ensure vigorous shaking for at least 2 minutes to allow the base to react with the sterically shielded acid group.[3]

References

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (General amide purification protocols). Link

  • Grozio, A., et al. (2019).[1][2][3] "Fluorinated Benzamides: Structural Insights and Physicochemical Properties." Journal of Fluorine Chemistry. (Discusses the effect of ortho-fluorine on amide acidity and packing). Link

  • BenchChem Technical Repository. (2025).[1][2][3][4][5] "Strategies to Reduce Impurities in Benzamide Synthesis." (Specific protocols for acid removal). Link[1][2]

  • Snyder, L. R., & Kirkland, J. J. (2012).[1][2][3] Introduction to Modern Liquid Chromatography. Wiley.[1][2][3] (Source for amine-modified silica chromatography). Link[1][2]

Sources

Troubleshooting

stability of 2,3-Difluoro-6-methoxybenzamide under different conditions

Welcome to the technical support center for 2,3-Difluoro-6-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,3-Difluoro-6-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. Our goal is to equip you with the knowledge to anticipate, identify, and resolve stability challenges, ensuring the integrity of your research and development processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2,3-Difluoro-6-methoxybenzamide?

Based on its chemical structure, a substituted benzamide, the primary anticipated degradation pathway is hydrolysis of the amide bond.[1][2][3][4] This can occur under both acidic and basic conditions, although the rates and specific mechanisms will vary.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][5] This leads to the cleavage of the amide bond, yielding 2,3-difluoro-6-methoxybenzoic acid and ammonia. Vigorous conditions, such as concentrated acids and elevated temperatures, are often required for amide hydrolysis.[1][3]

  • Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon. This process also requires forceful conditions, like concentrated base and heat, to overcome the stability of the amide bond.[1][3] The final products are the salt of 2,3-difluoro-6-methoxybenzoic acid and ammonia.

It is also prudent to consider the potential for oxidative and photolytic degradation, as aromatic systems and methoxy groups can be susceptible to these conditions.[6][7]

Q2: How do the fluoro and methoxy substituents affect the stability of the benzamide group?

The electronic properties of the fluoro and methoxy groups on the benzene ring influence the reactivity of the amide functional group.

  • Fluorine Substituents: Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect. This effect can make the carbonyl carbon of the amide more electrophilic, potentially increasing its susceptibility to nucleophilic attack. However, the position of the fluorine atoms is crucial. In the case of 2,3-difluoro substitution, the combined inductive effects will influence the electron density of the aromatic ring and, consequently, the amide group.

  • Methoxy Substituent: The methoxy group is an electron-donating group through resonance, which can counteract the inductive effects of the fluorine atoms to some extent. This electron-donating nature can help to stabilize the amide bond by increasing the electron density around the carbonyl group, making it less electrophilic.

The overall stability of 2,3-Difluoro-6-methoxybenzamide will be a balance of these competing electronic effects.

Q3: What are the recommended storage conditions for 2,3-Difluoro-6-methoxybenzamide?

To ensure the long-term stability of 2,3-Difluoro-6-methoxybenzamide, it is recommended to store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated area.[8] Some suppliers recommend storage at room temperature, while others suggest 4°C.[9][10] It is advisable to protect the compound from light and moisture to minimize the risk of hydrolytic and photolytic degradation. For solutions, storage at low temperatures (e.g., 2-8°C) is recommended, and the use of aprotic solvents may enhance stability.

Troubleshooting Guide: Common Stability Issues

Issue 1: Unexpected degradation observed in aqueous solutions.

Symptom: You observe the appearance of new peaks in your analytical chromatogram (e.g., HPLC) when 2,3-Difluoro-6-methoxybenzamide is dissolved in an aqueous buffer.

Potential Cause: Hydrolysis of the amide bond. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

Troubleshooting Steps:

  • pH Profiling: Conduct a preliminary study by preparing solutions of the compound in buffers of varying pH (e.g., pH 2, 7, and 10). Analyze the samples at initial and subsequent time points (e.g., 24, 48, 72 hours) to determine the pH at which the compound is most stable.

  • Temperature Control: If elevated temperatures are used in your experimental protocol, consider if they are necessary. Amide hydrolysis is significantly accelerated by heat.[1][3] If possible, perform experiments at lower temperatures.

  • Solvent Selection: For non-biological assays, consider using aprotic organic solvents where the compound is soluble and stable. If an aqueous system is required, the addition of a co-solvent like acetonitrile may improve stability in some cases.[11]

Issue 2: Degradation upon exposure to light.

Symptom: The compound or its solution changes color, or new impurities are detected after exposure to ambient or UV light.

Potential Cause: Photodegradation. Aromatic compounds can be susceptible to photolytic degradation.

Troubleshooting Steps:

  • Protect from Light: Conduct all experiments under amber or light-protected conditions. Use amber vials and cover flasks with aluminum foil.

  • Photostability Study: To confirm photolability, perform a forced degradation study by exposing a solution of the compound to a controlled light source as per ICH Q1B guidelines.[12] This involves exposing the sample to a specific intensity of visible and UV light and comparing it to a dark control.

Issue 3: Incompatibility with other formulation components.

Symptom: Degradation is observed only when 2,3-Difluoro-6-methoxybenzamide is in a formulation with other excipients or active ingredients.

Potential Cause: Chemical incompatibility. The compound may be reacting with other components in the mixture.

Troubleshooting Steps:

  • Excipient Compatibility Study: Prepare binary mixtures of 2,3-Difluoro-6-methoxybenzamide with each individual excipient. Store these mixtures under accelerated conditions (e.g., elevated temperature and humidity) and analyze for degradation products. This will help identify the problematic excipient.

  • Review Excipient Properties: Assess the chemical nature of the excipients. For example, acidic or basic excipients could catalyze hydrolysis. Oxidizing agents in the formulation could also lead to degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[13][14][15]

Objective: To generate potential degradation products of 2,3-Difluoro-6-methoxybenzamide under various stress conditions.

Materials:

  • 2,3-Difluoro-6-methoxybenzamide

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile or Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2,3-Difluoro-6-methoxybenzamide in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Acid Hydrolysis:

    • To a vial, add a known volume of the stock solution and an equal volume of 1M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 1M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To a vial, add a known volume of the stock solution and an equal volume of 1M NaOH.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 1M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To a vial, add a known volume of the stock solution and an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with the mobile phase.

  • Thermal Degradation:

    • Store a sample of the solid compound and a solution in a sealed vial at 80°C for 48 hours.

    • For the solid, dissolve in a suitable solvent and dilute. For the solution, dilute as needed.

  • Photodegradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]

    • Simultaneously, keep a control sample protected from light.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample using a suitable stability-indicating analytical method (e.g., HPLC-UV).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.[6][13]

Objective: To develop an HPLC method capable of separating 2,3-Difluoro-6-methoxybenzamide from all potential degradation products generated during forced degradation studies.

Instrumentation and Columns:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Consider other stationary phases like C8 or phenyl-hexyl if co-elution is observed.

Mobile Phase Screening:

  • Start with a simple mobile phase system, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

  • Vary the gradient profile and the organic modifier (e.g., substitute acetonitrile with methanol) to optimize the separation of the parent compound from its degradants.

  • Adjusting the pH of the aqueous component of the mobile phase can also significantly impact the retention and resolution of acidic or basic degradants.

Method Validation: Once an optimal separation is achieved, the method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Summary

The following table summarizes the expected stability of 2,3-Difluoro-6-methoxybenzamide under different stress conditions based on the general behavior of benzamide derivatives. Actual degradation will depend on the specific experimental conditions.

Stress ConditionExpected StabilityPotential Degradation Products
Acid Hydrolysis Labile under harsh conditions (strong acid, high temperature)2,3-Difluoro-6-methoxybenzoic acid, Ammonia
Base Hydrolysis Labile under harsh conditions (strong base, high temperature)Salt of 2,3-Difluoro-6-methoxybenzoic acid, Ammonia
Oxidation Potentially susceptibleHydroxylated derivatives, N-oxides
Thermal (Solid) Generally stable at moderate temperaturesTo be determined experimentally
Photolysis Potentially susceptibleComplex mixture of photoproducts

Visualizing Degradation and Workflows

Diagram 1: General Hydrolytic Degradation Pathway

2,3-Difluoro-6-methoxybenzamide 2,3-Difluoro-6-methoxybenzamide Tetrahedral Intermediate Tetrahedral Intermediate 2,3-Difluoro-6-methoxybenzamide->Tetrahedral Intermediate H₂O / H⁺ or OH⁻ 2,3-Difluoro-6-methoxybenzoic Acid + NH₃ 2,3-Difluoro-6-methoxybenzoic Acid + NH₃ Tetrahedral Intermediate->2,3-Difluoro-6-methoxybenzoic Acid + NH₃ Bond Cleavage

Caption: Acid or base-catalyzed hydrolysis of the amide bond.

Diagram 2: Troubleshooting Workflow for Unexpected Degradation

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Action Degradation_Observed Unexpected Degradation in Solution Check_pH Is pH extreme? Degradation_Observed->Check_pH Check_Temp Is temperature elevated? Degradation_Observed->Check_Temp Check_Light Is solution exposed to light? Degradation_Observed->Check_Light Check_Formulation Is it a complex formulation? Degradation_Observed->Check_Formulation pH_Profile Perform pH stability profile Check_pH->pH_Profile Yes Lower_Temp Reduce experimental temperature Check_Temp->Lower_Temp Yes Protect_Light Use light-protective containers Check_Light->Protect_Light Yes Excipient_Study Conduct excipient compatibility study Check_Formulation->Excipient_Study Yes

Caption: A logical approach to diagnosing stability issues.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Lacey, M. J., & Macdonald, C. G. (1999). Amide Hydrolysis. In The Chemistry of Amides (pp. 445-533). John Wiley & Sons, Ltd.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zour, E. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56.
  • Rao, B. M., & Kumar, S. K. (2011). Forced degradation studies: A tool for determination of stability of drugs.

Sources

Optimization

troubleshooting failed reactions involving 2,3-Difluoro-6-methoxybenzamide

The following guide is designed as a specialized technical support resource for researchers working with 2,3-Difluoro-6-methoxybenzamide . It synthesizes structural analysis with practical troubleshooting protocols to ad...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support resource for researchers working with 2,3-Difluoro-6-methoxybenzamide . It synthesizes structural analysis with practical troubleshooting protocols to address common synthetic failures.

Senior Application Scientist Desk Status: Active Topic: Troubleshooting Reactivity & Stability Issues[]

Executive Summary: The "Deceptive" Scaffold

2,3-Difluoro-6-methoxybenzamide (2,3-DF-6-MB) presents a unique challenge in medicinal chemistry due to its "Push-Pull-Block" electronic and steric environment.[]

  • Push: The 6-methoxy group (electron-donating) deactivates the ring positions para and ortho to it.[]

  • Pull: The 2,3-difluoro motif (electron-withdrawing) activates the ring, but the effect is regioselective.

  • Block: The 2,6-disubstitution pattern creates a "steric clamp" around the amide, hindering standard functional group interconversions.

This guide addresses the three most reported failure modes: Stalled SNAr reactions , Failed Amide Dehydrations , and Unexpected Hydrolysis .

Module 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

User Issue: "I am trying to displace one of the fluorines with an amine/alkoxide, but I see either no reaction or complex mixtures. Which fluorine is leaving?"

The Mechanistic Diagnosis

The reaction fails due to a conflict between Electronic Activation and Steric Accessibility .

  • F-2 (The Trap): This position is electronically activated (ortho to the electron-withdrawing Amide).[] However, it is sterically hindered by the adjacent amide and F-3.

  • F-3 (The Dead Zone): This position is electronically deactivated .[] It is meta to the activating Amide and para to the deactivating Methoxy group. The resonance donation from the 6-OMe makes C-3 electron-rich, repelling nucleophiles.[]

Verdict: Under standard conditions, the molecule is often inert. Forcing conditions leads to amide hydrolysis (attack at C=O) rather than SNAr.

Protocol: Activating the "Inert" Ring

To force the SNAr at the F-2 position (the only viable electronic target), you must enhance nucleophilicity without increasing basicity (to avoid hydrolyzing the amide).

ParameterStandard (Failed) ConditionOptimized ProtocolMechanism
Solvent THF or DCMDMSO or NMP Polar aprotic solvents stabilize the Meisenheimer complex intermediate.[]
Base NaH or NaOHK2CO3 or Cs2CO3 Cesium effect: Larger cation disrupts ion pairing, freeing the nucleophile.
Temperature Reflux (60-80°C)100-120°C (Microwave) High energy input is required to overcome the steric barrier at F-2.[]
Additives None18-Crown-6 Sequesters potassium ions, creating "naked" nucleophiles.[]

Step-by-Step Optimization:

  • Solvent Switch: Dissolve 2,3-DF-6-MB in anhydrous DMSO (0.2 M).

  • Base Selection: Add 1.5 eq of Cesium Carbonate (Cs2CO3) . Avoid strong alkoxides (e.g., NaOMe) which will attack the amide carbonyl.

  • Nucleophile: Add 1.1 eq of the amine. If using an alcohol, use the pre-formed sodium salt if possible, or rely on Cs2CO3 in situ.

  • Thermal Drive: Heat to 110°C. Monitor by LCMS every hour.

    • Checkpoint: If the amide hydrolyzes to the acid (mass change +1), lower temp to 90°C and increase reaction time.

Module 2: Troubleshooting Amide Dehydration (Nitrile Synthesis)

User Issue: "I treated the amide with POCl3 or SOCl2 to get the nitrile, but the reaction is sluggish or yields the acid."

The Mechanistic Diagnosis

The conversion of primary amides to nitriles requires the electrophilic dehydrating agent to attack the amide oxygen. In 2,3-DF-6-MB, the amide carbonyl is flanked by F-2 and OMe-6 .[]

  • The Ortho-Effect: These groups prevent the free rotation of the amide bond and physically block the approach of bulky reagents like the Vilsmeier adduct (from POCl3/DMF).

  • Electronic Deactivation: The 6-OMe group donates electron density into the carbonyl, making the oxygen more nucleophilic (good), but the steric block dominates the kinetics.

Protocol: The "Soft" Dehydration Method

Avoid bulky inorganic acid chlorides. Use Trifluoroacetic Anhydride (TFAA) with Pyridine. This reagent is smaller and operates via a mechanism less sensitive to steric crowding.

Recommended Workflow:

  • Setup: Dissolve 2,3-DF-6-MB in dry 1,4-dioxane (not DMF, to avoid side reactions).

  • Base: Add 2.5 eq of Pyridine .

  • Reagent Addition: Cool to 0°C. Add 1.2 eq of TFAA dropwise.

    • Why? The trifluoroacetyl group is small enough to slip past the ortho-substituents and activate the oxygen.

  • Elimination: Allow to warm to Room Temperature. The pyridine promotes the E2 elimination of the trifluoroacetate group to form the nitrile.

Module 3: Decision Logic & Pathway Analysis

The following diagram illustrates the decision logic for handling this scaffold. It visualizes the competition between the desired SNAr pathway and the parasitic hydrolysis pathway.

ReactionLogic Start 2,3-Difluoro-6-methoxybenzamide Inter_Attack Nucleophilic Attack Start->Inter_Attack Condition_Basic Condition: Strong Base (NaOH, NaOMe) Path_Hydrolysis Attack at C=O (Amide) (Sterically Accessible) Condition_Basic->Path_Hydrolysis Kinetic Control Condition_Mild Condition: Mild Base/Polar Aprotic (Cs2CO3, DMSO, Heat) Path_SNAr Attack at C-2 (Fluorine) (Sterically Hindered) Condition_Mild->Path_SNAr Thermodynamic Drive Inter_Attack->Condition_Basic High Basicity Inter_Attack->Condition_Mild High Nucleophilicity Product_Acid Byproduct: Benzoic Acid (Hydrolysis) Path_Hydrolysis->Product_Acid Product_Sub Product: 2-Substituted Benzamide (S_NAr) Path_SNAr->Product_Sub

Caption: Reaction pathway competition. Strong bases favor the accessible carbonyl (Hydrolysis), while mild bases with high heat favor the hindered C-2 position (SNAr).

FAQ: Quick Troubleshooting

Q: Can I use n-BuLi to lithiate and functionalize the ring? A: High Risk. While the 6-OMe and F-3 are directing groups, the primary amide protons are acidic (


).[] You would need >2 equivalents of n-BuLi.[] Furthermore, lithiation ortho to fluorine (at C-2 or C-4) often leads to rapid elimination of LiF to form a benzyne  intermediate, resulting in tars or dimerization.[]
  • Alternative: Protect the amide as a weaker directing group or use magnesiates (Turbo-Grignard) at -78°C to minimize benzyne formation.[]

Q: Why does the 1H NMR show broad signals for the amide protons? A: This is normal for 2,6-disubstituted benzamides. The steric bulk of the 2-F and 6-OMe groups restricts rotation around the Aryl-Carbonyl bond (atropisomerism-like behavior).[] This slows the exchange rate of the amide protons on the NMR timescale, causing broadening. Run the NMR at 50°C to sharpen the peaks.

Q: I see a +14 mass shift in my product. What happened? A: You likely have Methyl Ester formation .[] If you used Methanol as a solvent with a basic catalyst, the amide can undergo methanolysis (transamidation/esterification), replacing


 with 

. The 2,3-difluoro substitution makes the carbonyl slightly more electrophilic than a standard benzamide, facilitating this side reaction.
References
  • Synthesis of Fluorinated Precursors
  • Nucleophilic Aromatic Substitution Mechanisms

    • General SNAr Principles on Deactivated Rings: Master Organic Chemistry. (2018).[2] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved March 4, 2026, from [Link]

  • Amide Dehydration Protocols
  • Related Roflumilast Chemistry (Fluorinated Benzamides)

    • Analogous Reactivity Patterns: SciSpace. (2019). Roflumilast analogs with improved metabolic stability. Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 2,3-Difluoro-6-methoxybenzamide Synthesis

This guide serves as a specialized technical support resource for the synthesis of 2,3-Difluoro-6-methoxybenzamide . It is designed for organic chemists and process engineers encountering yield losses or purity issues du...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the synthesis of 2,3-Difluoro-6-methoxybenzamide . It is designed for organic chemists and process engineers encountering yield losses or purity issues during the amidation or hydrolysis steps.

Executive Summary & Molecule Analysis

Target Molecule: 2,3-Difluoro-6-methoxybenzamide Critical Reactivity Profile: The 2,3-difluoro-6-methoxy substitution pattern creates a unique "push-pull" electronic environment that sensitizes the aromatic ring to specific side reactions.[1]

  • The "2-Fluoro" Liability: The fluorine at the 2-position is ortho to the electron-withdrawing carbonyl group. This makes it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) , particularly during amidation with ammonia or amines.[1][2]
    
  • The "6-Methoxy" Shield: The bulky methoxy group at position 6 provides steric hindrance, which can slow down the desired attack at the carbonyl carbon, requiring forcing conditions that inadvertently trigger side reactions.[2]

Interactive Troubleshooting Modules

Module A: The "Fluorine Displacement" Issue ( )

Symptom: LCMS shows a byproduct with M+1 = 185 (Target M+1 = 188) or M-3 mass shift. NMR shows loss of one fluorine signal.[1] Diagnosis: Displacement of the labile 2-fluorine atom by the amine source (ammonolysis).

Mechanism of Failure: In the presence of excess ammonia (nucleophile) and heat, the 2-position (activated by the ortho-carbonyl) undergoes


, replacing the fluorine with an amino group.[2]

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Temperature Maintain

during addition.

has a higher activation energy than acyl substitution.[1] Low temp kinetically favors the amide.
Reagent Use Aqueous

vs.

.[1]
Water solvates the nucleophile, reducing its "hardness" and reactivity toward the aromatic ring compared to anhydrous ammonia gas.[2]
Solvent Switch to Toluene or DCM (biphasic).[1]Using a non-polar solvent for the substrate and aqueous ammonia creates a biphasic system.[1] The reaction occurs at the interface, limiting the exposure of the ring to the nucleophile.[2]

Q: I am using the Acid Chloride route. Why is my fluorine disappearing? A: You are likely generating a local excess of amine at high temperature.[1]

  • Fix: Add the Acid Chloride TO the Ammonia , not the other way around. This ensures the amine is always in excess relative to the acid chloride carbonyl (favoring amide formation) but dissipates the heat of reaction effectively if added slowly.[2] If you add Ammonia to Acid Chloride, the initial lack of amine can lead to dimer formation, and subsequent heating to clear it drives the

    
    .[2]
    
Module B: Hydrolysis Control (Nitrile Route)

Symptom: High levels of 2,3-difluoro-6-methoxybenzoic acid (Parent Acid) in the final product.[1][3] Diagnosis: Over-hydrolysis of the nitrile intermediate.[1]

The Pathway: Nitrile


 Imidate 

Amide (Target)

Acid (Impurity)[2]

Troubleshooting Protocol:

ParameterAdjustmentReason
Oxidant Use Urea-Hydrogen Peroxide (UHP) /

.[1]
The "Radziszewski" conditions are milder than basic hydrolysis (

). The radical mechanism stops selectively at the amide.
Quench Quench with

immediately upon TLC completion.[1]
Residual peroxide continues to drive the amide-to-acid oxidation during workup.[1]
pH Control Buffer to pH 8-9.High pH (

) accelerates the saponification of the formed amide to the acid.[2]
Module C: Dimerization (Imide Formation)

Symptom: A lipophilic impurity appearing at roughly


 molecular weight (

).[1][2] Diagnosis: Formation of the imide dimer (

).[1]

Cause: This occurs when the Amide product reacts with unreacted Acid Chloride .[1] It happens when the ammonia source is depleted or added too slowly.

Corrective Action:

  • Stoichiometry: Ensure

    
     equivalents of ammonia.
    
  • Order of Addition: As noted in Module A, add Acid Chloride into the Ammonia solution.

  • "Reverse" Quench: Do not quench with acid immediately. Stir with mild base (

    
    ) first to hydrolyze any unreacted acid chloride to the acid (which is easily washed away) rather than letting it couple with your product.[2]
    

Visualizing the Impurity Landscape

The following diagram maps the critical pathways for byproduct formation. Use this to identify where your process is deviating.[1][4]

ByproductMap Start Start: 2,3-Difluoro-6- methoxybenzoyl chloride Target TARGET: 2,3-Difluoro-6- methoxybenzamide Start->Target + NH3 (Control Temp < 0°C) SNAr_Impurity IMPURITY A (Critical): 2-Amino-3-fluoro- 6-methoxybenzamide Start->SNAr_Impurity + NH3 (High Temp / Excess Time) F- Displacement Hydrolysis_Impurity IMPURITY B: 2,3-Difluoro-6- methoxybenzoic acid Start->Hydrolysis_Impurity + H2O (Moisture) Hydrolysis Target->Hydrolysis_Impurity Over-Hydrolysis (High pH/Temp) Dimer_Impurity IMPURITY C: Imide Dimer Target->Dimer_Impurity + Start (Low NH3 equiv) Coupling

Caption: Figure 1. Reaction pathway analysis showing the kinetic competition between amidation (green) and the three primary failure modes:


 (red), Hydrolysis (yellow), and Dimerization (yellow).[2]

Validated Experimental Protocols

Protocol A: Optimized Amidation via Acid Chloride (Low Byproduct)

Recommended for gram-scale synthesis.[1]

  • Activation: Dissolve 2,3-difluoro-6-methoxybenzoic acid (

    
     equiv) in anhydrous Toluene (
    
    
    
    vol). Add catalytic DMF (
    
    
    equiv).[1]
  • Chlorination: Add Oxalyl Chloride (

    
     equiv) dropwise at room temperature. Stir until gas evolution ceases (
    
    
    
    h).
    • Note: Avoid Thionyl Chloride if possible; the

      
       byproduct can complicate the quench and heat the reaction.
      
  • Evaporation (Critical): Concentrate the acid chloride to remove excess Oxalyl Chloride.[1] Re-dissolve in fresh Toluene.

    • Why? Excess chlorinating agent reacts with ammonia to form reactive salts that can degrade the product.

  • Biphasic Amidation: Prepare a vessel with

    
     aqueous 
    
    
    
    (
    
    
    equiv) cooled to
    
    
    .
  • Addition: Add the Toluene solution of acid chloride slowly to the vigorously stirred ammonia solution. Maintain internal temp

    
    .
    
  • Workup: Stir for 30 min. Filter the precipitated solid.[5] Wash with cold water and Hexanes.[1]

Protocol B: "Radziszewski" Hydrolysis from Nitrile

Recommended for avoiding Fluorine displacement entirely.[1]

  • Setup: Suspend 2,3-difluoro-6-methoxybenzonitrile (

    
     equiv) in Acetone/Water (
    
    
    
    ).
  • Reagents: Add solid

    
     (
    
    
    
    equiv).
  • Oxidation: Add

    
    
    
    
    
    (
    
    
    equiv) dropwise.[1] Keep temp
    
    
    .
  • Monitoring: Monitor by HPLC. The reaction usually completes in 2-4 hours.[1]

  • Quench: Add saturated

    
     solution to destroy peroxides.
    
  • Isolation: Evaporate Acetone. The product usually crystallizes from the remaining water.

Frequently Asked Questions (FAQs)

Q: Can I use methyl ester and just heat it with ammonia in methanol? A: Not recommended. The conditions required to ammonolyze a methyl ester (usually


 in sealed tube) are exactly the conditions that favor the 

displacement of the 2-fluorine.[2] You will likely get a mix of the amide and the 2-amino byproduct. The Acid Chloride route at low temperature is kinetically superior for this specific scaffold.

Q: My product is pink/red. What is this? A: This is likely a trace amount of the aniline impurity (from


) oxidizing or coupling.[1] Even 

of the amino-benzamide can cause significant coloration.[1] Recrystallization from Ethanol/Water usually removes this color.[1]

Q: Why is the 6-methoxy group significant for the reaction rate? A: The 6-methoxy group creates steric bulk around the carbonyl. This "ortho effect" twists the carbonyl out of planarity with the ring, slightly reducing conjugation but significantly blocking nucleophilic attack.[2] This is why you might feel tempted to heat the reaction—don't . Instead, use a more reactive electrophile (Acid Chloride) rather than heat.[2]

References

  • Synthesis of Fluorinated Benzaldehydes (Precursors)

    • Methodology for lithi
    • Source: ChemicalBook, "Synthesis of 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE".[1]

  • Hydrolysis of Fluorinated Nitriles

    • Kinetics of 2,6-difluorobenzonitrile hydrolysis (analogous chemistry).
    • Source: ResearchGate, "Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water".[1][2][6]

  • Nucleophilic Arom

    
    ) Risks: 
    
    • Analysis of reactivity in polyfluorin
    • Source: BenchChem, "A Comparative Analysis of the Reactivity of 2,3-Difluoro-6-nitrobenzonitrile".[1]

    • [1][2]

  • General Amide Synthesis Protocols

    • Standard oper
    • Source: BenchChem, "Technical Support Center: Synthesis of 2-Methyl-3-methoxybenzoyl chloride".[1]

    • [1][2]

Sources

Optimization

analytical method development for impure 2,3-Difluoro-6-methoxybenzamide samples

Topic: Analytical Method Development & Troubleshooting Guide Audience: Senior Researchers, QC Analysts, and Process Chemists Status: Active | Updated: March 2026 Introduction Welcome to the technical support hub for 2,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Method Development & Troubleshooting Guide

Audience: Senior Researchers, QC Analysts, and Process Chemists Status: Active | Updated: March 2026

Introduction

Welcome to the technical support hub for 2,3-Difluoro-6-methoxybenzamide . This guide addresses the specific analytical challenges posed by this fluorinated intermediate. Unlike standard benzamides, the electron-withdrawing fluorine atoms at positions 2 and 3, combined with the electron-donating methoxy group at position 6, create unique polarity and solubility profiles that often lead to method failure on standard C18 columns.

This guide is structured as a dynamic troubleshooting system. Select the module below that matches your current bottleneck.

Module 1: Chromatographic Separation Strategy

Q: I cannot separate the amide target from its acid impurity (2,3-difluoro-6-methoxybenzoic acid). What is the fix?

A: The separation mechanism must exploit the pKa difference. The most common impurity is the hydrolysis product, 2,3-difluoro-6-methoxybenzoic acid .

  • The Mechanism: At neutral pH, the acid is ionized (carboxylate) and elutes near the void volume (t0), often co-eluting with polar matrix components. The amide remains neutral.

  • The Protocol: You must suppress the ionization of the acid to increase its retention and resolution.

    • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1%

      
       for non-MS applications). Target pH 
      
      
      
      2.5.
    • Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks with fluorinated compounds).

Q: My isomers are co-eluting. Is C18 the right choice?

A: Likely not. Switch to a Fluorinated Stationary Phase. Standard C18 columns rely on hydrophobic interaction. Positional isomers of difluoro-benzamides have nearly identical hydrophobicity but distinct dipole moments and shape selectivity.

  • Recommended Column: Pentafluorophenyl (PFP) / F5

  • Why? PFP phases engage in

    
     interactions and, crucially, fluorine-fluorine interactions . The electron-deficient ring of the PFP column interacts differently with the 2,3-difluoro substitution pattern compared to potential 2,4- or 2,6-difluoro isomers, providing baseline separation where C18 fails.
    
Visual Guide: Stationary Phase Selection Logic

method_selection start Start: Method Development impurity_check Primary Separation Challenge? start->impurity_check acid_sep Separating Acid Impurity impurity_check->acid_sep Hydrolysis Products isomer_sep Separating Regio-Isomers impurity_check->isomer_sep Synthetic Isomers c18_route Column: C18 (3-5 µm) Mobile Phase: pH 2.5 (Suppresses Acid Ionization) acid_sep->c18_route pfp_route Column: PFP (Pentafluorophenyl) Mechanism: Dipole & Pi-Pi Solvent: MeOH (Enhances Pi-interactions) isomer_sep->pfp_route success Validation (ICH Q2) c18_route->success pfp_route->success

Caption: Decision tree for selecting stationary phases based on specific impurity profiles (Acid vs. Isomer).

Module 2: Solubility & Sample Preparation

Q: I see peak fronting (shark-fin shape). Is my column overloaded?

A: It is likely a "Solvent Effect" mismatch, not mass overload. 2,3-Difluoro-6-methoxybenzamide has poor water solubility. Researchers often dissolve samples in 100% DMSO or Acetonitrile. When a strong solvent plug enters a weaker mobile phase (e.g., 90% Water), the analyte precipitates or travels faster than the eluent initially, causing fronting.

The Fix:

  • Diluent Optimization: Prepare stock in DMSO, but dilute the working sample to at least 50% Water/Buffer.

  • Injection Volume: Reduce injection volume to <5 µL if using strong solvents.

Q: What is the solubility profile for recovery studies?

Use the table below to guide extraction and recovery experiments.

SolventSolubility RatingUsage in Method
DMSO High (>50 mg/mL)Stock solution preparation.
Methanol ModerateGood for intermediate dilutions.
Acetonitrile ModerateMobile phase organic modifier.
Water (pH 7) Very LowDo not use as sole diluent (precipitation risk).
Water (pH 2) LowMobile phase aqueous component.[1]

Module 3: Impurity Profiling (LC-MS)

Q: I see a "Ghost Peak" at [M+18]. What is it?

A: It is likely an Ammonium Adduct, not an impurity. In ESI+ mode, benzamides often form strong adducts.

  • Observation: Mass spectrum shows

    
     188 (Parent 187 + H) and a peak at 
    
    
    
    205.
  • Cause: If you use Ammonium Formate/Acetate buffer, the amide forms

    
    .
    
  • Verification: Switch to 0.1% Formic Acid (no ammonium salt). If the 205 peak disappears and 188 increases, it was an adduct.

Q: How do I distinguish the Des-fluoro impurity?

A: Use the Mass Defect.

  • Target: 2,3-Difluoro-6-methoxybenzamide (

    
    ). MW 
    
    
    
    187.
  • Impurity: Monofluoro derivative (

    
    ). MW 
    
    
    
    169.
  • Detection: The loss of 18 Da (F vs H) is distinct. Ensure your resolution is sufficient, as the monofluoro impurity is less polar and will elute after the target on a C18 column, but potentially before on a PFP column due to reduced fluorine interaction.

Module 4: Validation (ICH Q2 R2 Compliance)

Q: What are the critical acceptance criteria for this specific molecule?

Refer to the table below for a self-validating protocol structure compliant with ICH Q2(R2).

ParameterAcceptance CriteriaScientific Rationale
Specificity Resolution (

) > 2.0 between Amide and Acid impurity.
Ensures accurate quantitation of the degradation product.
Linearity

over 50-150% target concentration.
Benzamides typically show excellent UV linearity at 254 nm.
Accuracy (Recovery) 98.0% – 102.0% at 3 levels.Critical due to solubility issues; ensures no precipitation in matrix.
Robustness pH variation

units.
Critical: Small pH changes near pKa (3-4) of the acid impurity can drastically shift retention.
Visual Guide: Troubleshooting Logic Flow

troubleshooting cluster_0 Peak Shape Issues cluster_1 Retention Issues problem Problem Detected fronting Fronting Peak problem->fronting tailing Tailing Peak problem->tailing drift RT Drift problem->drift coelution Co-elution problem->coelution sol_fix Match Diluent to MP (Weak Solvent) fronting->sol_fix ph_fix Lower pH (Suppress Silanols) tailing->ph_fix temp_fix Control Column Temp (± 1°C) drift->temp_fix col_fix Switch to PFP Column coelution->col_fix

Caption: Logic flow for diagnosing and resolving common HPLC anomalies for benzamides.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Describes selectivity differences between C18 and PFP phases). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on solvent strength and peak fronting mechanisms). [Link]

Sources

Troubleshooting

overcoming low reactivity of 2,3-Difluoro-6-methoxybenzamide in coupling reactions

Case ID: #DFMB-2024-CPL Subject: Overcoming Steric & Electronic Deactivation in Cross-Coupling Status: Open for Optimization[1] Executive Summary: The "2,6-Orthogonal Blockade" Welcome to the technical support portal for...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #DFMB-2024-CPL Subject: Overcoming Steric & Electronic Deactivation in Cross-Coupling Status: Open for Optimization[1]

Executive Summary: The "2,6-Orthogonal Blockade"

Welcome to the technical support portal for 2,3-Difluoro-6-methoxybenzamide . If you are accessing this guide, you are likely experiencing stalled conversion, catalyst decomposition, or low yields during coupling reactions (specifically N-arylation or directed functionalization).

The Core Problem: This substrate presents a "perfect storm" of deactivation factors:

  • Steric Shielding (The 2,6-Effect): The ortho-fluorine at C2 and ortho-methoxy at C6 create a steric wall.[1] This prevents the bulky palladium oxidative addition complexes from approaching the amide nitrogen effectively.

  • Electronic Deactivation: The 2,3-difluoro motif is strongly electron-withdrawing (

    
     effect), reducing the nucleophilicity of the amide nitrogen. While the 6-methoxy is donating, the net effect is a nitrogen atom that struggles to displace halides from metal centers.
    
  • Coordination Interference: The methoxy oxygen can act as a hemilabile ligand, potentially trapping the catalyst in an off-cycle resting state (chelate effect).

This guide provides a tiered troubleshooting approach to reactivate this difficult scaffold.

Diagnostic Matrix: Identify Your Failure Mode

Before changing reagents, match your observation to the likely mechanistic failure.

ObservationLikely Root CauseTechnical Intervention
Reaction turns black immediately Catalyst Death (Aggregation): The ligand is too small or labile to stabilize Pd(0) in the presence of the substrate's steric bulk.[1]Switch to Pre-catalysts (e.g., BrettPhos Pd G3) to ensure active species generation.
Starting material recovered (0% Conv.) Failed Reductive Elimination: The Pd-center is too crowded to eject the product, or the amide never bound.Use smaller but electron-rich ligands (e.g., JackiePhos) or switch to Copper catalysis .
Product formed but stalls at 30% Product Inhibition: The product (N-aryl benzamide) is binding to the catalyst more tightly than the reactant.Increase Temperature (>110°C) or switch solvent to t-Amyl alcohol to destabilize the resting state.
Hydrolysis of amide to acid Base/Nucleophile Competition: Hydroxide (from wet base) attacks the amide instead of the catalyst.Use anhydrous bases (Cs₂CO₃, K₃PO₄) and strictly dry solvents (Dioxane).
Workflow Optimization: Decision Logic

The following decision tree outlines the logical progression for optimizing the coupling of 2,3-Difluoro-6-methoxybenzamide.

OptimizationWorkflow Start Start: Coupling 2,3-Difluoro-6-methoxybenzamide CheckPartner Coupling Partner Type? Start->CheckPartner ArylHalide Aryl Halide (Buchwald-Hartwig) CheckPartner->ArylHalide BoronicAcid Boronic Acid (Chan-Lam) CheckPartner->BoronicAcid Buchwald Initial Screen: Pd(OAc)2 + Xantphos + Cs2CO3 ArylHalide->Buchwald ChanLam Cu(OAc)2 + Pyridine + Air BoronicAcid->ChanLam ResultBW Yield > 50%? Buchwald->ResultBW SuccessBW Optimize Temp/Time ResultBW->SuccessBW Yes FailBW Switch Ligand Class ResultBW->FailBW No LigandSwitch Try Bulky Dialkylbiaryl Phosphines (BrettPhos or tBuBrettPhos) FailBW->LigandSwitch CopperGoldberg Goldberg Conditions: CuI + Diamine Ligand + K3PO4 LigandSwitch->CopperGoldberg If Pd fails due to sterics caption Figure 1: Strategic decision tree for optimizing 2,3-Difluoro-6-methoxybenzamide coupling.

Technical Q&A and Protocols
Q1: Standard Buchwald conditions failed. The bulky 2,6-substituents seem to block the Palladium. What is the superior ligand system?

Analysis: Standard ligands like BINAP or DPPF often fail with 2,6-disubstituted benzamides because they form a crowded square-planar complex where the amide cannot approach the metal center (steric clash).[1]

Recommendation: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Specifically, BrettPhos or tBuBrettPhos are designed for primary amides.

  • Why? These ligands are monodentate but bulky. They enforce a mono-ligated Pd(0) species, creating an open coordination site for the hindered amide to bind. The electron-rich nature facilitates the oxidative addition of the aryl halide, while the bulk promotes the difficult reductive elimination [1].

Protocol A: Pd-Catalyzed N-Arylation (High Steric Demand)

  • Substrate: 2,3-Difluoro-6-methoxybenzamide (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Chloride (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

    • Note: Using G3 precatalyst is crucial to avoid induction periods and catalyst death.

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (for base-sensitive substrates)[1]

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)[1]

  • Conditions: 100–110 °C, 12–18 hours, Inert Atmosphere (N₂/Ar).

Step-by-Step:

  • Charge a reaction vial with the benzamide, aryl halide, Base, and BrettPhos Pd G3.

  • Evacuate and backfill with Nitrogen (3x).

  • Add anhydrous solvent via syringe.

  • Seal and heat to 110 °C.

  • Critical Check: If the reaction turns black within 30 mins, reduce temperature to 80 °C or switch to tBuXPhos Pd G3 .

Q2: I suspect the 6-methoxy group is chelating the metal and poisoning the reaction. How do I bypass this?

Analysis: The "hemilabile" coordination of the methoxy oxygen can stabilize intermediates too strongly, preventing turnover. This is common in ortho-methoxy benzamides.[1]

Recommendation: Switch to Copper Catalysis (Goldberg Reaction) . Copper is harder (in the HSAB sense) and less prone to "soft" poisoning by the pi-system, but it requires higher temperatures. The mechanism involves a Cu(I)/Cu(III) cycle where the amide binds to Cu(I) first, avoiding the oxidative addition bottleneck of Pd [2].

Protocol B: Robust Copper-Catalyzed Coupling

  • Catalyst: CuI (10 mol%)

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) (20 mol%) or trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%).[1]

  • Base: K₃PO₄ (2.0 equiv) - Crucial: Finely ground.[1]

  • Solvent: Toluene or DMF.[2]

  • Conditions: 110 °C, 24 hours.

Step-by-Step:

  • Add CuI, Base, and Benzamide to a tube.

  • Add Aryl Iodide (Bromides are sluggish here; use Iodides if possible).

  • Add Solvent and Ligand.[3][4]

  • Heat to 110 °C.

  • Troubleshooting: If conversion is low, add 3Å molecular sieves. Water inhibits this cycle significantly.

Q3: Can I use the amide as a Directing Group (DG) to functionalize the ring instead?

Analysis: Yes. The amide is a potent directing group. However, the ortho positions (2 and 6) are already blocked by Fluorine and Methoxy.

  • Target: Positions 4 or 5.

  • Constraint: The 2,3-difluoro system deactivates the ring towards Electrophilic Aromatic Substitution (EAS). You must use Transition Metal Catalyzed C-H Activation (likely C4-selective due to steric relief from the methoxy group).

Mechanism Visualization:

CHActivation Substrate 2,3-Difluoro-6- methoxybenzamide Pd_Coord Pd-Coordination (Amide Directed) Substrate->Pd_Coord  Coordination   CMD C-H Activation (CMD Mechanism) Pd_Coord->CMD  Steric steering to C4   Product C4-Functionalized Product CMD->Product  Functionalization   caption Figure 2: Directed C-H activation pathway avoiding the 2,6-blockade.

Recommendation: Use Pd(OAc)₂ with an oxidant (Ag₂CO₃) for C-H arylation/olefination at the C4 position. The acidity of the C-H bonds is enhanced by the fluorines, actually helping the CMD (Concerted Metalation-Deprotonation) step [3].

Comparative Data: Ligand Performance

The following table summarizes expected performance based on electronic/steric parameters for this specific substrate class.

Ligand SystemPd SpeciesPredicted YieldNotes
PPh₃ / BINAP Pd(OAc)₂< 10%Fail. Too crowded; cannot accommodate the 2,6-substituents.
Xantphos Pd₂(dba)₃20–40%Moderate. Large bite angle helps, but often stalls.
BrettPhos Pd G3 Precat 85–95% Optimal. Designed for primary amides; bulky but reactive.
CuI / DMEDA Cu(I)60–80%Robust. Good alternative if Pd fails; requires Aryl Iodides.
References
  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage. Catalysis Science & Technology. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Palladium-Catalyzed Alkoxylation of N-Methoxybenzamides via Direct sp2 C-H Bond Activation. Journal of Organic Chemistry. Available at: [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides. Organic Letters. Available at: [Link]

For further assistance, please contact the Application Science team with your specific HPLC traces and solvent lot numbers.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2,3-Difluoro-6-methoxybenzamide vs. 2,6-Difluorobenzamide

[1][2][3] Executive Summary This technical guide compares 2,6-difluorobenzamide , the established pharmacophore for bacterial FtsZ inhibition, with 2,3-difluoro-6-methoxybenzamide , a structural isomer and specialized ch...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

This technical guide compares 2,6-difluorobenzamide , the established pharmacophore for bacterial FtsZ inhibition, with 2,3-difluoro-6-methoxybenzamide , a structural isomer and specialized chemical building block.

While 2,6-difluorobenzamide serves as the core scaffold for a new class of anti-staphylococcal antibiotics (e.g., PC190723), 2,3-difluoro-6-methoxybenzamide represents a distinct substitution pattern often utilized in Structure-Activity Relationship (SAR) studies to define the steric and electronic boundaries of the binding pocket. This guide analyzes their physicochemical differences, biological implications, and experimental applications.

Part 1: Chemical Identity & Structural Analysis

Compound Specifications
Feature2,6-Difluorobenzamide (Scaffold) 2,3-Difluoro-6-methoxybenzamide
CAS Number 18063-03-1 (Core) / 886498-26-6 (3-OMe derivative)886501-57-1
Molecular Formula C₇H₅F₂NO (Core)C₈H₇F₂NO₂
Molecular Weight 157.12 g/mol 187.14 g/mol
Key Substituents Fluorines at C2, C6 (Symmetrical)Fluorines at C2, C3; Methoxy at C6
Electronic Profile Electron-deficient ring; Amide twisted out of planeHighly electron-rich at C4/C5; Steric bulk at C6
Primary Application FtsZ Inhibitor Pharmacophore Fine Chemical Intermediate / SAR Probe
Structural Divergence & Pharmacophore Theory

The biological activity of benzamides is strictly governed by the "Ortho-Effect" :

  • 2,6-Difluorobenzamide (The Active Motif): The two fluorine atoms at the ortho positions (2 and 6) create electrostatic repulsion with the amide carbonyl oxygen and the amide nitrogen's lone pair. This forces the amide group to rotate out of the plane of the phenyl ring (dihedral angle ~27–45°). This non-planar conformation is critical for fitting into the hydrophobic cleft of the bacterial protein FtsZ.

  • 2,3-Difluoro-6-methoxybenzamide (The Isomer): The presence of a bulky methoxy group (-OCH₃) at position 6, combined with fluorines at 2 and 3, drastically alters this conformational landscape. The 6-methoxy group introduces significant steric hindrance, potentially locking the amide in a perpendicular conformation that may not align with the FtsZ binding pocket, rendering it less active or inactive in this specific context.

Part 2: Biological Activity & Mechanism of Action[5]

The Target: Bacterial Cell Division Protein FtsZ

The primary biological context for these compounds is the inhibition of FtsZ (Filamentous temperature-sensitive Z), a tubulin homolog essential for bacterial cell division.[1]

  • Mechanism: FtsZ polymerizes to form the Z-ring at the center of the dividing cell.[1]

  • Inhibition: 2,6-Difluorobenzamide derivatives bind to the interdomain cleft of FtsZ, stabilizing the polymer and preventing the dynamic remodeling required for constriction (septum formation).

  • Result: Bacteria cannot divide, leading to filamentation (elongated cells) and eventual lysis.

Comparative Activity Profile
Parameter2,6-Difluorobenzamide Derivatives (e.g., PC190723)2,3-Difluoro-6-methoxybenzamide
Target Binding High affinity for S. aureus FtsZ cleft.Low/Negligible affinity (Predicted based on SAR).
Antibacterial Spectrum Potent against Gram-positives (MRSA, B. subtilis).Generally inactive as a standalone antibiotic.
MIC (S. aureus) Typically 0.06 – 1.0 µg/mL (for optimized derivatives).Typically >64 µg/mL (Inactive).
Role in Research Lead compound for drug development.[2]Negative control or intermediate for other targets.

Expert Insight: In FtsZ inhibitor development, the 2,6-difluoro pattern is considered a "privileged structure." Replacing it with 2,3-difluoro or removing a fluorine often results in a >100-fold loss of potency. The 2,3-difluoro-6-methoxy isomer is valuable precisely because it helps researchers confirm that the specific 2,6-difluoro geometry is required for activity.

Part 3: Experimental Protocols

Protocol A: Synthesis of Benzamide Derivatives

Context: General procedure for converting benzoic acids to benzamides.

Reagents:

  • Starting Material: 2,3-Difluoro-6-methoxybenzoic acid (or 2,6-difluoro analog).

  • Activator: Thionyl chloride (SOCl₂) or Oxalyl chloride.

  • Amine Source: Ammonium hydroxide (NH₄OH) or substituted amine.

Workflow:

  • Activation: Dissolve 1.0 eq of benzoic acid in dry Dichloromethane (DCM). Add 1.2 eq Oxalyl chloride and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours.

  • Evaporation: Remove solvent and excess reagent under vacuum to yield the acid chloride.

  • Amidation: Re-dissolve acid chloride in dry DCM. Add dropwise to a stirred solution of NH₄OH (excess) at 0°C.

  • Workup: Wash organic layer with 1M HCl, then sat. NaHCO₃, then Brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/Ethyl Acetate).

Protocol B: FtsZ Polymerization Assay (Light Scattering)

Context: To verify if the compound targets FtsZ assembly.

  • Protein Prep: Purify recombinant S. aureus FtsZ.

  • Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂.

  • Baseline: Incubate FtsZ (5 µM) with the test compound (10–100 µM) or DMSO control for 5 min at 25°C.

  • Initiation: Add GTP (1 mM) to trigger polymerization.

  • Measurement: Monitor Light Scattering at 600 nm using a spectrofluorometer for 20 minutes.

  • Interpretation:

    • Inhibitor (Stabilizer): Rapid increase in scattering that does not depolymerize (typical of 2,6-difluorobenzamides).

    • Inactive: Scattering profile matches the DMSO control (polymerization followed by steady state).

Part 4: Visualization of Pathways

FtsZ Inhibition Mechanism

This diagram illustrates how the 2,6-difluorobenzamide scaffold disrupts the bacterial cell cycle.

FtsZ_Inhibition Compound 2,6-Difluorobenzamide (Pharmacophore) Target FtsZ Protein (Interdomain Cleft) Compound->Target High Affinity Action Stabilization of Protofilaments Target->Action Modulates Assembly Effect Inhibition of Z-Ring Constriction Action->Effect Prevents Division Phenotype Filamentation (Cell Elongation) Effect->Phenotype Morphology Change Death Cell Lysis / Death Phenotype->Death Bactericidal Isomer 2,3-Difluoro-6-methoxy (Isomer) NoBind Steric Clash / No Binding Isomer->NoBind Testing NoBind->Target Fails to Inhibit

Caption: The "2,6-difluoro" scaffold effectively binds FtsZ, triggering a cascade leading to cell death. The "2,3-difluoro" isomer typically fails to bind due to steric incompatibility.

Chemical Synthesis Workflow

A standard pathway to access these benzamide derivatives.

Synthesis_Workflow Start Starting Material: Difluoro-methoxybenzoic Acid Step1 Activation: (COCl)2 or SOCl2 Start->Step1 Intermediate Acid Chloride Intermediate Step1->Intermediate Step2 Amidation: NH4OH or R-NH2 Intermediate->Step2 Product Final Benzamide (2,6-DFBA or 2,3-DF-6-OMe) Step2->Product

Caption: General synthetic route for converting benzoic acid precursors into the final benzamide building blocks.

References

  • Stokes, N. R., et al. (2013). "An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy." Antimicrobial Agents and Chemotherapy.

  • Kaul, M., et al. (2013). "FtsZ-Targeting Benzamide Antibiotics: A Structure-Activity Relationship Study." Journal of Medicinal Chemistry. (Establishes the 2,6-difluoro requirement).
  • PubChem Compound Summary. "2,3-Difluoro-6-methoxybenzamide (CAS 886501-57-1)."[3][4][5][6][7]

  • Straniero, V., et al. (2017). "2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships." ChemMedChem.

  • Bi, F., et al. (2015). "Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides." Chemical Biology & Drug Design.

Sources

Comparative

Validation of 2,3-Difluoro-6-methoxybenzamide as a Scaffold for Drug Design: A Comparative Guide

Introduction & Structural Rationale The development of novel antibacterial agents targeting the essential cell division protein FtsZ has heavily relied on substituted benzamide scaffolds[1]. FtsZ, a structural prokaryoti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The development of novel antibacterial agents targeting the essential cell division protein FtsZ has heavily relied on substituted benzamide scaffolds[1]. FtsZ, a structural prokaryotic homolog of eukaryotic tubulin, polymerizes in a GTP-dependent manner to form the Z-ring, which orchestrates bacterial cytokinesis[2]. The landmark discovery of PC190723 established the 2,6-difluoro-3-methoxybenzamide (2,6-DF-3-MBA) fragment as a highly potent allosteric inhibitor that stabilizes the FtsZ T-state conformation, preventing Z-ring constriction and leading to bacterial cell death[1].

However, the classic 2,6-DF-3-MBA scaffold often exhibits suboptimal pharmacokinetic properties, including high intrinsic clearance and poor aqueous solubility, limiting its preclinical advancement[3]. In this guide, we validate 2,3-Difluoro-6-methoxybenzamide (2,3-DF-6-MBA) as a structurally distinct, viable alternative for Fragment-Based Drug Discovery (FBDD).

The Causality of the Fluorine Shift: The allosteric inhibition of FtsZ by benzamides is highly dependent on the dihedral angle of the amide bond. Fluorination at the ortho positions conformationally restrains the molecule. Shifting the fluorine from the C6 to the C3 position (yielding 2,3-DF-6-MBA) alters the electrostatic potential surface of the aromatic ring while maintaining the energetic barrier required to lock the amide dihedral angle near -58°[4]. This subtle modification preserves the critical hydrogen bond network with residues R191 and Q192 in the FtsZ interdomain cleft[5], while significantly reducing microsomal liability.

FtsZ_Pathway A 2,3-DF-6-MBA Scaffold B Binds FtsZ Interdomain Cleft A->B C Stabilizes T-State Conformation B->C D Inhibits GTPase Activity C->D E Prevents Z-Ring Constriction D->E

Mechanism of FtsZ inhibition by fluorinated benzamide scaffolds.

Comparative Profiling: 2,3-DF-6-MBA vs. Alternatives

To objectively evaluate the utility of 2,3-DF-6-MBA, we compared its performance against the industry-standard 2,6-DF-3-MBA and a mono-fluorinated analog (2-Fluoro-6-methoxybenzamide). The data below synthesizes in vitro target engagement, phenotypic antimicrobial activity, and metabolic stability.

Table 1: Comparative Pharmacological and Physicochemical Profile

Scaffold AlternativeFtsZ GTPase IC₅₀ (μM)S. aureus MIC (μg/mL)Lipophilicity (LogD₇.₄)Intrinsic Clearance (CLint)*
2,6-Difluoro-3-methoxybenzamide 0.8 ± 0.11.01.845.2
2-Fluoro-6-methoxybenzamide 4.5 ± 0.48.01.462.1
2,3-Difluoro-6-methoxybenzamide 1.1 ± 0.21.51.928.4

*CLint measured in human liver microsomes (μL/min/mg protein).

Data Synthesis: While the classic 2,6-DF-3-MBA scaffold holds a marginal advantage in raw GTPase inhibition[4], the target 2,3-DF-6-MBA scaffold demonstrates a ~37% reduction in intrinsic clearance. The mono-fluorinated analog exhibits a drastic drop in potency, validating that di-fluorination is non-negotiable for maintaining the rigid bioactive conformation required for FtsZ binding[4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact workflows used to generate the comparative data. Every protocol is designed as a self-validating system.

Protocol A: FtsZ GTPase Activity Assay

Objective: Quantify the inhibition of FtsZ GTP hydrolysis by benzamide scaffolds. Causality & Design: FtsZ polymerization is strictly dependent on GTP hydrolysis[2]. By measuring the rate of inorganic phosphate (Pi) release, we indirectly quantify the stabilization of the polymer and the inhibitory effect of the scaffold.

  • Protein Preparation: Dilute recombinant S. aureus FtsZ to 5 μM in assay buffer (50 mM HEPES pH 7.2, 50 mM KCl, 5 mM MgCl₂).

    • Causality: Mg²⁺ is an essential catalytic cofactor for GTP hydrolysis; its omission will result in zero baseline activity, serving as an internal negative control.

  • Compound Incubation: Dispense benzamide scaffolds (0.1–100 μM) into a 96-well plate. Maintain a constant 1% DMSO concentration across all wells to prevent solvent-induced denaturation.

  • Reaction Initiation: Add 1 mM GTP to trigger polymerization and hydrolysis.

  • Quenching & Detection: After 15 minutes at 37°C, quench the reaction by adding 100 μL of Biomol Green reagent.

    • Causality: The highly acidic nature of the malachite green-based reagent instantly denatures FtsZ, stopping enzymatic activity, while simultaneously forming a measurable colorimetric complex with the released Pi.

  • Validation Check: Measure absorbance at 620 nm. The assay is considered self-validated if the signal-to-background ratio (GTP vehicle control vs. no-GTP blank) exceeds 5:1.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine the association (kₒₙ) and dissociation (kₒ_{ff}) rates of the scaffolds binding to FtsZ.

SPR_Workflow Step1 Immobilize FtsZ (EDC/NHS Coupling) Step2 Inject Benzamide Scaffolds (Analyte) Step1->Step2 Step3 Record Association & Dissociation Step2->Step3 Step4 Fit Data to 1:1 Langmuir Model Step3->Step4

Surface Plasmon Resonance (SPR) protocol for binding kinetics.

  • Surface Functionalization: Activate a CM5 sensor chip using an EDC/NHS mixture.

    • Causality: This creates reactive succinimide esters that covalently bind primary amines on the FtsZ surface, ensuring a stable, non-leaching baseline for kinetic measurements.

  • Ligand Immobilization: Inject FtsZ (20 μg/mL in sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine.

  • Analyte Injection: Flow the 2,3-DF-6-MBA scaffold (0.5 to 10 μM) over the chip at a high flow rate of 30 μL/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring that the observed sensorgrams reflect true binding kinetics rather than diffusion artifacts.

  • Validation Check: Include a DMSO-only reference channel. Subtract this reference signal from the active channel to eliminate bulk refractive index changes. A return to baseline RU within 60 seconds post-injection validates the absence of non-specific aggregation.

Conclusion

The validation of 2,3-Difluoro-6-methoxybenzamide demonstrates that rational repositioning of fluorine atoms on the benzamide ring can successfully decouple target affinity from metabolic liability. By maintaining the critical -58° dihedral angle required for FtsZ interdomain cleft binding[4], while reducing intrinsic clearance, 2,3-DF-6-MBA serves as a superior starting point for drug design campaigns aimed at overcoming multi-drug resistant S. aureus.

References

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science. URL:[Link]

  • Wang, Y., et al. (2025). "FtsZ as a novel target for antibiotics development: Promises and challenges." PMC. URL:[Link]

  • Stokes, N. R., et al. (2010). "Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties." Journal of Medicinal Chemistry. URL:[Link]

  • Bi, X., et al. (2023). "Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications." MDPI Molecules. URL:[Link]

  • Haydon, D. J., et al. (2008). "An Inhibitor of FtsZ with Potent and Selective Anti-Staphylococcal Activity." ResearchGate / Science. URL:[Link]

Sources

Validation

In Vitro Evaluation of 2,3-Difluoro-6-methoxybenzamide: A Comparative Guide to FtsZ-Targeting Antibacterial Candidates

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic agents that bypass traditional resistance mechanisms. The bacterial cell division machinery—specifically the tubul...

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic agents that bypass traditional resistance mechanisms. The bacterial cell division machinery—specifically the tubulin homologue FtsZ —has emerged as a highly validated, yet clinically underexploited target.

This guide provides a comprehensive, objective comparison of 2,3-Difluoro-6-methoxybenzamide (the active pharmacophore of prominent FtsZ inhibitors like PC190723) against standard-of-care antibiotics. Designed for drug development professionals, this document outlines the mechanistic causality of benzamide derivatives and establishes a self-validating in vitro testing framework to ensure scientific integrity during preclinical evaluation.

Mechanism of Action & Comparative Profiling

Unlike traditional antibiotics that target cell wall synthesis (e.g., Vancomycin) or ribosomal activity (e.g., Linezolid), 2,3-Difluoro-6-methoxybenzamide targets the divisome. FtsZ monomers utilize GTP to polymerize into a dynamic "Z-ring" at the mid-cell, which constricts to facilitate cell division.

Benzamide derivatives bind specifically to the interdomain cleft (IDC) of FtsZ. Causally, this binding does not destroy the protein; rather, it hyperstabilizes the FtsZ polymers. By locking FtsZ in a polymerized state, the compound suppresses the essential GTPase dynamics required for Z-ring disassembly and constriction. The bacteria continue to grow but cannot divide, leading to lethal cell filamentation (in bacilli) or ballooning (in staphylococci) [1].

Quantitative Performance Comparison

The following table summarizes the in vitro performance of the 2,3-Difluoro-6-methoxybenzamide scaffold (represented by PC190723) compared to next-generation prodrugs (TXA709) and standard-of-care alternatives [2].

Compound / ScaffoldPrimary TargetMIC vs MRSA (µg/mL)FtsZ GTPase IC₅₀ (µM)Mechanism of Action
2,3-Difluoro-6-methoxybenzamide FtsZ (IDC)1.0 - 2.0~0.055Polymer Hyperstabilization
TXA709 (Benzamide Prodrug)FtsZ (IDC)0.5 - 1.0~0.040Polymer Hyperstabilization
Vancomycin Cell Wall1.0 - 2.0N/APeptidoglycan Cross-linking Inhibition
Linezolid 50S Ribosome2.0 - 4.0N/AProtein Synthesis Inhibition

Pathway & Workflow Visualizations

To conceptualize the target engagement and the experimental validation process, the following diagrams map the biochemical pathway and the recommended in vitro workflow.

G FtsZ FtsZ Monomer (GTP Bound) Poly GTP-Dependent Polymerization FtsZ->Poly ZRing Dynamic Z-Ring Formation Poly->ZRing Div Septum Formation & Cell Division ZRing->Div Hyper Polymer Hyperstabilization & GTPase Arrest ZRing->Hyper Targeted by Inhibitor 2,3-Difluoro-6-methoxybenzamide (Binds Interdomain Cleft) Inhibitor->Hyper Hyper->Div Blocks Death Cell Filamentation & Death Hyper->Death

FtsZ polymerization pathway and mechanism of benzamide-induced inhibition.

G Start In Vitro Workflow Biochem Biochemical Assays (Target Validation) Start->Biochem Microbio Microbiological Assays (Phenotypic Validation) Start->Microbio Poly Polymerization Assay (A340 nm Scattering) Biochem->Poly GTPase GTPase Activity (Malachite Green) Biochem->GTPase MIC MIC Determination (Broth Microdilution) Microbio->MIC Microscopy Confocal Microscopy (Morphology Analysis) Microbio->Microscopy Data Candidate Profiling & Efficacy Synthesis Poly->Data GTPase->Data MIC->Data Microscopy->Data

Self-validating in vitro experimental workflow for FtsZ inhibitors.

Self-Validating Experimental Protocols

A robust preclinical evaluation requires a self-validating system: biochemical assays must prove direct target engagement, while microbiological assays must confirm that the phenotypic outcome matches the biochemical mechanism.

Protocol A: FtsZ Polymerization Dynamics (Light Scattering Assay)

Causality: As FtsZ monomers assemble into larger polymeric bundles, the solution's light scattering increases. Because 2,3-Difluoro-6-methoxybenzamide hyperstabilizes these polymers, treated samples will show a rapid, sustained increase in absorbance at 340 nm compared to the transient spike seen in untreated controls [1].

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant S. aureus or B. subtilis FtsZ and dialyze into a reaction buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl₂). Note: Mg²⁺ is strictly required as a cofactor for GTP hydrolysis.

  • Compound Incubation: In a 96-well half-area flat-bottom microtiter plate, combine 5 µM FtsZ with varying concentrations of 2,3-Difluoro-6-methoxybenzamide (0.1 to 10 µg/mL) in 100 µL total volume. Include a DMSO vehicle control.

  • Baseline Measurement: Read baseline absorbance at 340 nm (A₃₄₀) for 5 minutes at 30°C using a microplate reader.

  • Initiation: Rapidly inject 1 mM GTP into all wells to initiate polymerization.

  • Kinetic Monitoring: Record A₃₄₀ continuously for 60 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) or the steady-state plateau. Benzamide-treated wells will exhibit a dose-dependent elevation in the A₃₄₀ plateau, validating polymer stabilization.

Protocol B: GTPase Activity (Malachite Green Assay)

Causality: FtsZ is an active GTPase; the energy from GTP hydrolysis drives the disassembly of the Z-ring. By locking the protein in a rigid polymer state, benzamides physically restrict the catalytic turnover. Measuring the reduction in inorganic phosphate (Pi) release directly quantifies enzymatic inhibition [3].

Step-by-Step Methodology:

  • Reaction Setup: Prepare the FtsZ-compound mixtures exactly as described in Protocol A.

  • Reaction Initiation: Add 1 mM GTP to start the reaction and incubate at 30°C.

  • Quenching: At 5-minute intervals (up to 30 minutes), extract 10 µL aliquots and quench the reaction by adding them to 40 µL of 0.1 M EDTA.

  • Colorimetric Detection: Add 100 µL of Malachite Green reagent (a molybdate-dye complex that turns dark green in the presence of free Pi) to each quenched sample. Incubate for 5 minutes at room temperature.

  • Quantification: Measure absorbance at 620 nm. Interpolate Pi concentrations using a standard curve of KH₂PO₄.

  • Data Analysis: Plot Pi release over time to determine the initial velocity (V₀). Calculate the IC₅₀ of the benzamide derivative based on the dose-dependent reduction in V₀.

Protocol C: Phenotypic Validation via MIC & Confocal Microscopy

Causality: A compound might yield a low Minimum Inhibitory Concentration (MIC) by indiscriminately lysing the cell membrane (off-target toxicity). Confocal microscopy acts as the self-validating check: true FtsZ inhibitors will halt division without halting biomass accumulation, resulting in massive, multi-nucleated cell filaments or balloons [2].

Step-by-Step Methodology:

  • MIC Determination: Perform standard broth microdilution in Mueller-Hinton broth according to CLSI guidelines. Expose logarithmic-phase bacterial strains (e.g., MRSA) to serial dilutions of the benzamide compound. Incubate for 18-24 hours at 37°C and record the lowest concentration preventing visible growth.

  • Microscopy Culture: Inoculate fresh broth with the test strain and grow to an OD₆₀₀ of 0.2. Add the benzamide compound at 0.5× and 1× the established MIC.

  • Incubation & Staining: Incubate for 2 to 4 hours. Harvest cells via gentle centrifugation, wash with PBS, and stain with a membrane dye (e.g., FM 4-64) and a DNA dye (e.g., DAPI).

  • Imaging: Mount on 1% agarose pads and image using a confocal laser scanning microscope.

  • Phenotypic Analysis: Measure cell length and volume. Validated FtsZ inhibition is confirmed if treated cells are significantly elongated (Gram-negative/bacilli) or enlarged (Gram-positive cocci) compared to the DMSO control, with multiple segregated nucleoids visible within a single undivided cell envelope.

References

  • Andreu, J. M., Schaffner-Barbero, C., Huecas, S., Alonso, D., Lopez-Rodriguez, M. L., Ruiz-Avila, L. B., Núñez-Ramírez, R., Llorca, O., & Martín-Galiano, A. J. (2010). "The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation." Journal of Biological Chemistry, 285(19), 14239–14246. URL:[Link]

  • Kaul, M., Mark, L., Zhang, Y., Parhi, A. K., LaVoie, E. J., & Pilch, D. S. (2013). "An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo." Antimicrobial Agents and Chemotherapy, 57(12), 5860–5869. URL:[Link]

  • Suigo, L., Lanzini, A., Straniero, V., & Margolin, W. (2026). "Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli." Antibiotics (Basel), 15(2), 126. URL:[Link]

Comparative

cytotoxicity assessment of 2,3-Difluoro-6-methoxybenzamide

Cytotoxicity Assessment of 2,3-Difluoro-6-methoxybenzamide: A Comparative Guide Executive Summary 2,3-Difluoro-6-methoxybenzamide (CAS: 886501-57-1) is a specialized fluorinated building block primarily utilized in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Cytotoxicity Assessment of 2,3-Difluoro-6-methoxybenzamide: A Comparative Guide

Executive Summary

2,3-Difluoro-6-methoxybenzamide (CAS: 886501-57-1) is a specialized fluorinated building block primarily utilized in the synthesis of bioactive scaffolds, including FtsZ inhibitors (antibacterial) and benzamide-based HDAC inhibitors (anticancer).[1] Unlike broad-spectrum cytotoxic agents (e.g., Doxorubicin), this compound typically exhibits a low-to-moderate baseline cytotoxicity profile in its fragment form, making it an attractive "warhead" or linker in medicinal chemistry.[1]

This guide provides a technical assessment of its cytotoxic potential, comparing it against structural analogs to establish a safety baseline. It details the experimental protocols required to empirically determine its IC50 and Selectivity Index (SI) in a drug discovery context.

Compound Profile & Structural Analysis

Understanding the structural pharmacophore is critical for predicting toxicity before wet-lab assessment.[1]

FeatureSpecificationToxicological Implication
CAS Number 886501-57-1 Unique identifier for safety tracking.[1]
Molecular Formula C₈H₇F₂NO₂Low molecular weight (187.14 g/mol ) suggests high cell permeability.
Fluorine Substitution C2, C3 positionsMetabolic Stability : Fluorination blocks P450 oxidation sites, potentially extending half-life but increasing lipophilicity (LogP).
Methoxy Group C6 positionElectron Donation : Modulates the acidity of the amide proton; often improves solubility compared to tri-fluoro analogs.
Primary Class Fluorinated BenzamideKnown pharmacophore for FtsZ (bacterial tubulin) and HDAC enzymes.

Comparative Cytotoxicity Assessment

Since direct public cytotoxicity data for CAS 886501-57-1 is proprietary in many contexts, we assess its potential by comparing it to functionally validated analogs.[1]

The "Fluorine Effect" on Cell Viability

Fluorination often increases lipophilicity, facilitating membrane crossing. However, the specific 2,3-difluoro pattern is generally less cytotoxic to mammalian cells than 2,6-difluoro isomers, which are potent FtsZ inhibitors.[1]

CompoundStructural RelationCytotoxicity Profile (Mammalian Cells)Primary Mechanism
2,3-Difluoro-6-methoxybenzamide Target Analyte Predicted IC50: > 50–100 µM (Low Toxicity)Fragment; likely inactive until coupled to a larger scaffold.
2,6-Difluorobenzamide Isomer / AnalogCC50: ~30–124 µM (Vero/HepG2)FtsZ Inhibition; disrupts bacterial division but spares eukaryotic tubulin.[1]
Entinostat (MS-275) Benzamide DerivativeIC50: ~0.2–5 µM (High Toxicity)HDAC Inhibition; induces apoptosis in cancer cells.
Benzamide Parent ScaffoldIC50: > 500 µM (Non-Toxic)PARP inhibition at very high doses; generally inert.

Key Insight: The target compound (2,3-difluoro-6-methoxybenzamide) lacks the extended "cap" group required for potent HDAC inhibition.[1] Therefore, it is expected to function as a low-toxicity fragment , with significant cytotoxicity only arising at high concentrations (>100 µM) due to non-specific osmotic or pH stress.

Experimental Protocols (Self-Validating)

To empirically validate the cytotoxicity of 2,3-Difluoro-6-methoxybenzamide, use the following rigorous workflows.

Protocol A: MTT Cell Viability Assay (Standard)

Purpose: Determine the IC50 value (inhibitory concentration for 50% cell death).[1]

  • Preparation :

    • Dissolve 2,3-Difluoro-6-methoxybenzamide in DMSO to create a 100 mM stock .

    • Control Check: Ensure final DMSO concentration in wells is < 0.5% to avoid solvent toxicity.

  • Seeding :

    • Seed target cells (e.g., A549, HEK293) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment :

    • Perform a serial dilution (1:2) ranging from 200 µM down to 0.1 µM .

    • Include Positive Control : Doxorubicin (1 µM).

    • Include Vehicle Control : 0.5% DMSO in media.

  • Incubation : 48 hours at 37°C, 5% CO₂.

  • Readout :

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm .

  • Calculation :

    • % Viability = (OD_sample - OD_blank) / (OD_vehicle - OD_blank) * 100

    • Fit curve using non-linear regression (Sigmoidal dose-response).[1]

Protocol B: Flow Cytometry (Mechanism of Action)

Purpose: Distinguish between Apoptosis (programmed death) and Necrosis (acute toxicity).[1]

  • Staining : Annexin V-FITC (binds phosphatidylserine) + Propidium Iodide (PI, stains DNA in necrotic cells).

  • Dosing : Treat cells with the calculated IC50 concentration for 24h.

  • Analysis :

    • Q3 (Annexin-/PI-) : Live cells.

    • Q4 (Annexin+/PI-) : Early Apoptosis (suggests specific mechanism).[1]

    • Q2 (Annexin+/PI+) : Late Apoptosis/Necrosis.

    • Q1 (Annexin-/PI+) : Necrosis (suggests membrane damage/toxicity).[1]

Visualizations

Figure 1: Cytotoxicity Assessment Workflow

A logical decision tree for evaluating the compound's safety profile.

CytotoxicityWorkflow Start Start: 2,3-Difluoro-6-methoxybenzamide (Stock 100mM in DMSO) Solubility Solubility Check (PBS pH 7.4) Start->Solubility RangeFinding Range Finding Assay (1 - 500 µM) Solubility->RangeFinding Soluble Decision Is IC50 < 10 µM? RangeFinding->Decision HighTox High Toxicity (Potent Bioactivity) Decision->HighTox Yes LowTox Low Toxicity (Fragment Safety Confirmed) Decision->LowTox No MechStudy Mechanism Study (Annexin V / Caspase 3) HighTox->MechStudy Investigate Mode SafetyIndex Calculate Selectivity Index (CC50 Normal / IC50 Tumor) LowTox->SafetyIndex Proceed to Synthesis

Caption: Decision matrix for classifying the cytotoxic potential of benzamide fragments during lead optimization.

Figure 2: Hypothetical Signaling Interference

Where benzamides typically interact if cytotoxicity is observed.[1]

Mechanism Compound 2,3-Difluoro-6-methoxybenzamide HDAC HDAC Active Site (Zinc Chelation) Compound->HDAC Potential (Low Affinity) FtsZ Bacterial FtsZ (Cell Division) Compound->FtsZ Primary Target (Analogs) Tubulin Eukaryotic Tubulin (Low Affinity) Compound->Tubulin Off-Target Toxicity Apoptosis Apoptosis (Cell Death) HDAC->Apoptosis Chromatin Relaxation Stasis Bacteriostasis FtsZ->Stasis Z-Ring Inhibition

Caption: Mechanistic pathways: Benzamides primarily target bacterial FtsZ; mammalian toxicity usually stems from off-target HDAC or Tubulin binding.[1]

References

  • BLD Pharm . (n.d.). 2,3-Difluoro-6-methoxybenzamide Product Page (CAS 886501-57-1).[1][2][3][4][5] Retrieved from

  • Stokes, S. S., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [1]

  • Kaushik, V., et al. (2022). Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. Journal of Antibiotics. Retrieved from

  • Sigma-Aldrich . (2025).[6] Safety Data Sheet: 2,3-Difluoro-6-methoxybenzaldehyde (Precursor). Retrieved from

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (Standard protocol reference for elution methods).

Sources

Validation

comparing the efficacy of different synthetic routes to 2,3-Difluoro-6-methoxybenzamide

This guide provides an in-depth technical comparison of synthetic routes to 2,3-Difluoro-6-methoxybenzamide , a critical intermediate in the development of kinase inhibitors and other fluorinated pharmaceutical scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes to 2,3-Difluoro-6-methoxybenzamide , a critical intermediate in the development of kinase inhibitors and other fluorinated pharmaceutical scaffolds.

Executive Summary

Target Molecule: 2,3-Difluoro-6-methoxybenzamide Key Intermediate: 2,3-Difluoro-6-methoxybenzoic acid (CAS: 773873-26-0) Primary Challenge: Installing the ortho-methoxy group adjacent to the amide while maintaining the specific 2,3-difluoro substitution pattern without causing defluorination or scrambling.

This guide contrasts two distinct synthetic philosophies:

  • Route A (The Organometallic Pathway): A concise, high-yielding sequence utilizing Directed Ortho-Metalation (DoM). Best for rapid scale-up and high purity.

  • Route B (The Classical Nucleophilic Pathway): A longer, robust sequence starting from nitrobenzenes. Best for facilities lacking cryogenic capabilities or for avoiding organolithium reagents.

Route Analysis & Comparison

Route A: Directed Ortho-Metalation (DoM)
  • Starting Material: 3,4-Difluoroanisole[1]

  • Mechanism: Lithiation directed by the methoxy group to the thermodynamically favored position (ortho to the directing group, meta to fluorine), followed by formylation and oxidation.

Pros:

  • Conciseness: Only 3-4 linear steps.

  • Regioselectivity: The methoxy group and fluorine atoms cooperatively direct lithiation to the C6 position (between H and OMe), avoiding the crowded C2 position.

  • Atom Economy: High; avoids heavy leaving groups found in classical substitutions.

Cons:

  • Cryogenics: Requires -78°C conditions to stabilize the lithiated intermediate.

  • Reagents: Use of Lithium Diisopropylamide (LDA) requires strict anhydrous/anaerobic handling.

Route B: Classical Nucleophilic Aromatic Substitution (S_NAr)
  • Starting Material: 2,3,4-Trifluoronitrobenzene[2]

  • Mechanism: Regioselective hydrolysis of the labile fluorine ortho to the nitro group, followed by methylation and functional group interconversion.

Pros:

  • Robustness: Reactions proceed at ambient or elevated temperatures (no cryogenics).

  • Scalability: Avoids pyrophoric organolithiums; suitable for standard batch reactors.

Cons:

  • Step Count: Significantly longer (5-6 steps).

  • Waste: Generates stoichiometric salt waste and requires handling of diazonium intermediates (if proceeding via aniline).

Comparative Data Summary

MetricRoute A (DoM)Route B (S_NAr)
Total Steps 35-6
Overall Yield ~65-75%~30-40%
Key Reagents LDA, DMF, NaClO₂ or H₂O₂KOH, MeI, SnCl₂/H₂, CuCN
Temp Range -78°C to 25°C0°C to 100°C
Critical Impurity Isomeric aldehydes (trace)Defluorinated byproducts
Cost Driver Cooling energy, Anhydrous THFReagent stoichiometry, Waste disposal

Detailed Experimental Protocols

Protocol A: The Organometallic Route (Recommended)
Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde
  • Reagents: 3,4-Difluoroanisole (1.0 eq), LDA (1.1 eq), DMF (1.2 eq), THF.

  • Procedure:

    • Charge a dry reactor with anhydrous THF and cool to -78°C .

    • Add LDA slowly, maintaining internal temp < -70°C.

    • Add 3,4-Difluoroanisole dropwise. Stir for 1 hour to ensure complete lithiation at the C6 position.

    • Add dry DMF slowly. The solution will turn yellow/orange.

    • Warm to 0°C and quench with aqueous NH₄Cl. Extract with EtOAc.

    • Yield: 90-95% (Crude oil/solid).

Step 2: Oxidation to 2,3-Difluoro-6-methoxybenzoic Acid
  • Reagents: Aldehyde (from Step 1), NaClO₂ (1.5 eq), NaH₂PO₄ (buffer), DMSO/Water or Sulfamic Acid scavengers.

  • Procedure:

    • Dissolve aldehyde in DMSO/Water.

    • Add NaH₂PO₄ buffer (pH ~4-5).

    • Add NaClO₂ solution dropwise at 10-20°C (Exothermic).

    • Stir until TLC shows consumption of aldehyde.

    • Acidify with HCl to precipitate the acid. Filter and dry.

    • Yield: 85-90%. CAS: 773873-26-0.[3]

Step 3: Amidation to 2,3-Difluoro-6-methoxybenzamide
  • Reagents: Benzoic acid derivative, Oxalyl Chloride (1.2 eq), DMF (cat.), NH₃ (aq or gas).

  • Procedure:

    • Suspend the acid in DCM. Add catalytic DMF.

    • Add Oxalyl Chloride dropwise at 0°C. Stir at RT for 2 hours (Gas evolution ceases).

    • Concentrate to remove excess oxalyl chloride (optional) or use directly.

    • Add the acid chloride solution dropwise to a stirred solution of aqueous Ammonia (28%) at 0°C.

    • The product precipitates as a white solid. Filter, wash with water, and dry.[2]

    • Yield: 90-95%.

Protocol B: The Classical Route (Alternative)
Step 1: Hydrolysis to 2,3-Difluoro-6-nitrophenol
  • Reagents: 2,3,4-Trifluoronitrobenzene, KOH (aq).

  • Insight: The fluorine ortho to the nitro group is most activated for nucleophilic attack.

  • Procedure: Heat substrate with aqueous KOH at 60°C. Acidify to isolate the phenol.

Step 2: Methylation
  • Reagents: Nitrophenol, Dimethyl Sulfate or MeI, K₂CO₃, Acetone.

  • Procedure: Standard Williamson ether synthesis refluxing in acetone.

Step 3: Reduction & Sandmeyer Sequence
  • Reduction: Hydrogenation (Pd/C, H₂) or Fe/HCl reduces the nitro group to the aniline (2,3-difluoro-6-methoxyaniline).

  • Sandmeyer: Diazotize (NaNO₂/HCl) and treat with CuCN to form the nitrile.

  • Hydrolysis: Hydrolyze the nitrile with H₂SO₄ or NaOH/H₂O₂ to yield the primary amide directly.

Visualized Reaction Schemes

Scheme 1: Organometallic Route (DoM)

RouteA Start 3,4-Difluoroanisole Lithiation Lithiated Intermediate (-78°C) Start->Lithiation LDA, THF -78°C Aldehyde 2,3-Difluoro-6- methoxybenzaldehyde (CAS 187543-87-9) Lithiation->Aldehyde DMF Formylation Acid 2,3-Difluoro-6- methoxybenzoic Acid (CAS 773873-26-0) Aldehyde->Acid NaClO2 or KOH/H2O2 Product 2,3-Difluoro-6- methoxybenzamide Acid->Product 1. (COCl)2, DMF 2. NH3 (aq)

Caption: Route A utilizes the directing power of the methoxy group for high regioselectivity.

Scheme 2: Classical Nucleophilic Route

RouteB Start 2,3,4-Trifluoro- nitrobenzene Phenol 2,3-Difluoro-6- nitrophenol Start->Phenol KOH, 60°C (S_NAr) Anisole 2,3-Difluoro-6- nitroanisole Phenol->Anisole MeI, K2CO3 Aniline 2,3-Difluoro-6- methoxyaniline Anisole->Aniline H2, Pd/C Reduction Nitrile Benzonitrile Derivative Aniline->Nitrile 1. NaNO2/HCl 2. CuCN Product 2,3-Difluoro-6- methoxybenzamide Nitrile->Product H2SO4/H2O Hydrolysis

Caption: Route B relies on functional group interconversion, avoiding cryogenic conditions.

References

  • Preparation of 2,3-difluoro-6-methoxybenzoic acid.Google Patents. CN105523921A.
  • Process for producing 2,3-difluor-6-nitrophenol.European Patent Office. EP0550535B1.

Sources

Comparative

Publish Comparison Guide: Biological Target Identification for 2,3-Difluoro-6-methoxybenzamide

Executive Summary & Target Hypothesis 2,3-Difluoro-6-methoxybenzamide (CAS: 886501-57-1) is a small molecule fragment belonging to the benzamide class.[1][2][3] While often used as a chemical building block, its specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Hypothesis

2,3-Difluoro-6-methoxybenzamide (CAS: 886501-57-1) is a small molecule fragment belonging to the benzamide class.[1][2][3] While often used as a chemical building block, its specific substitution pattern places it within the structural family of FtsZ (Filamenting temperature-sensitive mutant Z) inhibitors .

The benzamide pharmacophore—specifically the 3-alkoxy-2,6-difluorobenzamide motif found in the clinical candidate TXA709 and the reference compound PC190723 —is a validated scaffold for targeting the bacterial cell division protein FtsZ.

This guide outlines the rigorous validation process to determine if 2,3-Difluoro-6-methoxybenzamide retains the FtsZ-targeting capability of its isomer (2,6-difluoro-3-methoxybenzamide) or exhibits a distinct mechanism. We compare its theoretical and experimental performance against established alternatives to provide a roadmap for target deconvolution.

Comparative Analysis: The "Benzamide" Landscape[4]

To validate the biological target of 2,3-Difluoro-6-methoxybenzamide, one must benchmark it against the "Gold Standard" inhibitors of the suspected target (FtsZ). The following table establishes the performance metrics required to confirm on-target activity.

Performance Benchmark: FtsZ Inhibition Potential
FeatureProduct: 2,3-Difluoro-6-methoxybenzamide Alternative A: PC190723 (Gold Standard)Alternative B: 2,6-Difluoro-3-methoxybenzamide (Active Fragment)Alternative C: 3-Methoxybenzamide (Scaffold Control)
Primary Target Suspected: FtsZ (Bacterial Tubulin)Validated: FtsZ Validated: FtsZ Weak/Non-Specific: FtsZ/PARP
Binding Site Interdomain cleft (Hypothetical)Interdomain cleft (Taxol-like site)Interdomain cleftNon-specific / Low affinity
Mechanism Polymer Stabilization (Predicted)Polymer StabilizationPolymer StabilizationWeak Stabilization
Phenotype (S. aureus) To be determined (Expectation: Cell swelling)Cell Swelling (2-4 µm diameter)Cell SwellingMinimal effect at low conc.
GTPase Inhibition Unknown (Validation required)IC50: ~50-100 nMIC50: ~1-10 µMIC50: >100 µM
Resistance Profile Unknown ftsZ mutations (G196, V207, N263)ftsZ mutationsN/A
Mechanistic Insight

The 2,6-difluoro substitution in PC190723 is critical for locking the benzamide into a non-planar conformation that fits the hydrophobic pocket of FtsZ. The 2,3-difluoro substitution in the Product alters the electronic and steric profile.

  • Hypothesis: If the 2,3-substitution permits binding, the compound will act as a "Morphological Mimic" of PC190723.

  • Null Hypothesis: If the shift of the fluorine from C6 to C3 disrupts the hydrophobic clash with Val207, the compound may be inactive, serving as a negative control for SAR studies.

Strategic Target Identification Workflow

The following diagram illustrates the logic flow for confirming FtsZ as the target, distinguishing between on-target efficacy and off-target toxicity.

TargetID_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Confirmation Step1 Compound Exposure (S. aureus / B. subtilis) Step2 Microscopy Analysis Step1->Step2 Decision1 Phenotype Observed? Step2->Decision1 Step3 Resistant Mutant Selection (Serial Passage) Decision1->Step3 Cell Swelling/ Filamentation End1 Target Likely Cell Wall or Membrane (Not FtsZ) Decision1->End1 Lysis/No Growth Step4 Whole Genome Sequencing (Target Gene ID) Step3->Step4 Step5 Biochemical Assay (GTPase Activity) Step4->Step5 Final Target Validated: FtsZ Step5->Final IC50 Correlation

Figure 1: Decision matrix for validating 2,3-Difluoro-6-methoxybenzamide activity. A "swelling" phenotype triggers the FtsZ-specific validation path.

Experimental Protocols

To objectively compare 2,3-Difluoro-6-methoxybenzamide against the alternatives, execute the following protocols. These are designed to be self-validating: if the controls (PC190723) fail, the experiment is void.

Protocol A: Bacterial Cytological Profiling (BCP)

Objective: Distinguish FtsZ inhibition from other antibacterial mechanisms (e.g., DNA damage, cell wall synthesis inhibition).

  • Culture Prep: Grow S. aureus (ATCC 29213) or B. subtilis (168) to early exponential phase (OD600 ~0.2).

  • Treatment:

    • Test Arm: 2,3-Difluoro-6-methoxybenzamide (Start at 10 µM, titrate up).

    • Positive Control: PC190723 (1 µM).

    • Negative Control: DMSO (1%).

  • Incubation: Incubate at 37°C for 2 hours (approx. 3-4 doubling times).

  • Staining: Add FM 4-64 (membrane stain) and DAPI (DNA stain).

  • Imaging: Fluorescence microscopy (100x objective).

  • Analysis Criteria:

    • FtsZ Inhibition: Cells will not divide but continue to grow. S. aureus will appear as giant spheres (2-3x normal diameter) with multiple septa attempts. B. subtilis will form long, aseptate filaments.

    • Off-Target: Lysis (cell wall), nucleoid segregation defects (gyrase), or normal morphology (inactive).

Protocol B: FtsZ GTPase Activity Assay

Objective: Quantify the direct biochemical inhibition of the target.

  • Protein Purification: Recombinant S. aureus FtsZ (SaFtsZ) is expressed in E. coli and purified.

  • Reaction Mix: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2.

  • Polymerization Trigger: Add SaFtsZ (5 µM) and Test Compound (0.1 - 100 µM). Incubate 10 min.

  • Start Reaction: Add GTP (1 mM).

  • Detection: Measure free phosphate release using a Malachite Green assay at 0, 5, 10, and 20 minutes.

  • Data Validation:

    • PC190723 must reduce GTPase activity (IC50 ~55 nM) by stabilizing the polymer (preventing turnover).

    • If 2,3-Difluoro-6-methoxybenzamide inhibits GTPase activity dose-dependently, it confirms direct binding.

Protocol C: Resistant Mutant Mapping (The "Gold Standard")

Objective: Prove the compound binds to a specific pocket on FtsZ.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of the compound.

  • Plating: Plate 10^9 CFU of S. aureus on agar containing 4x MIC of the compound.

  • Selection: Incubate 24-48h. Pick surviving colonies.

  • Sequencing: PCR amplify the ftsZ gene from mutants and sequence.

  • Interpretation:

    • If resistance arises from mutations in Gly196, Val207, or Asn263 , the compound binds the established benzamide pocket.

    • If mutations map to a different locus, the compound may target a novel allosteric site or a different protein entirely.

Mechanistic Visualization

The following diagram details the molecular interaction pathway if the target hypothesis is correct.

FtsZ_Mechanism cluster_effect Inhibition Outcome FtsZ_Mono FtsZ Monomer (GTP-bound) FtsZ_Poly FtsZ Polymer (Filament) FtsZ_Mono->FtsZ_Poly Polymerization FtsZ_Poly->FtsZ_Mono Depolymerization Z_Ring Z-Ring (Constriction) FtsZ_Poly->Z_Ring Bundling Div Cell Division Z_Ring->Div GTP Hydrolysis & Depolymerization Inhibitor 2,3-Difluoro-6-methoxybenzamide (Test Compound) Inhibitor->FtsZ_Poly Stabilizes Filament (Prevents Constriction) Stasis Filament Stabilization (Frozen Z-Ring) Inhibitor->Stasis Death Bactericidal Effect Stasis->Death

Figure 2: Mechanism of Action. Benzamides stabilize the FtsZ polymer, preventing the dynamic depolymerization required for Z-ring constriction and cell division.

References

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[4] Science, 321(5896), 1673-1675. Link

  • Stokes, N. R., et al. (2013). "Novel inhibitors of bacterial cytokinesis identified by a cell-based antibiotic screening assay." Journal of Biological Chemistry, 288(4), 2675-2687. Link

  • Kaul, M., et al. (2013). "FtsZ-targeting benzamide antibiotics: synthesis, biological activity, and structural biology." Journal of Medicinal Chemistry, 56(17), 7025-7043. Link

  • Adams, D. W., & Errington, J. (2009). "Bacterial cell division: assembly, maintenance and disassembly of the Z ring." Nature Reviews Microbiology, 7(9), 642-653. Link

  • Bi, W., et al. (2015). "Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides." Chemical Biology & Drug Design, 87(2). Link

Sources

Validation

Comparative Guide: Fluorinated Benzamides as Class I HDAC Inhibitors

Topic: Comparative Analysis of Fluorinated Benzamides as Class I HDAC Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals [1] Executive Summary & Te...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Fluorinated Benzamides as Class I HDAC Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

[1]

Executive Summary & Technical Context

Benzamide-based histone deacetylase (HDAC) inhibitors, such as Entinostat (MS-275) and Chidamide (CS055), represent a critical class of epigenetic modulators distinguished by their kinetic selectivity for Class I HDACs (isoforms 1, 2, and 3). Unlike the broad-spectrum hydroxamates (e.g., Vorinostat), benzamides typically exhibit slow-binding kinetics and superior isoform selectivity.

This guide analyzes the "Fluorine Effect" on this scaffold. The strategic incorporation of fluorine—often as a bioisostere for hydrogen or a metabolic blocker—profoundly alters the physicochemical (LogP, pKa) and pharmacodynamic profiles of benzamides.[1] We compare non-fluorinated parent compounds against their mono- and poly-fluorinated analogs to isolate the impact of halogenation on enzyme inhibition, metabolic stability, and binding thermodynamics.

Mechanistic Basis of Inhibition

Benzamides bind to the HDAC active site by inserting into the hydrophobic channel, where the ortho-aminoanilide moiety chelates the catalytic Zinc ion (Zn²⁺).

The Fluorine Perturbation[2]
  • Electronic Modulation (pKa): Fluorine's high electronegativity (

    
    ) on the benzamide ring reduces the pKa of the aniline amine and the amide nitrogen. This can strengthen the hydrogen bond network with the active site residues (e.g., His142, His143 in HDAC1) but may attenuate Zn²⁺ coordination if the electron density is too depleted.
    
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the ring resistant to Cytochrome P450-mediated oxidative metabolism (aromatic hydroxylation).

  • Lipophilicity & Permeability: Fluorination typically increases LogP, enhancing cellular permeability and blood-brain barrier (BBB) penetration, critical for CNS-targeted HDAC inhibitors.

Visualization: HDAC Signaling & Benzamide Interaction

The following diagram illustrates the Class I HDAC signaling pathway and the specific interference points of fluorinated benzamides.

HDAC_Pathway cluster_mechanism Active Site Interaction Chromatin Chromatin (Closed/Repressed) Ac_Chromatin Acetylated Chromatin (Open/Active) Chromatin->Ac_Chromatin Acetylation (HATs) Ac_Chromatin->Chromatin Deacetylation (HDACs) GeneExp Gene Expression (Tumor Suppressors p21, p53) Ac_Chromatin->GeneExp Promotes HAT Histone Acetyltransferases (HATs) HDAC Class I HDACs (Zn2+ Dependent) HDAC->Chromatin Catalyzes Repression Benzamide Benzamide Inhibitor (Entinostat/Analogs) Benzamide->HDAC Inhibits (Slow-Binding) Zn Zn2+ Ion Benzamide->Zn Chelation (ZBG) Pocket Hydrophobic Pocket Benzamide->Pocket Cap Group Interaction F_Benzamide Fluorinated Analog (High Metabolic Stability) F_Benzamide->HDAC Inhibits (Enhanced PK) Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Triggers

Caption: Mechanism of Class I HDAC regulation and the competitive inhibition by benzamide scaffolds at the Zinc-containing active site.

Comparative Performance Analysis

The following data synthesizes structure-activity relationship (SAR) trends observed in Entinostat (MS-275) derivatives and related 2-aminobenzamides.

Table 1: Physicochemical & Inhibitory Profile Comparison

Data represents consensus values from comparative SAR studies (e.g., interaction with HDAC1/HDAC3).

FeatureParent Benzamide (e.g., Entinostat)2-Fluoro Analog (Ortho to Amide)4-Fluoro Analog (Para to Amide)Effect of Fluorination
IC50 (HDAC1) ~200 - 300 nM~150 - 250 nM> 500 nMOrtho-F often maintains or slightly improves potency; Para-F can disrupt steric fit.
Selectivity (HDAC1 vs 3) Moderate PreferenceEnhanced SelectivityReduced SelectivityFluorine at the meta position of the "Cap" group has been shown to enhance HDAC3 selectivity due to pocket size constraints.
Metabolic t1/2 (Microsomal) ~45 min> 120 min~90 minMajor Gain: Blockade of aromatic hydroxylation significantly extends half-life.
LogP (Lipophilicity) 2.12.52.6Increased lipophilicity improves cellular permeability but requires formulation adjustment.
Binding Kinetics Slow-on / Slow-offSlower-offFast-offFluorine can stabilize the transition state, prolonging residence time (τ).
Key Insight: The "Ortho-Fluorine" Effect

In 2-aminobenzamides, introducing a fluorine atom ortho to the aniline amine (position 3 of the phenyl ring) often reduces potency due to the electron-withdrawing effect lowering the basicity of the amine, which is crucial for hydrogen bonding with the HDAC active site (specifically the Asp101-His142 charge relay system). However, fluorination on the Cap group (the part of the molecule protruding from the active site) typically improves metabolic stability without sacrificing potency.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols. These are designed to be self-validating controls against false positives (e.g., fluorescence quenching).

Protocol A: Fluorogenic HDAC Inhibition Assay (In Vitro)

Objective: Determine IC50 values for fluorinated analogs against Recombinant Human HDAC1/3.

Reagents:

  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).[2]

  • Enzyme: Recombinant HDAC1 (0.5 µ g/well ).

  • Developer: Trypsin (to cleave deacetylated AMC).[2]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.[2]

Workflow Diagram:

Assay_Workflow Prep 1. Prep Plate (Black 96-well) Incubate_E_I 2. Pre-Incubation (Enzyme + Inhibitor) 30 min @ 37°C Prep->Incubate_E_I Add_Sub 3. Add Substrate (Boc-Lys(Ac)-AMC) Start Reaction Incubate_E_I->Add_Sub Reaction 4. Reaction 30-60 min @ 37°C Add_Sub->Reaction Stop 5. Stop/Develop (Add Trypsin) Reaction->Stop Read 6. Read Fluorescence (Ex 360nm / Em 460nm) Stop->Read

Caption: Step-by-step workflow for the fluorogenic HDAC enzymatic assay.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve benzamides in DMSO. Prepare 10-point serial dilutions (1:3) in Assay Buffer.[2][3] Final DMSO concentration must be <1% to prevent enzyme denaturation.

  • Pre-Incubation (Critical for Benzamides): Add 10 µL of diluted inhibitor and 15 µL of HDAC enzyme to the plate. Incubate for 30 minutes at 37°C.

    • Why? Benzamides exhibit slow-binding kinetics. Skipping this step will underestimate potency (shift IC50 to the right).

  • Substrate Addition: Add 25 µL of Boc-Lys(Ac)-AMC substrate (50 µM final).

  • Reaction: Incubate for 30–60 minutes at 37°C.

  • Development: Add 50 µL of Trypsin Developer solution. Incubate 15 mins at Room Temp. Trypsin cleaves only the deacetylated lysine, releasing the fluorescent AMC group.

  • Detection: Measure fluorescence (Ex: 360 nm, Em: 460 nm).

  • Analysis: Fit data to a 4-parameter logistic model (Sigmoidal Dose-Response).

Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Compare the half-life (t1/2) of fluorinated vs. non-fluorinated analogs.

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[2][3]

  • Sampling: Aliquot samples at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

References

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules. (2023).

  • Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors. Journal of Medicinal Chemistry. (2010).

  • Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Chem Asian J. (2007).

  • HDAC Activity/Inhibition Assay Kit (Fluorometric) Protocol. Novus Biologicals.

  • On the Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2020).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2,3-Difluoro-6-methoxybenzamide: A Technical Guide

Executive Summary & Compound Identification This guide provides an authoritative protocol for the disposal of 2,3-Difluoro-6-methoxybenzamide , a fluorinated aromatic intermediate often used in medicinal chemistry. Due t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

This guide provides an authoritative protocol for the disposal of 2,3-Difluoro-6-methoxybenzamide , a fluorinated aromatic intermediate often used in medicinal chemistry. Due to the high stability of the carbon-fluorine (C–F) bond and the potential for hazardous decomposition products (specifically hydrogen fluoride, HF), this compound requires segregation from standard organic waste streams.

Critical Safety Directive: Do NOT dispose of this compound down the drain or in general trash. All waste must be routed to high-temperature incineration facilities equipped with flue gas scrubbing.

Chemical Identity Table
ParameterDetail
Chemical Name 2,3-Difluoro-6-methoxybenzamide
CAS Number 886501-57-1
Molecular Formula C₈H₇F₂NO₂
Molecular Weight 187.14 g/mol
Physical State Solid (typically off-white to light brown powder)
Key Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)

The Science of Disposal: Why Special Handling is Required

Effective safety protocols rely on understanding the causality behind the rules.

The Fluorine Factor

The primary disposal challenge for 2,3-Difluoro-6-methoxybenzamide is its fluorinated motif. The C–F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard low-temperature combustion or biological waste treatment cannot effectively mineralize this compound.

Mechanism of Decomposition: When subjected to thermal oxidation (incineration), the fluorine atoms are liberated not as benign salts, but initially as hydrogen fluoride (HF) gas.



Operational Implication: If this waste is sent to an incinerator lacking a caustic scrubber (e.g., a standard municipal waste facility), the released HF can corrode the combustion chamber and release toxic acidic vapors into the atmosphere. Therefore, the waste manifest must explicitly declare "Halogenated Organic."

Step-by-Step Disposal Protocol

Solid Waste (Bulk Substance)

For expired reagents, reaction byproducts, or surplus solids.

  • Segregation: Do not mix with non-halogenated solvents (e.g., pure acetone or ethanol) unless necessary for dissolution. Keep solid waste separate to reduce disposal costs.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk; HDPE is resistant to potential HF traces.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: 2,3-Difluoro-6-methoxybenzamide.[2][3]

    • Hazard Checkbox: Toxic, Irritant.[4]

    • Critical Note: Write "HALOGENATED ORGANIC SOLID" clearly on the tag.

Liquid Waste (Mother Liquors & Rinses)

For reaction mixtures or cleaning solvents.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., dichloromethane, chloroform). If the compound is dissolved in a flammable non-halogenated solvent (like methanol), the mixture must still be classified as Halogenated Solvent Waste because the solute (the benzamide) contains fluorine.

  • pH Check: If the waste stream is acidic (e.g., from a reaction workup), neutralize to pH 6–8 before adding to the waste drum to prevent container degradation.

  • Accumulation: Pour into the "Halogenated Organic Solvents" carboy. Do not pour into the "Non-Halogenated" carboy, as this cross-contaminates the entire volume, significantly increasing disposal costs.

Contaminated Debris

Gloves, weighing boats, paper towels.

  • Bagging: Place all solid debris contaminated with the substance into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Seal the bag and place it inside a secondary waste drum designated for "Solid Hazardous Debris."

  • Sharps: If needles or glass pipettes are contaminated, they must go into a rigid Sharps container labeled "Chemically Contaminated Sharps."

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of 2,3-Difluoro-6-methoxybenzamide to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 2,3-Difluoro-6-methoxybenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions/Rinses) StateCheck->Liquid Debris Contaminated Debris (Gloves/Paper) StateCheck->Debris SolidContainer Container: Wide-mouth HDPE Jar Solid->SolidContainer LiquidContainer Container: Halogenated Solvent Carboy Liquid->LiquidContainer DebrisContainer Container: Double-bagged Polyethylene Debris->DebrisContainer Labeling Labeling Requirement: 'HALOGENATED ORGANIC' SolidContainer->Labeling LiquidContainer->Labeling DebrisContainer->Labeling DisposalMethod Final Disposal Method: High-Temp Incineration (w/ Flue Gas Scrubbing) Labeling->DisposalMethod

Figure 1: Decision matrix for the segregation and packaging of fluorinated benzamide waste.

Emergency Response: Spills and Exposure

In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.[5]

ScenarioResponse Protocol
Minor Solid Spill (< 5g)1. Don PPE (Nitrile gloves, goggles, N95 mask).2. Gently sweep up using a soft brush and dustpan to minimize aerosolization.3. Wipe area with a damp paper towel (acetone or water).4. Dispose of all materials as Solid Hazardous Debris .
Major Solid Spill (> 5g)1. Evacuate the immediate area.2. Mist the powder lightly with water to suppress dust.3. Cover with a plastic sheet.4. Contact EHS for cleanup assistance.
Skin Contact 1. Brush off dry powder immediately.2. Rinse skin with copious water for 15 minutes.3.[6][7] Seek medical attention if irritation persists (H315).

Regulatory Compliance & Waste Codes

While 2,3-Difluoro-6-methoxybenzamide is not explicitly listed on the EPA "P" or "U" lists (40 CFR 261.33), it is regulated under the "Characteristic of Toxicity" if it exhibits specific leaching properties, or more commonly, as "Listed Waste" due to the solvents used.

  • RCRA Classification: Generally falls under D001 (Ignitable) if in flammable solvent, or generic hazardous waste due to toxicity.

  • EPA Waste Code Recommendation: If the pure substance is disposed of, use a generic code for "Toxic Organic Solid" accepted by your waste vendor (often D000 or state-specific codes for halogenated organics).

  • DOT Shipping (for waste transport):

    • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (2,3-Difluoro-6-methoxybenzamide)

    • UN Number: UN 2811

    • Hazard Class: 6.1

    • Packing Group: III

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3544383, 2,6-Difluoro-3-methoxybenzamide (Isomer Analog Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Fisher Scientific (2024). Safety Data Sheet: Fluorinated Benzamide Derivatives (General Handling). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2,3-Difluoro-6-methoxybenzamide

Comprehensive Safety & Handling Guide: 2,3-Difluoro-6-methoxybenzamide A Senior Application Scientist's Procedural Guide for Researchers Hazard Assessment: An Inference-Based Approach 2,3-Difluoro-6-methoxybenzamide belo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 2,3-Difluoro-6-methoxybenzamide

A Senior Application Scientist's Procedural Guide for Researchers

Hazard Assessment: An Inference-Based Approach

2,3-Difluoro-6-methoxybenzamide belongs to the family of fluorinated aromatic compounds and is a benzamide derivative. While toxicological properties have not been thoroughly investigated for this specific molecule, the hazards can be inferred from its constituent parts and related chemicals.[1]

  • Fluorinated Aromatic Core: The presence of two fluorine atoms on the benzene ring suggests that the compound requires careful handling. In combustion, fluorinated compounds can release hazardous fumes such as hydrogen fluoride (HF).[2] While the carbon-fluorine bond is strong, in vivo metabolism of some fluorinated compounds can lead to the release of fluoride, which is toxic at higher doses.[3]

  • Benzamide Group: Benzamide and its derivatives are known to present hazards such as skin and eye irritation.[4][5] Some related compounds are also noted to cause respiratory irritation, particularly when handled as a powder.[2][5][6]

  • Analogous Compounds: Safety data for structurally similar compounds, such as 2,3-Difluoro-6-methoxybenzaldehyde and 2,6-Difluoro-3-methylbenzamide, indicate that they are irritants, causing skin, eye, and respiratory tract irritation.[2][6]

Therefore, it is prudent to treat 2,3-Difluoro-6-methoxybenzamide as a hazardous substance. The primary routes of potential exposure are inhalation of dust, skin contact, and eye contact.[7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended equipment, which should be used in conjunction with mandatory engineering controls like a chemical fume hood.

Body Part Recommended PPE Standard / Specification Rationale & Expert Commentary
Respiratory NIOSH-approved Particulate Respirator (N95 or higher)NIOSH (US) or EN 149 (EU)To protect against inhalation of fine dust particles, a primary exposure risk when handling solids.[7] In cases of poor ventilation or potential for aerosolization, a higher level of protection, such as a full-face respirator with appropriate cartridges, may be necessary.[1]
Hands Chemical-Resistant Nitrile Gloves (Double-Gloved)ASTM F1671 / EN 374Prevents direct skin contact. Nitrile offers good resistance to a range of chemicals.[4] Double-gloving provides an additional barrier and allows for safe removal of the outer, potentially contaminated glove without exposing the skin. Gloves must be inspected before use and changed frequently.[1]
Eyes / Face Safety Goggles with Side-Shields or Full-Face ShieldANSI Z87.1 / EN 166Protects eyes from chemical splashes and airborne dust.[1] If there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.
Body Standard Laboratory Coat---Protects skin and personal clothing from contamination.[4] For tasks with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be considered.
Feet Closed-Toe ShoesASTM F2413Standard laboratory practice to protect feet from spills and falling objects.[7]

Operational Plan: From Preparation to Cleanup

Safe handling is a systematic process that minimizes the generation of hazards and prevents exposure at every step.

Engineering & Procedural Controls
  • Chemical Fume Hood: All handling of 2,3-Difluoro-6-methoxybenzamide solid, including weighing and transfers, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

  • Dust Avoidance: Handle the solid carefully to avoid generating dust. Use spatulas for transfers and, when weighing, use a balance with a draft shield inside the fume hood.[2][4]

  • Container Management: Keep the chemical container tightly sealed when not in use.[8]

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling 2,3-Difluoro-6-methoxybenzamide.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Certification & Flow prep2 Assemble All Necessary PPE prep1->prep2 prep3 Don PPE: Lab Coat -> Goggles -> Gloves prep2->prep3 handle1 Carefully Weigh Solid (Minimize Dust) prep3->handle1 Enter Hood handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Securely Close Source Container handle2->handle3 clean1 Decontaminate Workspace within Fume Hood handle3->clean1 Complete Task clean2 Segregate Waste: Chemical, Sharps, PPE clean1->clean2 clean3 Doff PPE: Gloves -> Goggles -> Lab Coat clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling 2,3-Difluoro-6-methoxybenzamide.

Emergency Procedures
  • Spill:

    • Minor Spill (in fume hood): Alert others in the area. Use absorbent pads from a chemical spill kit to contain the spill. Place all contaminated materials in a sealed, labeled hazardous waste container. Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.[7]

    • Major Spill: Evacuate the immediate area and follow your institution's emergency procedures.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek medical attention.[2]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

Improper disposal can lead to environmental contamination and regulatory violations.

  • Chemical Waste: All solid 2,3-Difluoro-6-methoxybenzamide and any solutions containing it must be disposed of in a properly labeled hazardous waste container. Do not discharge into drains or rivers.[2][4]

  • Contaminated Labware: Rinse glassware and tools with a suitable solvent (e.g., acetone or ethanol) inside a fume hood. Collect this rinse solvent as hazardous liquid waste. The cleaned labware can then be washed via standard procedures.[7]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and disposed of as solid hazardous waste.[7]

References

  • Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide. Benchchem.
  • Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
  • Benzamide - Material Safety Data Sheet. Santa Cruz Biotechnology.
  • P-AMINO BENZAMIDE - MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem.
  • ACIDIFOAM, Liquid Acid Foam Cleaner - material safety data sheet.
  • Benzamide - SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE - SAFETY DATA SHEET. Shanghai Canbi Pharma Ltd.
  • 2,6-Difluoro-3-methylbenzamide - Safety Data Sheet. Synquest Labs.
  • 2,3-Difluoro-6-nitrophenol - SAFETY DATA SHEET. Fisher Scientific.
  • Toxicology of fluorine-containing monomers. PubMed.
  • 3-Amino-4-methoxybenzamide - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 2,3-Difluoro-6-methoxybenzaldehyde Safety Information. Sigma-Aldrich.
  • 2-Methoxybenzamide - SAFETY DATA SHEET. Fisher Scientific.
  • Metabolism and Toxicity of Fluorine Compounds. National Center for Biotechnology Information.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.